Product packaging for Iodoethane-13C2(Cat. No.:CAS No. 34189-74-7)

Iodoethane-13C2

Cat. No.: B1610209
CAS No.: 34189-74-7
M. Wt: 157.951 g/mol
InChI Key: HVTICUPFWKNHNG-ZDOIIHCHSA-N
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Description

Iodoethane-13C2 is a useful research compound. Its molecular formula is C2H5I and its molecular weight is 157.951 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5I B1610209 Iodoethane-13C2 CAS No. 34189-74-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

iodo(1,2-13C2)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTICUPFWKNHNG-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445966
Record name Iodoethane-13C2
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Molecular Weight

157.951 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34189-74-7
Record name Iodoethane-13C2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34189-74-7
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Foundational & Exploratory

Unveiling Cellular Dynamics: The Research Applications of Iodoethane-13C2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Iodoethane-13C2, a stable isotope-labeled ethylating agent, has emerged as a valuable tool in modern biological research. Its ability to introduce a traceable two-carbon unit into biological molecules allows for precise tracking and quantification in complex systems. This technical guide delves into the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in utilizing this versatile reagent.

Core Applications in Research

The primary utility of this compound lies in two key areas of research:

  • Quantitative Proteomics: As a chemical labeling agent, this compound is instrumental in quantitative mass spectrometry-based proteomics. It selectively reacts with the thiol groups of cysteine residues in proteins, a process known as S-ethylation. By using both the "light" (unlabeled) and "heavy" (13C2-labeled) versions of iodoethane, researchers can differentially label proteins from two different samples (e.g., control vs. treated). When the samples are mixed and analyzed by mass spectrometry, the relative abundance of a specific cysteine-containing peptide, and by extension its parent protein, can be accurately determined by comparing the signal intensities of the light and heavy isotopic pairs.

  • Metabolic Tracing and Flux Analysis: this compound can serve as a tracer to investigate the metabolic fate of ethyl groups within cellular pathways. While less common than using labeled glucose or amino acids, introducing a 13C-labeled ethyl group can provide insights into specific enzymatic reactions and metabolic transformations. The incorporation of the 13C label into various metabolites can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, offering a window into the dynamics of cellular metabolism.

Quantitative Data Overview

The following tables summarize key quantitative data associated with the use of this compound in research.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula ¹³C₂H₅I
Molecular Weight 157.96 g/mol
Isotopic Purity Typically >99 atom % ¹³C
CAS Number 34189-74-7

Table 2: Typical ¹³C NMR Chemical Shifts for S-Ethylcysteine Residues

Carbon AtomChemical Shift (ppm)
¹³CH₂ (methylene) ~25-30
¹³CH₃ (methyl) ~15-20

Note: Chemical shifts can vary depending on the local chemical environment within the peptide or protein.

Table 3: Key Parameters for Quantitative Proteomics Experiments

ParameterTypical Value/Condition
Protein Reduction Agent Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
Alkylation Reaction pH 7.5 - 8.5
This compound Concentration 5-20 mM
Reaction Time 30-60 minutes at room temperature in the dark
Alkylation Efficiency >95%

Experimental Protocols

Protocol 1: Quantitative S-Ethylation of Proteins for Mass Spectrometry

This protocol outlines the differential labeling of two protein samples for relative quantification using Iodoethane and this compound.

Materials:

  • Protein samples (e.g., cell lysates) from two conditions (Sample A and Sample B)

  • Urea or Guanidine Hydrochloride (for denaturation)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Iodoethane (for "light" labeling)

  • This compound (for "heavy" labeling)

  • Ammonium Bicarbonate buffer (50 mM, pH 8.0)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting spin columns

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Methodology:

  • Protein Extraction and Quantification: Extract total protein from your biological samples (A and B). Accurately determine the protein concentration for each sample using a standard protein assay (e.g., BCA assay).

  • Denaturation and Reduction:

    • Take an equal amount of protein (e.g., 100 µg) from each sample.

    • Denature the proteins by adding Urea to a final concentration of 8 M.

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylation (Differential Labeling):

    • Cool the samples to room temperature.

    • To Sample A, add "light" Iodoethane to a final concentration of 20 mM.

    • To Sample B, add "heavy" this compound to a final concentration of 20 mM.

    • Incubate both samples in the dark at room temperature for 45 minutes.

  • Sample Pooling and Digestion:

    • Combine Sample A and Sample B.

    • Dilute the mixture with 50 mM Ammonium Bicarbonate buffer to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Resuspend the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are identical in sequence but differ in mass by 2 Da due to the ¹³C₂ label.

  • Data Analysis:

    • Use appropriate proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the peak areas for the "light" and "heavy" isotopic pairs.

    • The ratio of the peak areas for each pair corresponds to the relative abundance of that peptide (and its parent protein) between the two original samples.

Visualizing Experimental Workflows and Pathways

Quantitative Proteomics Workflow

The following diagram illustrates the key steps in a quantitative proteomics experiment using this compound for differential labeling.

Quantitative_Proteomics_Workflow cluster_sampleA Sample A (Control) cluster_sampleB Sample B (Treated) A_extract Protein Extraction A_denature Denaturation & Reduction A_extract->A_denature A_alkylate Alkylation with Iodoethane ('Light') A_denature->A_alkylate pool Sample Pooling A_alkylate->pool B_extract Protein Extraction B_denature Denaturation & Reduction B_extract->B_denature B_alkylate Alkylation with This compound ('Heavy') B_denature->B_alkylate B_alkylate->pool digest Tryptic Digestion pool->digest desalt Peptide Desalting digest->desalt lcms LC-MS/MS Analysis desalt->lcms data Data Analysis (Quantification) lcms->data S_Ethylation_Reaction cysteine Protein-SH (Cysteine Residue) s_ethylcysteine Protein-S-¹³CH₂-¹³CH₃ (S-Ethylcysteine) cysteine->s_ethylcysteine + iodoethane I-¹³CH₂-¹³CH₃ (this compound) iodoethane->s_ethylcysteine hi HI (Hydrogen Iodide) Metabolic_Fate start ¹³C₂-Ethyl Group (from labeled protein/metabolite) acetaldehyde ¹³C₂-Acetaldehyde start->acetaldehyde Oxidation acetate ¹³C₂-Acetate acetaldehyde->acetate Oxidation acetyl_coa ¹³C₂-Acetyl-CoA acetate->acetyl_coa Activation tca TCA Cycle acetyl_coa->tca fatty_acids Fatty Acid Biosynthesis acetyl_coa->fatty_acids

An In-Depth Technical Guide to Iodoethane-13C2: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of Iodoethane-13C2. This isotopically labeled compound is a valuable tool in various research and development applications, particularly in metabolic studies and the synthesis of complex organic molecules. All quantitative data is summarized in structured tables for ease of reference, and a detailed visualization of its primary reaction mechanism is provided.

Core Chemical Properties

This compound, also known as Ethyl-13C2 iodide, is the isotopically labeled form of iodoethane where both carbon atoms are the heavy isotope, carbon-13. This labeling provides a distinct mass shift, making it an excellent tracer for a variety of analytical techniques.

PropertyValueReference
Molecular Formula ¹³C₂H₅I[1]
Molecular Weight 157.95 g/mol [2]
CAS Number 34189-74-7[2][3]
Appearance Colorless to yellow liquid[4]
Density 1.975 g/mL at 25 °C[2]
Melting Point -108 °C[2]
Boiling Point 69-73 °C[2]
Refractive Index n20/D 1.512[2]
Isotopic Purity 99 atom % ¹³C[2]

Stability and Storage

Proper storage and handling of this compound are crucial to maintain its integrity and prevent degradation.

ParameterRecommendationReference
Storage Temperature 2-8°C[2]
Light Sensitivity Protect from light[5][6]
Moisture Sensitivity Moisture sensitive; store in a dry, well-ventilated place[5][6][7]
Stabilizer Often contains copper as a stabilizer to prevent decomposition[2][3]
Incompatibilities Strong oxidizing agents, strong bases, magnesium[5][8]

This compound can decompose upon exposure to air and light, turning yellow or reddish due to the formation of dissolved iodine.[4][9] To mitigate this, it is often stored with a copper stabilizer.[2][3] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place.[6][7]

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a stable isotope tracer in a variety of scientific disciplines.

  • Metabolic Labeling and Flux Analysis: In metabolic research, this compound can be used as a precursor for introducing the ¹³C label into various metabolic pathways. This allows researchers to trace the flow of carbon atoms through cellular metabolism, providing insights into pathway activity and flux under different physiological or pathological conditions.

  • Organic Synthesis: As an isotopic analog of iodoethane, it serves as an important reagent in organic synthesis.[3] It is particularly useful in alkylation reactions for the synthesis of ¹³C-labeled disubstituted α-amino acids.[3] It is also employed in electrochemical reduction reactions for the preparation of labeled carbamates.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of the ¹³C isotope makes this compound a valuable tool in NMR studies, aiding in the elucidation of molecular structures and reaction mechanisms.

Reaction Mechanism: SN2 Alkylation

This compound typically undergoes nucleophilic substitution via an SN2 (bimolecular nucleophilic substitution) mechanism. This is a single-step process where a nucleophile attacks the electrophilic carbon atom, and the iodide leaving group departs simultaneously.

Caption: SN2 reaction mechanism of this compound.

In this one-step mechanism, the nucleophile (Nu⁻) attacks the carbon atom bonded to the iodine.[10] This leads to a high-energy transition state where the nucleophile-carbon bond is partially formed, and the carbon-iodine bond is partially broken.[10] The reaction results in the formation of the new product and the iodide ion as the leaving group.[10]

Experimental Protocol: General Procedure for Alkylation

The following is a general experimental protocol for an alkylation reaction using this compound. This should be adapted and optimized for specific substrates and reaction conditions.

Objective: To introduce a ¹³C₂-ethyl group onto a nucleophilic substrate.

Materials:

  • This compound

  • Nucleophilic substrate (e.g., an amine, phenoxide, or enolate)

  • Anhydrous aprotic solvent (e.g., acetonitrile, DMF, or THF)

  • Base (if required, e.g., K₂CO₃, NaH, or Et₃N)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate or dichloromethane)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

  • Preparation: Dry all glassware in an oven and allow to cool under an inert atmosphere.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the nucleophilic substrate and the anhydrous aprotic solvent under an inert atmosphere.

  • Base Addition (if necessary): If the nucleophile requires deprotonation, add the appropriate base and stir the mixture at the desired temperature until deprotonation is complete.

  • Addition of this compound: Slowly add a solution of this compound in the anhydrous solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrate) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding the appropriate quenching solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography, recrystallization, or distillation to obtain the desired ¹³C-labeled product.

Alkylation_Workflow A Prepare Reactants (Nucleophile, Solvent, Base) B Reaction Setup (Inert Atmosphere) A->B C Add this compound B->C D Monitor Reaction (TLC, LC-MS) C->D E Work-up & Extraction D->E Reaction Complete F Purification (Chromatography, etc.) E->F G Characterization (NMR, MS) F->G

Caption: General experimental workflow for alkylation.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: Harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] It is also a combustible liquid.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition.[6][8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This technical guide is intended for informational purposes only. Always refer to the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

References

Iodoethane-13C2 vs. Unlabeled Iodoethane: A Technical Examination of Isotopic Effects on Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of atoms with their heavier isotopes is a fundamental technique in the study of reaction mechanisms, offering profound insights into transition state structures and reaction kinetics. This technical guide provides a comprehensive analysis of the reactivity differences between iodoethane-13C2 and its unlabeled counterpart, focusing on the kinetic isotope effect (KIE) in the context of bimolecular nucleophilic substitution (SN2) reactions. This document details the theoretical underpinnings of the 13C KIE, presents available quantitative data, and provides detailed experimental protocols for its determination using modern analytical techniques. The information herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to understand and apply isotopic labeling in their respective fields.

Introduction

Isotopic labeling is a powerful tool in chemical and pharmaceutical research, enabling the elucidation of reaction pathways and the modulation of metabolic rates.[1] By replacing an atom with one of its heavier, stable isotopes, subtle changes in molecular properties can be introduced without altering the fundamental chemical structure.[2] In the case of iodoethane, the replacement of two carbon-12 atoms with carbon-13 atoms to form this compound (¹³CH₃¹³CH₂I) provides a valuable probe for studying reaction dynamics.

The primary difference in reactivity between this compound and unlabeled iodoethane arises from the kinetic isotope effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[3] This effect is a direct consequence of the difference in zero-point vibrational energy between bonds involving the lighter and heavier isotopes.[4] A bond to a heavier isotope has a lower vibrational frequency and consequently a lower zero-point energy, making it stronger and requiring more energy to break.[5] As a result, reactions involving the cleavage of bonds to heavier isotopes are generally slower.[6]

For reactions involving carbon, the 13C KIE is typically small, with the rate of a ¹²C reaction being only about 4% faster than the corresponding ¹³C reaction.[7] Despite its small magnitude, the 13C KIE is a highly sensitive probe of the transition state structure in the rate-determining step of a reaction.

This guide will focus on the SN2 reaction, a fundamental process in organic chemistry, as a model for comparing the reactivity of this compound and unlabeled iodoethane.

Theoretical Framework: The 13C Kinetic Isotope Effect in SN2 Reactions

The SN2 reaction is a single-step process where a nucleophile attacks an electrophilic carbon atom, and a leaving group departs simultaneously.[8] The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the central carbon atom.

The magnitude of the 13C KIE in an SN2 reaction provides insight into the structure of this transition state. A "normal" primary KIE (k¹²/k¹³ > 1) is expected when the C-I bond is significantly weakened in the transition state. The change in bonding to the isotopically labeled carbon atoms during the SN2 reaction is the primary determinant of the observed KIE.

The theoretical basis for the KIE lies in the Bigeleisen equation, which relates the ratio of rate constants to the vibrational frequencies of the isotopic molecules in the ground state and the transition state. The key takeaway is that the KIE is sensitive to changes in the force constants of the bonds to the isotopic atoms as the molecule moves from the ground state to the transition state.

G cluster_2 Products Reactants Nu⁻ + ¹²CH₃¹²CH₂I TS_unlabeled [Nu---¹²C---I]⁻ Reactants->TS_unlabeled k₁₂ Products Nu-¹²CH₃¹²CH₂ + I⁻ TS_unlabeled->Products Reactants_labeled Nu⁻ + ¹³CH₃¹³CH₂I TS_labeled [Nu---¹³C---I]⁻ Reactants_labeled->TS_labeled k₁₃ TS_labeled->Products

Figure 1: Reaction coordinate diagram for the SN2 reaction of unlabeled and 13C2-labeled iodoethane.

Quantitative Data: Reactivity Comparison

The table below summarizes the expected and reported KIE values for relevant systems.

ReactantNucleophileReaction Typek¹²/k¹³Reference
IodoethaneGeneric Nu⁻SN2~1.04 - 1.08 (Expected)[7]
Methyl BromideCN⁻SN21.082 ± 0.008[7]

Note: The expected value for iodoethane is an educated estimation based on the value for methyl bromide and general principles of KIEs for SN2 reactions.

Experimental Protocols

The determination of 13C KIEs can be achieved with high precision using modern analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Isotope Ratio Mass Spectrometry (IRMS). The "Singleton Method," which utilizes natural abundance isotopes, has become a widely adopted approach due to its convenience and accuracy.[9]

Below are detailed, representative protocols for determining the 13C KIE of an SN2 reaction of iodoethane.

Experimental Workflow Overview

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Quenching cluster_2 Sample Preparation cluster_3 Isotopic Analysis cluster_4 Data Analysis A Prepare reaction mixture: Iodoethane (natural abundance) Nucleophile (e.g., NaN₃) Solvent (e.g., DMSO) B Monitor reaction progress (e.g., by GC or LC) A->B C Quench aliquots at various time points (e.g., ~10%, 20%, ... 90% conversion) B->C D Isolate unreacted iodoethane from each aliquot C->D E Determine ¹³C/¹²C ratio in isolated iodoethane (NMR or IRMS) D->E F Calculate KIE using the appropriate isotopic fractionation equation E->F

Figure 2: General experimental workflow for determining the 13C KIE of iodoethane.

Protocol 1: Determination of 13C KIE using High-Resolution NMR Spectroscopy (Singleton Method)

This protocol is adapted from the principles of the Singleton method for measuring KIEs at natural isotopic abundance.[9]

I. Materials and Reagents:

  • Iodoethane (natural abundance)

  • Nucleophile (e.g., sodium azide, NaN₃)

  • Anhydrous solvent (e.g., Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Internal standard (e.g., a non-reactive compound with a sharp, well-resolved NMR signal)

  • Quenching solution (e.g., cold deionized water)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous MgSO₄)

II. Reaction Procedure:

  • Prepare a stock solution of iodoethane and the internal standard in DMSO-d₆ in an NMR tube.

  • Acquire an initial ¹³C NMR spectrum of the starting material to determine the initial ¹³C/¹²C ratio (R₀) at the carbon atoms of interest.

  • Initiate the reaction by adding a solution of the nucleophile (e.g., NaN₃ in DMSO-d₆) to the NMR tube.

  • Monitor the reaction progress by acquiring ¹H NMR spectra at regular intervals.

  • Allow the reaction to proceed to a high conversion (typically >90%).

  • Acquire a final high-resolution ¹³C NMR spectrum of the reaction mixture.

III. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • For ¹³C NMR, use a pulse sequence with a long relaxation delay (e.g., 5 x T₁) to ensure quantitative signal integration.

  • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

IV. Data Analysis:

  • Carefully integrate the signals corresponding to the C1 and C2 carbons of the remaining iodoethane in the final spectrum.

  • Determine the final ¹³C/¹²C ratio (R_f) from the integrated peak areas.

  • Calculate the fraction of the reaction (F) from the ¹H NMR data.

  • The KIE is calculated using the following equation for the analysis of residual starting material at high conversion:

    k¹²/k¹³ = ln(1 - F) / ln(1 - F * (R_f / R₀))

Protocol 2: Determination of 13C KIE using Isotope Ratio Mass Spectrometry (IRMS)

This protocol involves the analysis of the isotopic composition of the unreacted starting material at different reaction times.

I. Materials and Reagents:

  • Same as in Protocol 4.2, but deuterated solvent is not required.

II. Reaction Procedure:

  • Set up the reaction on a larger scale in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • At various time points (e.g., 0%, 20%, 40%, 60%, 80% conversion), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution.

  • Extract the unreacted iodoethane from each quenched aliquot using an appropriate organic solvent.

  • Wash the organic layer, dry it over an anhydrous drying agent, and carefully remove the solvent.

  • Purify the isolated iodoethane (e.g., by microdistillation or preparative GC).

III. IRMS Analysis:

  • The purified iodoethane from each time point is converted to CO₂ gas, typically through combustion in an elemental analyzer.

  • The isotopic ratio (¹³C/¹²C) of the resulting CO₂ is measured with high precision using an isotope ratio mass spectrometer.

IV. Data Analysis:

  • The fraction of reaction (F) for each aliquot is determined from the reaction monitoring data.

  • The KIE is determined by plotting the change in the isotopic ratio of the remaining starting material as a function of the fraction of the reaction, using the appropriate Rayleigh fractionation equation.

Signaling Pathways and Logical Relationships

The concept of the kinetic isotope effect is a fundamental principle of physical organic chemistry and is not directly involved in biological signaling pathways in the context of this guide. However, the logical relationship between isotopic substitution and reaction rate can be visualized.

G A Isotopic Substitution (¹²C → ¹³C) B Increased Reduced Mass of C-I Bond A->B C Lower Vibrational Frequency of C-I Bond B->C D Lower Zero-Point Energy of C-I Bond C->D E Higher Activation Energy for C-I Bond Cleavage D->E F Slower Reaction Rate (k¹³ < k¹²) E->F

Figure 3: Logical flow diagram illustrating the origin of the 13C kinetic isotope effect.

Conclusion

The substitution of carbon-12 with carbon-13 in iodoethane leads to a discernible, albeit small, decrease in its reactivity in SN2 reactions. This phenomenon, the kinetic isotope effect, is a powerful tool for probing the transition state of chemical reactions. While specific experimental data for iodoethane is limited, the principles are well-established, and analogous systems provide reliable quantitative estimates. The detailed experimental protocols provided in this guide offer a practical framework for researchers to measure the 13C KIE and apply this knowledge to their own systems of interest. A thorough understanding of isotopic effects is crucial for scientists in various fields, from fundamental organic chemistry to drug development, where modulating reaction and metabolic rates is of paramount importance.

References

An In-depth Technical Guide to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on CAS Number Identification: Initial searches for CAS number 34189-74-7 predominantly identify the compound as Iodoethane-13C2. However, based on the broader context of chemical properties and hazards, this guide focuses on the more complex and biologically relevant molecule, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid , which has the correct CAS number 3919-74-2 . This compound is a known impurity in the semi-synthetic penicillin antibiotic, flucloxacillin.

Introduction

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid. Its significance in the pharmaceutical industry primarily stems from its classification as a process-related impurity and degradation product of flucloxacillin, a beta-lactam antibiotic.[1] As such, its synthesis, characterization, and toxicological profile are of considerable interest to researchers, scientists, and professionals involved in drug development and quality control. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and associated hazards, with a focus on its role as a pharmaceutical impurity.

Chemical and Physical Properties

This compound is a solid at room temperature, with its appearance described as a white to cream or pale brown powder.[2] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource
CAS Number 3919-74-2[2][3][4][5]
Molecular Formula C₁₁H₇ClFNO₃[2][3]
Molecular Weight 255.63 g/mol [2][6]
IUPAC Name 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[3][6]
Synonyms Fcimic acid, 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylic Acid, Flucloxacillin EP Impurity D[7]
Appearance White to cream to yellow to pale brown powder[2]
Purity Commercially available in 98% and 99% purities[2][7]
InChI Key REIPZLFZMOQHJT-UHFFFAOYSA-N[2]
SMILES Cc1onc(-c2c(F)cccc2Cl)c1C(=O)O[2]

Synthesis and Reactivity

As an impurity, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be formed during the synthesis of flucloxacillin or as a degradation product. It can also be synthesized independently for use as a reference standard in analytical methods.

General Synthesis Approach
Reactivity

The carboxylic acid moiety allows for typical reactions such as esterification and amidation. The isoxazole ring is generally stable, but can be susceptible to cleavage under certain conditions.

Biological Context and Hazards

The primary biological relevance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is as an impurity in flucloxacillin preparations.[1] While isoxazole derivatives as a class are known to exhibit a wide range of biological activities, including antibacterial effects, the specific activity of this compound is not well-documented. Its presence in a pharmaceutical product necessitates a thorough evaluation of its potential toxicity.

Hazard Identification

Safety data indicates that this compound is a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation
Toxicological Summary

Given its status as an impurity, toxicological assessment is crucial to establish safe limits in the final drug product. This involves a range of in vitro and in vivo studies to assess its potential for genotoxicity, cytotoxicity, and other adverse effects.

Experimental Protocols

Detailed experimental protocols for this specific compound are not widely published. However, based on its role as an impurity, a general protocol for its analysis by High-Performance Liquid Chromatography (HPLC) is provided below.

Protocol: Analysis by Reverse-Phase HPLC

This protocol describes a general method for the detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in a sample of flucloxacillin.

Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the active pharmaceutical ingredient (API), flucloxacillin.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Flucloxacillin sample

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the flucloxacillin sample in the same solvent as the standard to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Determined by the UV absorbance maximum of the analyte.

    • Gradient Program: A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the API and impurities.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of the impurity in the sample using the calibration curve generated from the standard solutions.

Visualizations

Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of a pharmaceutical impurity like 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

G Figure 1: General Workflow for Pharmaceutical Impurity Analysis cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis cluster_3 Reporting drug_substance Drug Substance (e.g., Flucloxacillin) dissolution Dissolution in Suitable Solvent drug_substance->dissolution hplc HPLC Separation (Reverse-Phase) dissolution->hplc Injection detection UV Detection hplc->detection peak_id Peak Identification (vs. Standard) detection->peak_id Chromatogram quantification Quantification (Calibration Curve) peak_id->quantification report Impurity Level Report quantification->report Results

Figure 1: General Workflow for Pharmaceutical Impurity Analysis.
Mechanism of Action of the Parent Drug: Flucloxacillin

As 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is an impurity of flucloxacillin, understanding the mechanism of action of the parent drug provides important biological context. Flucloxacillin, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis.

G Figure 2: Simplified Mechanism of Action of Beta-Lactam Antibiotics cluster_0 Bacterial Cell cluster_1 Drug Action cluster_2 Result pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) cell_wall Peptidoglycan Cell Wall pbp->cell_wall Synthesis lysis Inhibition of Cell Wall Synthesis -> Cell Lysis precursors Cell Wall Precursors precursors->pbp Cross-linking flucloxacillin Flucloxacillin (Beta-Lactam Antibiotic) flucloxacillin->pbp Inhibition

Figure 2: Simplified Mechanism of Action of Beta-Lactam Antibiotics.

References

Iodoethane-13C2 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data and a conceptual overview of Iodoethane-13C2, a stable isotope-labeled compound essential for various research applications, including metabolic studies, pharmacokinetic analysis, and as a tracer in mass spectrometry.

Core Molecular Properties

This compound is a form of iodoethane where both carbon atoms are the heavy isotope, Carbon-13 (¹³C), instead of the common Carbon-12 (¹²C). This isotopic substitution results in a predictable increase in molecular weight without altering the chemical properties of the molecule. This feature is fundamental to its utility in tracer-based research methodologies.

The key quantitative properties of this compound are summarized below. For comparative purposes, data for the unlabeled, naturally occurring iodoethane is also provided.

PropertyThis compoundIodoethane (Unlabeled)
Molecular Formula ¹³C₂H₅I[1]C₂H₅I
Linear Formula ¹³CH₃¹³CH₂I[2]CH₃CH₂I
Molecular Weight 157.95 g/mol [1][2][3]155.97 g/mol
Mass Shift vs. Unlabeled M+2M
CAS Number 34189-74-7[1][2][3]75-03-6

Methodology for Molecular Weight Determination

The molecular weight of an isotopically labeled compound is calculated by summing the atomic masses of its constituent isotopes. The 99 atom % purity of ¹³C is a critical parameter in ensuring the compound's utility.

Calculation Protocol:

  • Identify Constituent Atoms: The formula ¹³C₂H₅I contains two Carbon-13 atoms, five Hydrogen atoms, and one Iodine atom.

  • Sum Atomic Masses:

    • Mass of 2 x ¹³C atoms: 2 * 13.00335 u = 26.0067 u

    • Mass of 5 x ¹H atoms: 5 * 1.007825 u = 5.039125 u

    • Mass of 1 x ¹²⁷I atom: 1 * 126.90447 u = 126.90447 u

  • Calculate Total Molecular Weight:

    • 26.0067 + 5.039125 + 126.90447 = 157.950295 g/mol

    • This calculated value aligns with the experimentally cited molecular weight of approximately 157.95 g/mol .[1][2][3]

Conceptual Workflow: Isotopic Labeling

The following diagram illustrates the logical relationship between standard iodoethane and its ¹³C₂ isotopologue, highlighting the specific atomic substitution that leads to the change in molecular weight.

G cluster_parent Iodoethane (C₂H₅I) cluster_calc_unlabeled Mass Calculation (Unlabeled) cluster_calc_labeled Mass Calculation (Labeled) Unlabeled Standard Isotopologue (¹²CH₃¹²CH₂I) Calc_Unlabeled 2 * ¹²C = 24.00 5 * ¹H  =  5.04 1 * ¹²⁷I = 126.90 ------------------ Total ≈ 155.94 g/mol Unlabeled->Calc_Unlabeled Labeled Labeled Isotopologue (¹³CH₃¹³CH₂I) Calc_Labeled 2 * ¹³C = 26.01 5 * ¹H  =  5.04 1 * ¹²⁷I = 126.90 ------------------ Total ≈ 157.95 g/mol Labeled->Calc_Labeled

Isotopic substitution workflow for this compound.

References

A Technical Guide to Understanding Iodoethane-13C2 Isotopic Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methods and considerations for determining the isotopic purity of Iodoethane-13C2. Understanding the precise isotopic composition of labeled compounds is critical for their effective use in metabolic studies, as tracer materials, and in the development of new pharmaceuticals. This document outlines the key analytical techniques, experimental protocols, and data interpretation necessary for the accurate assessment of this compound.

Introduction to this compound and Isotopic Purity

This compound (¹³CH₃¹³CH₂I) is a stable isotope-labeled analog of iodoethane, where both carbon atoms are replaced with the carbon-13 (¹³C) isotope. The natural abundance of ¹³C is approximately 1.1%, so synthetic enrichment is necessary for its use in various scientific applications. Isotopic purity refers to the percentage of molecules in which the intended atoms are successfully labeled with the desired isotope. High isotopic purity is crucial for minimizing interference from unlabeled or partially labeled molecules, ensuring the accuracy and sensitivity of experimental results.

Key Distinctions:

  • Chemical Purity: Refers to the absence of other chemical compounds.

  • Isotopic Purity: Refers to the degree of enrichment of the desired isotope at specific atomic positions.

Analytical Methodologies for Isotopic Purity Determination

The two primary analytical techniques for determining the isotopic purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹³C NMR is a powerful non-destructive technique for determining the isotopic enrichment of this compound. By acquiring the spectrum under specific quantitative conditions, the relative integrals of the signals corresponding to the ¹³C- and ¹²C-carbons can be used to calculate the isotopic purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive destructive technique that separates volatile compounds and then analyzes them based on their mass-to-charge ratio (m/z). For this compound, GC separates it from any volatile impurities, and the mass spectrometer detects the molecular ions of the different isotopologues, allowing for the determination of their relative abundances.

Quantitative Data Summary

The isotopic purity of commercially available this compound is typically high, often exceeding 98 atom % ¹³C. The following tables summarize the key specifications and the expected mass-to-charge ratios for the different isotopologues of iodoethane.

Table 1: Typical Isotopic Purity Specifications for this compound

ParameterSpecification
Isotopic Enrichment≥ 98 atom % ¹³C
Chemical Purity≥ 98%

Note: Specifications can vary between suppliers. Always refer to the certificate of analysis for lot-specific data.

Table 2: Theoretical Mass-to-Charge Ratios (m/z) of Iodoethane Isotopologues

IsotopologueMolecular FormulaExact Mass (Da)Nominal Mass (m/z)
Unlabeled Iodoethane¹²C₂H₅I155.9436156
Singly Labeled Iodoethane¹³C¹²CH₅I156.9469157
Doubly Labeled Iodoethane¹³C₂H₅I157.9503158

Experimental Protocols

Quantitative ¹³C NMR Spectroscopy Protocol

4.1.1. Sample Preparation

  • Accurately weigh approximately 10-50 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be free of any signals that could overlap with the analyte signals.

  • Add a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), at a concentration of approximately 5-10 mM to ensure full relaxation of the ¹³C nuclei between pulses.

  • Cap the NMR tube and gently vortex to ensure a homogeneous solution.

4.1.2. NMR Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Nucleus: ¹³C

  • Pulse Sequence: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

  • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the carbon nuclei being measured (typically 30-60 seconds with a relaxation agent).

  • Acquisition Time (AT): At least 2-3 seconds to ensure good resolution.

  • Number of Scans (NS): Sufficient to achieve a high signal-to-noise ratio (e.g., 128 or more).

  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

4.1.3. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum and perform baseline correction.

  • Integrate the signals corresponding to the ¹³C-labeled ethyl group. Due to the high enrichment, signals from ¹²C may not be directly observable.

  • To determine the isotopic purity, it is often necessary to analyze a ¹H NMR spectrum to observe the ¹³C satellites. The ratio of the integral of the satellite peaks to the central ¹²C-H peak provides a measure of the ¹³C abundance at that position.

  • Alternatively, for highly enriched samples, the absence or very low intensity of signals corresponding to ¹²C-H in the ¹H spectrum can confirm high isotopic purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

4.2.1. Sample Preparation

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).

  • Transfer the solution to a GC vial.

4.2.2. GC-MS Data Acquisition

  • Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent).

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Injector Temperature: Typically 200-250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 150 °C) to ensure good separation.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan to identify all ions, or selected ion monitoring (SIM) for higher sensitivity, monitoring the m/z values of the expected isotopologues (156, 157, 158).

4.2.3. Data Processing and Analysis

  • Identify the chromatographic peak corresponding to iodoethane.

  • Extract the mass spectrum for this peak.

  • Determine the relative abundances of the molecular ions for the different isotopologues (m/z 156, 157, 158).

  • Correct for the natural abundance of ¹³C in any unlabeled iodoethane present.

  • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = [Abundance(¹³C₂H₅I) / (Abundance(¹²C₂H₅I) + Abundance(¹³C¹²CH₅I) + Abundance(¹³C₂H₅I))] x 100

Visualizations

The following diagrams illustrate the analytical workflows for determining the isotopic purity of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis A Weigh this compound B Dissolve in Deuterated Solvent A->B C Add Relaxation Agent B->C D Homogenize Solution C->D E Set Quantitative Parameters (Inv-Gated, D1) D->E F Acquire 13C Spectrum E->F G Fourier Transform & Phasing F->G H Baseline Correction G->H I Integrate Signals H->I J Calculate Isotopic Purity I->J

Caption: Workflow for qNMR analysis of this compound isotopic purity.

GCMS_Workflow cluster_prep_gcms Sample Preparation cluster_acq_gcms GC-MS Data Acquisition cluster_proc_gcms Data Processing & Analysis A_gcms Prepare Dilute Solution in Volatile Solvent B_gcms Transfer to GC Vial A_gcms->B_gcms C_gcms Inject Sample B_gcms->C_gcms D_gcms Chromatographic Separation C_gcms->D_gcms E_gcms Electron Ionization (EI) D_gcms->E_gcms F_gcms Mass Analysis (Scan or SIM) E_gcms->F_gcms G_gcms Identify Iodoethane Peak F_gcms->G_gcms H_gcms Extract Mass Spectrum G_gcms->H_gcms I_gcms Determine Isotopologue Abundances H_gcms->I_gcms J_gcms Calculate Isotopic Purity I_gcms->J_gcms

Caption: Workflow for GC-MS analysis of this compound isotopic purity.

Technical Guide: Solubility of Iodoethane-13C2 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iodoethane-13C2 is a stable isotope-labeled analog of iodoethane, utilized in a variety of organic chemical reactions, including the synthesis of disubstituted α-amino acids and in electrochemical reduction reactions for the preparation of carbamates.[1] Its application in drug development and metabolic studies often necessitates its dissolution in various organic solvents. Understanding the solubility characteristics of this compound is paramount for reaction optimization, formulation development, and ensuring experimental reproducibility. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, based on available data for its non-labeled counterpart, iodoethane. The physicochemical properties of isotopically labeled compounds are generally considered to be nearly identical to their non-labeled analogs.

Core Principles of Solubility

The solubility of a haloalkane like iodoethane in an organic solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The energy required to break the interactions between solute molecules and between solvent molecules must be compensated by the energy released when new solute-solvent interactions are formed.

Iodoethane is a weakly polar molecule. While the carbon-iodine bond has a dipole moment, the overall polarity is low. Organic solvents, ranging from nonpolar to polar aprotic and protic, interact with iodoethane primarily through van der Waals forces (dispersion forces and dipole-dipole interactions). In general, iodoethane is expected to be readily soluble in most common organic solvents.

Quantitative Solubility Data

The following table summarizes the known solubility of iodoethane in a range of common organic solvents. It is important to note that while extensive quantitative data is not always available, the qualitative descriptors provide a strong indication of its behavior in these solvents.

SolventChemical FormulaTypeSolubility of IodoethaneTemperature (°C)
EthanolC₂H₅OHPolar ProticFully Miscible20
Diethyl Ether(C₂H₅)₂OPolar AproticFully Miscible20
ChloroformCHCl₃Polar AproticSolubleNot Specified
AcetoneC₃H₆OPolar AproticSolubleNot Specified
MethanolCH₃OHPolar ProticSolubleNot Specified
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSolubleNot Specified
WaterH₂OPolar Protic0.4 g/100 mL[2][3]20

Note: "Fully Miscible" indicates that the two liquids will mix in all proportions to form a homogeneous solution. "Soluble" indicates that a significant amount of iodoethane will dissolve in the solvent, but the exact limit has not been quantitatively documented in readily available literature.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid analyte like this compound in an organic solvent.

Qualitative Solubility Determination (Visual Method)

Objective: To rapidly assess whether a solute is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

  • This compound

  • Organic solvent of interest

  • Small test tubes (e.g., 13x100 mm)

  • Calibrated pipettes or micropipettes

  • Vortex mixer

  • Constant temperature bath (optional)

Procedure:

  • Add a measured volume (e.g., 1 mL) of the organic solvent to a clean, dry test tube.

  • If using a constant temperature bath, allow the solvent to equilibrate to the desired temperature.

  • Add a small, measured amount of this compound (e.g., 100 µL) to the solvent.

  • Cap the test tube and vortex for 30-60 seconds to ensure thorough mixing.

  • Visually inspect the solution against a well-lit background.

    • Soluble/Miscible: The solution is clear and homogeneous with no visible phase separation.

    • Partially Soluble: The solution is cloudy, or two distinct liquid layers are observed.

    • Insoluble: The this compound forms a distinct, separate layer that does not mix with the solvent.

  • If the initial amount dissolves, incrementally add more this compound, vortexing after each addition, until saturation is reached (i.e., the point at which no more solute will dissolve).

Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the precise concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Organic solvent of interest

  • Scintillation vials or other sealable glass containers

  • Analytical balance (readable to at least 0.1 mg)

  • Constant temperature shaker bath

  • Calibrated pipettes

  • Small, pre-weighed evaporation dishes or vials

Procedure:

  • Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealable glass vial. "Excess" means adding enough solute so that some will visibly remain undissolved.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

  • After equilibration, stop the agitation and allow the undissolved this compound to settle to the bottom of the vial. It is crucial that the temperature remains constant during this settling period.

  • Carefully extract a known volume (e.g., 1 mL) of the clear, saturated supernatant using a pipette, being careful not to disturb the undissolved solute.

  • Transfer the aliquot of the saturated solution to a pre-weighed evaporation dish.

  • Record the combined mass of the dish and the solution.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For volatile solvents, this can be done at ambient temperature. For less volatile solvents, gentle heating may be required, but care must be taken not to evaporate the this compound.

  • Once the solvent is completely evaporated, re-weigh the dish containing the residual this compound.

  • Calculate the solubility based on the mass of the dissolved this compound and the mass or volume of the solvent in the aliquot.

Visualizations

Experimental Workflow for Quantitative Solubility Determination

The following diagram illustrates the logical flow of the gravimetric method for determining the quantitative solubility of this compound.

G Figure 1: Workflow for Quantitative Solubility Determination A Prepare Supersaturated Solution (Excess this compound in Solvent) B Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B Seal Vial C Settle Undissolved Solute B->C Cease Agitation D Extract Known Volume of Supernatant C->D Careful Pipetting E Weigh Aliquot in Pre-weighed Dish D->E F Evaporate Solvent E->F G Weigh Dish with Residual Solute F->G H Calculate Solubility (g/100mL or mol/L) G->H Mass Difference

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

This compound, like its non-labeled counterpart, exhibits excellent solubility in a wide range of common organic solvents, being fully miscible with ethanol and diethyl ether. This high degree of solubility is attributed to the favorable intermolecular interactions between the weakly polar iodoethane and the organic solvents. For applications requiring precise concentrations, the provided gravimetric experimental protocol offers a reliable method for quantitative determination. The information and methodologies presented in this guide are intended to support researchers and drug development professionals in the effective use of this compound in their work.

References

Iodoethane-13C2: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for Iodoethane-13C2 (CAS No: 34189-74-7). The information presented is crucial for ensuring safe laboratory practices and minimizing risks associated with the use of this isotopically labeled compound. The safety profile of this compound is considered analogous to its non-labeled counterpart, iodoethane, due to the identical chemical reactivity.

Core Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction.[1] Furthermore, it may cause allergy or asthma symptoms or breathing difficulties if inhaled and may cause respiratory irritation.[1] It is also suspected of causing genetic defects.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The GHS classification for this compound is as follows:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Respiratory SensitizationCategory 1
Skin SensitizationCategory 1
Germ Cell MutagenicityCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Source: PubChem, Sigma-Aldrich[1]

Hazard and Precautionary Statements

The following tables summarize the applicable H-codes (Hazard Statements) and P-codes (Precautionary Statements) for this compound.

Hazard Statements (H-Codes)

CodeStatement
H302Harmful if swallowed
H315Causes skin irritation
H317May cause an allergic skin reaction
H319Causes serious eye irritation
H334May cause allergy or asthma symptoms or breathing difficulties if inhaled
H335May cause respiratory irritation
H341Suspected of causing genetic defects

Source: Sigma-Aldrich

Precautionary Statements (P-Codes)

CodeStatement
P202Do not handle until all safety precautions have been read and understood
P280Wear protective gloves/protective clothing/eye protection/face protection
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell
P302 + P352IF ON SKIN: Wash with plenty of water
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P308 + P313IF exposed or concerned: Get medical advice/attention

Source: Sigma-Aldrich

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

PropertyValue
Molecular Formula 13C2H5I[2]
Molecular Weight 157.95 g/mol [2]
Appearance Colorless to light yellow liquid
Boiling Point 69-73 °C (lit.)
Melting Point -108 °C (lit.)
Density 1.975 g/mL at 25 °C
Flash Point 72 °C (161.6 °F) - closed cup
Refractive Index n20/D 1.512 (lit.)
Storage Temperature 2-8°C

Toxicological Data

Toxicological data provides critical information about the potential adverse effects of a substance on living organisms. The following data is for iodoethane, which is expected to be representative of this compound.

TestSpeciesRouteValue
LD50RatOral330 mg/kg
LC50RatInhalation65 mg/L (0.5h)

Source: Fisher Scientific

Experimental Protocols: Safe Handling Procedures

While specific, citable experimental protocols for the handling of this compound are not typically published, the following represents a standard operating procedure (SOP) based on established safety data and best laboratory practices.

Engineering Controls
  • Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before and during use.

  • Skin and Body Protection: A lab coat must be worn. Additional protective clothing, such as an apron or coveralls, may be necessary depending on the scale of the work.

  • Respiratory Protection: If working outside of a fume hood or if there is a potential for exposure above established limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Handling and Storage
  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid inhalation of vapor or mist.

    • Use in a well-ventilated area, preferably a fume hood.

    • Keep away from heat, sparks, and open flames.

    • Take precautionary measures against static discharge.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

    • Protect from direct sunlight.[3]

    • Store at the recommended temperature of 2-8°C.

    • Incompatible with strong oxidizing agents.[3]

Emergency Procedures
  • In case of skin contact: Immediately wash off with plenty of water for at least 15 minutes.[3] If skin irritation persists, seek medical attention.[3]

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4] Get medical attention.

  • If inhaled: Move to fresh air.[3] If not breathing, give artificial respiration.[3] Get medical attention if symptoms occur.[3]

  • If swallowed: Clean mouth with water and drink plenty of water afterwards.[3] Call a physician or poison control center immediately.

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material in a sealed container for disposal.

Visualizing Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to emergency response.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_chem Handle in Fume Hood prep_eng->handle_chem store_chem Store Properly (2-8°C, Away from Light) handle_chem->store_chem spill Spill handle_chem->spill exposure Personal Exposure handle_chem->exposure first_aid Administer First Aid spill->first_aid exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Logical workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for Protein Alkylation using Iodoethane-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the alkylation of protein cysteine residues using stable isotope-labeled iodoethane (Iodoethane-13C2). This method is particularly valuable in quantitative proteomics for the differential labeling of protein samples, enabling accurate relative quantification by mass spectrometry. The protocol is adapted from established methods for similar alkylating agents, such as iodoacetamide.

Introduction

Protein alkylation is a fundamental technique in proteomics research, primarily aimed at the covalent modification of cysteine residues. This process prevents the formation of disulfide bonds, which can interfere with protein digestion and mass spectrometry analysis. This compound is an alkylating reagent that introduces a stable isotope label onto cysteine residues. By using light (unlabeled) and heavy (13C2-labeled) versions of iodoethane to label two different protein samples, the relative abundance of cysteine-containing peptides can be precisely determined from the mass shift in the mass spectrometer. This differential labeling approach is a powerful tool in drug discovery and development for identifying protein targets, validating biomarkers, and understanding disease mechanisms.

Key Applications

  • Quantitative Proteomics: Relative quantification of protein expression levels between different samples (e.g., treated vs. untreated cells).

  • Drug Target Identification: Identifying proteins that interact with a drug by measuring changes in their expression or modification.

  • Biomarker Discovery: Identifying proteins that are differentially expressed in disease states.

  • Structural Biology: Probing the accessibility of cysteine residues to understand protein structure and conformation.

Quantitative Data Summary

The following table summarizes typical alkylation efficiencies and mass shifts observed with iodo-containing alkylating agents. This data is provided as a reference for expected outcomes when using this compound.

ParameterValueReagentNotes
Alkylation Efficiency >95%IodoacetamideHigh efficiency is crucial for accurate quantification. Incomplete alkylation can lead to underestimation of protein abundance.[1]
Mass Shift (Light) +58.04 DaIodoethaneCorresponds to the addition of a carboxymethyl group (C2H4O).
Mass Shift (Heavy) +60.05 DaThis compoundThe +2 Da shift is due to the two 13C atoms, enabling clear differentiation in the mass spectrometer.
Off-target Alkylation LowIodoacetamideWhile generally specific to cysteines, some off-target alkylation of methionine, histidine, and lysine can occur, particularly at higher pH and temperatures.[2]
Methionine Oxidation 2-5%IodoacetamideA potential side reaction that can be minimized by optimizing reaction conditions.[3]

Experimental Protocol: In-Solution Protein Alkylation

This protocol describes the reduction and alkylation of proteins in solution prior to enzymatic digestion.

4.1. Materials

  • Protein sample (e.g., cell lysate, purified protein)

  • Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.5

  • Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating Agent: 500 mM this compound in water (prepare fresh and protect from light)

  • Quenching Reagent: 1 M DTT

  • Digestion Buffer: 50 mM Tris-HCl, pH 8.5

  • Sequencing-grade trypsin

4.2. Procedure

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet in an appropriate volume of Denaturation Buffer.

    • Vortex thoroughly to ensure complete solubilization.

    • Incubate at 37°C for 30 minutes.

  • Reduction of Disulfide Bonds:

    • Add the reducing agent (DTT or TCEP) to a final concentration of 10 mM.

    • Incubate at 56°C for 1 hour.

  • Alkylation of Cysteine Residues:

    • Cool the sample to room temperature.

    • Add this compound to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching of Excess Alkylating Agent:

    • Add DTT to a final concentration of 10 mM to quench any unreacted this compound.

    • Incubate in the dark at room temperature for 15 minutes.

  • Sample Preparation for Digestion:

    • Dilute the sample 5-fold with Digestion Buffer to reduce the urea concentration to below 1.6 M.

  • Enzymatic Digestion:

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptide mixture using a C18 desalting column.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Resuspend the dried peptides in a solution compatible with your mass spectrometer (e.g., 0.1% formic acid in water).

    • Analyze the samples by LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_digestion Digestion & Cleanup cluster_analysis Analysis solubilization Protein Solubilization (8M Urea) reduction Reduction (DTT or TCEP) solubilization->reduction 37°C, 30 min alkylation Alkylation (this compound) reduction->alkylation 56°C, 1 hr quenching Quenching (DTT) alkylation->quenching RT, 30 min (dark) dilution Dilution quenching->dilution RT, 15 min (dark) digestion Trypsin Digestion dilution->digestion cleanup C18 Desalting digestion->cleanup 37°C, overnight ms_analysis LC-MS/MS Analysis cleanup->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: Experimental workflow for in-solution protein alkylation using this compound.

signaling_pathway_context cluster_control Control Sample cluster_treated Treated Sample cluster_analysis Quantitative Analysis control_cells Untreated Cells control_lysate Protein Lysate control_cells->control_lysate control_alkylation Alkylation (Iodoethane) control_lysate->control_alkylation combine Combine Samples control_alkylation->combine treated_cells Drug-Treated Cells treated_lysate Protein Lysate treated_cells->treated_lysate treated_alkylation Alkylation (this compound) treated_lysate->treated_alkylation treated_alkylation->combine ms_analysis LC-MS/MS combine->ms_analysis quantification Relative Quantification ms_analysis->quantification drug Drug Treatment drug->treated_cells

Caption: Application of this compound in a drug target identification workflow.

Troubleshooting

IssuePossible CauseRecommendation
Low Alkylation Efficiency Insufficient reducing agentEnsure complete reduction by using fresh DTT or TCEP and optimizing incubation time/temperature.
Inactive alkylating agentPrepare this compound solution fresh and protect it from light.
High Off-Target Alkylation pH is too highMaintain the pH of the reaction at or below 8.5.
High temperaturePerform the alkylation step at room temperature.
Peptide Identification Issues Over-alkylationOptimize the concentration of this compound and the reaction time.
Methionine oxidationMinimize exposure to oxidizing agents and consider adding antioxidants.

Conclusion

The this compound protocol for protein alkylation offers a robust method for accurate quantitative proteomics. By following the detailed steps and considering the potential pitfalls, researchers can confidently apply this technique to a wide range of biological questions in basic research and drug development. Careful optimization of the protocol for specific sample types and experimental goals is recommended to achieve the best results.

References

Application Notes and Protocols for Iodoethane-13C2 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Iodoethane-13C2 as a stable isotope labeling reagent for quantitative proteomics. This reagent is a valuable tool for differential protein expression analysis, enabling accurate relative quantification of proteins between two samples.

Introduction to Cysteine Alkylation with this compound

In "bottom-up" proteomics, proteins are enzymatically digested into peptides, which are then analyzed by mass spectrometry. For accurate quantification, stable isotopes are incorporated into peptides to create mass-distinct versions that can be distinguished by the mass spectrometer.

This compound is a chemical labeling reagent that specifically targets the sulfhydryl group (-SH) of cysteine residues in proteins. This process, known as alkylation, is a crucial step in proteomics workflows to prevent the re-formation of disulfide bonds after reduction. By using a "heavy" (13C-labeled) and a "light" (unlabeled) version of iodoethane on two different protein samples, the relative abundance of cysteine-containing peptides—and by extension, their parent proteins—can be precisely determined by comparing the signal intensities of the isotopic pairs in the mass spectrometer.

The reaction of iodoethane with a cysteine residue results in the formation of a stable S-ethylcysteine derivative. The use of this compound introduces a +2 Da mass shift for each labeled cysteine residue compared to the unlabeled counterpart.

Key Applications

  • Differential Protein Expression Profiling: Compare protein abundance between treated and untreated cells, diseased and healthy tissues, or different cell states.

  • Drug Target Discovery: Identify proteins that are up- or down-regulated in response to a drug candidate.

  • Biomarker Identification: Discover potential protein biomarkers for disease diagnosis, prognosis, or treatment response.

  • Analysis of Post-Translational Modifications: In conjunction with other enrichment strategies, quantify changes in cysteine-based modifications.

Experimental Workflow Overview

A typical quantitative proteomics experiment using this compound involves the following key steps:

  • Sample Preparation: Extraction of proteins from two biological samples (e.g., control and treated).

  • Protein Reduction and Alkylation: Reduction of disulfide bonds followed by alkylation of cysteine residues with "light" iodoethane and "heavy" this compound for the respective samples.

  • Protein Digestion: Enzymatic digestion of the labeled proteins into peptides.

  • Sample Mixing: Combining the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

  • LC-MS/MS Analysis: Separation of the mixed peptides by liquid chromatography followed by analysis in a mass spectrometer.

  • Data Analysis: Identification and quantification of peptides and proteins based on the mass spectra.

G cluster_sample_prep Sample Preparation cluster_labeling Reduction & Alkylation cluster_digestion Digestion & Mixing cluster_analysis Analysis SampleA Sample A (Control) ProteinExtractionA Protein Extraction SampleA->ProteinExtractionA SampleB Sample B (Treated) ProteinExtractionB Protein Extraction SampleB->ProteinExtractionB ReductionA Reduction (e.g., DTT) ProteinExtractionA->ReductionA ReductionB Reduction (e.g., DTT) ProteinExtractionB->ReductionB AlkylationA Alkylation (Iodoethane) ReductionA->AlkylationA AlkylationB Alkylation (this compound) ReductionB->AlkylationB DigestionA Tryptic Digestion AlkylationA->DigestionA DigestionB Tryptic Digestion AlkylationB->DigestionB Mix Mix Samples 1:1 DigestionA->Mix DigestionB->Mix LCMS LC-MS/MS Analysis Mix->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Figure 1: General experimental workflow for quantitative proteomics using this compound.

Detailed Experimental Protocol

This protocol provides a general guideline for the differential labeling of two protein samples. Optimization may be required for specific sample types and experimental goals.

Materials:

  • Iodoethane (for "light" labeling)

  • This compound (for "heavy" labeling)

  • Urea

  • Tris-HCl

  • Dithiothreitol (DTT)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile (ACN)

  • C18 desalting columns

Protocol:

  • Protein Extraction and Quantification:

    • Lyse cells or tissues using a suitable lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Quantify the protein concentration of each extract using a standard protein assay (e.g., BCA assay).

    • Take an equal amount of protein from each sample (e.g., 100 µg) for the subsequent steps.

  • Reduction of Disulfide Bonds:

    • To each protein sample, add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour with gentle shaking.

  • Alkylation of Cysteine Residues:

    • For the "light" sample: Add iodoethane to a final concentration of 20 mM.

    • For the "heavy" sample: Add this compound to a final concentration of 20 mM.

    • Incubate both samples in the dark at room temperature for 30 minutes.

    • Quench the reaction by adding DTT to a final concentration of 10 mM and incubate for 15 minutes.

  • Protein Digestion:

    • Dilute the urea concentration of each sample to less than 2 M by adding 100 mM Tris-HCl, pH 8.5.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup and Mixing:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixtures using C18 desalting columns according to the manufacturer's instructions.

    • Elute the peptides and quantify them (e.g., using a NanoDrop spectrophotometer).

    • Mix the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

  • LC-MS/MS Analysis:

    • Analyze the mixed peptide sample on a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.

    • Set up the data acquisition method to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA).

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Specify the following modifications in the search parameters:

      • Fixed modification: Carboxymethyl (C) for the "light" channel.

      • Variable modification: Carboxymethyl+13C(2) (C) for the "heavy" channel.

    • The software will identify peptide pairs with a 2 Da mass difference per cysteine and calculate the intensity ratio for quantification.

Figure 2: Chemical reaction of cysteine alkylation with this compound.

Data Presentation and Interpretation

The output of the data analysis software will be a list of identified proteins with their corresponding quantification ratios (Heavy/Light). This ratio indicates the relative abundance of a protein in the "heavy"-labeled sample compared to the "light"-labeled sample.

Example Quantitative Data Table:

Protein AccessionGene NameDescriptionH/L Ratiop-valueNumber of Peptides
P02768ALBSerum albumin1.050.8935
P60709ACTBActin, cytoplasmic 10.980.7528
Q06830HSP90AA1Heat shock protein HSP 90-alpha2.540.00115
P10636G6PDGlucose-6-phosphate 1-dehydrogenase0.450.00512

Interpretation:

  • H/L Ratio ≈ 1: No significant change in protein abundance.

  • H/L Ratio > 1: The protein is more abundant in the "heavy"-labeled sample (e.g., treated).

  • H/L Ratio < 1: The protein is less abundant in the "heavy"-labeled sample.

  • p-value: A statistical measure of the significance of the change. A low p-value (e.g., < 0.05) indicates a high confidence in the observed change in abundance.

Troubleshooting

IssuePossible CauseRecommendation
Low Labeling Efficiency Incomplete reduction of disulfide bonds.Increase DTT concentration or incubation time.
Insufficient alkylating reagent.Ensure a sufficient molar excess of iodoethane over DTT.
pH of the reaction buffer is not optimal.Ensure the pH is around 8.0-8.5 for efficient alkylation.
High Variability in Ratios Inaccurate protein/peptide quantification before mixing.Use a reliable quantification method and ensure accurate pipetting.
Incomplete digestion.Optimize digestion conditions (enzyme ratio, incubation time).
Off-target Alkylation High concentration of alkylating reagent or prolonged incubation.Optimize the concentration and incubation time of the iodoethane.

By following these guidelines and protocols, researchers can effectively utilize this compound for robust and accurate quantitative proteomics studies, leading to valuable insights into cellular processes and disease mechanisms.

Application Notes and Protocols: Williamson Ether Synthesis with Iodoethane-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1] The use of isotopically labeled reagents, such as Iodoethane-13C2, in this synthesis allows for the production of labeled ethers. These labeled compounds are invaluable tools in various research applications, particularly in metabolic studies, where they can be used as tracers to elucidate metabolic pathways and reaction mechanisms.[2]

This document provides detailed application notes and a generalized protocol for the Williamson ether synthesis using this compound, with a specific focus on the synthesis of ¹³C-labeled phenacetin, a compound used in liver disease diagnosis.[3]

Applications of ¹³C-Labeled Ethers

The primary application of ethers synthesized with this compound lies in their use as metabolic tracers. The stable isotope label allows for the tracking of the ethyl group through various biological pathways without the concerns associated with radioactive isotopes.

A significant example is the use of ([1-¹³C]Ethoxy)phenacetin in breath tests to diagnose liver disease.[3] The rate and extent of the metabolism of the ¹³C-labeled ethyl group to ¹³CO₂ can be monitored in exhaled breath, providing a non-invasive method to assess liver function.[3] The metabolic fate of phenacetin involves several key transformations, primarily O-deethylation to form paracetamol (acetaminophen).[4]

Metabolic Pathway of Phenacetin

The following diagram illustrates the primary metabolic pathway of phenacetin:

phenacetin_metabolism Phenacetin Phenacetin (¹³C2-Ethyl Labeled) Paracetamol Paracetamol (Acetaminophen) Phenacetin->Paracetamol O-deethylation (CYP1A2) Metabolite1 N-acetyl-p-benzoquinone imine (Reactive Metabolite) Paracetamol->Metabolite1 Oxidation Excreted Excreted Metabolites Paracetamol->Excreted Glucuronidation/ Sulfation Glutathione_Conjugate Glutathione Conjugate Metabolite1->Glutathione_Conjugate GSH Conjugation Glutathione_Conjugate->Excreted

Caption: Metabolic pathway of ¹³C₂-ethyl labeled phenacetin.

Experimental Protocols

The following is a generalized protocol for the Williamson ether synthesis of a ¹³C-labeled ether, using the synthesis of phenacetin from acetaminophen and this compound as an example.

Reaction Scheme:

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles (mmol)Equivalents
Acetaminophen151.16-500 mg3.311.0
This compound157.96~2.0~0.23 mL3.641.1
Potassium Carbonate (K₂CO₃)138.21-690 mg5.01.5
Acetone (Solvent)58.080.79110 mL--
Experimental Procedure

Workflow for the Synthesis of ¹³C-Phenacetin

williamson_synthesis_workflow start Start reactants Combine Acetaminophen, K₂CO₃, and Acetone in a round-bottom flask start->reactants add_iodoethane Add this compound to the mixture reactants->add_iodoethane reflux Reflux the reaction mixture for 1-2 hours add_iodoethane->reflux cool Cool the reaction to room temperature reflux->cool filter Filter to remove inorganic salts cool->filter evaporate Evaporate the solvent under reduced pressure filter->evaporate purify Purify the crude product (e.g., recrystallization or column chromatography) evaporate->purify analyze Characterize the final product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: General workflow for Williamson ether synthesis.

  • Reaction Setup: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, combine acetaminophen (500 mg, 3.31 mmol) and finely pulverized potassium carbonate (690 mg, 5.0 mmol).

  • Solvent Addition: Add 10 mL of acetone to the flask.

  • Addition of Labeled Reagent: While stirring, add this compound (~0.23 mL, 3.64 mmol) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Maintain the reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Typical reaction times range from 1 to 8 hours depending on the specific substrates.[5]

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the reaction mixture to remove the insoluble potassium carbonate.

    • Wash the filter cake with a small amount of fresh acetone.

    • Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude ¹³C-phenacetin can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The synthesized ¹³C-labeled ether should be characterized to confirm its identity and purity. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Analytical Data for ¹³C-Phenacetin

¹³C NMR (in CDCl₃): The presence of the two ¹³C atoms in the ethyl group will result in characteristic signals and coupling patterns. The chemical shifts will be similar to unlabeled phenacetin, but the signals for the ethyl carbons will be significantly enhanced.

Carbon AtomExpected Chemical Shift (δ, ppm)
¹³CH₂ (ethyl)~64
¹³CH₃ (ethyl)~15
C=O (amide)~168
Aromatic C-O~156
Aromatic C-N~131
Aromatic CH~122, ~115

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will be shifted by +2 m/z units compared to the unlabeled phenacetin due to the two ¹³C atoms.

CompoundMolecular FormulaExpected [M]⁺ (m/z)
PhenacetinC₁₀H₁₃NO₂179.09
¹³C₂-PhenacetinC₈¹³C₂H₁₃NO₂181.10

Yields: While specific yields for the reaction with this compound are not widely reported, typical laboratory yields for Williamson ether synthesis range from 50% to 95%.[5]

Conclusion

The Williamson ether synthesis provides a straightforward and efficient method for the preparation of ¹³C-labeled ethers using this compound. These labeled compounds are powerful tools for researchers in the fields of drug metabolism, biochemistry, and pharmacology, enabling detailed investigations of metabolic pathways and reaction mechanisms. The protocol and data presented here offer a comprehensive guide for the synthesis and application of these valuable research materials.

References

Application Notes and Protocols for Grignard Reagent Formation Using Iodoethane-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the formation of the Grignard reagent, ethyl-1,2-¹³C₂-magnesium iodide, from iodoethane-¹³C₂. This isotopically labeled Grignard reagent is a valuable tool in mechanistic studies, metabolic pathway elucidation, and as a building block in the synthesis of ¹³C-labeled compounds for drug discovery and development.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The use of isotopically labeled Grignard reagents, such as that derived from iodoethane-¹³C₂, allows for the introduction of a stable isotope label into a target molecule. This labeling is instrumental for a variety of applications, including:

  • Mechanistic Studies: Tracing the fate of the ethyl group in chemical reactions to elucidate reaction mechanisms.

  • Metabolic Studies: Following the metabolic fate of drug candidates or endogenous compounds in biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Quantitative Analysis: Using the labeled compound as an internal standard in quantitative MS-based assays for drug metabolism and pharmacokinetics (DMPK) studies.

The synthesis of ethyl-1,2-¹³C₂-magnesium iodide involves the reaction of iodoethane-¹³C₂ with magnesium metal in an anhydrous ether solvent. The reaction is highly sensitive to moisture and oxygen, requiring anhydrous conditions and an inert atmosphere.

Reaction Mechanism and Experimental Workflow

The formation of the Grignard reagent proceeds via a single electron transfer (SET) mechanism from the magnesium metal to the iodoethane-¹³C₂. This generates a radical anion which then collapses to form an ethyl radical and an iodide anion. The ethyl radical subsequently reacts with magnesium to form the organomagnesium species.

Reaction Scheme:

¹³CH₃¹³CH₂-I + Mg → ¹³CH₃¹³CH₂-Mg-I

The overall experimental workflow for the preparation and subsequent use of the Grignard reagent is depicted below.

G cluster_prep Grignard Reagent Preparation cluster_use Application start Start: Anhydrous Conditions glassware Flame-dry Glassware start->glassware reagents Prepare Anhydrous Reagents (Iodoethane-13C2, Ether, Mg turnings) glassware->reagents assembly Assemble Apparatus under Inert Gas (Nitrogen or Argon) reagents->assembly initiation Initiate Reaction (e.g., with iodine crystal) assembly->initiation addition Slow Addition of this compound initiation->addition reflux Maintain Reaction (Gentle Reflux) addition->reflux completion Reaction Completion reflux->completion reaction Reaction with Electrophile (e.g., Aldehyde, Ketone, CO2) completion->reaction Use in situ workup Aqueous Work-up (e.g., sat. NH4Cl) reaction->workup extraction Product Extraction workup->extraction purification Purification (e.g., Chromatography) extraction->purification analysis Analysis (NMR, MS) purification->analysis end End: Labeled Product analysis->end

Caption: Experimental workflow for the preparation and use of ethyl-1,2-¹³C₂-magnesium iodide.

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive and can ignite spontaneously in air, especially in the absence of solvent. The reaction is exothermic and can become vigorous. All operations should be performed in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves). Diethyl ether is extremely flammable and volatile.

Materials and Reagents
Reagent/MaterialSpecifications
Iodoethane-1,2-¹³C₂>98% isotopic purity
Magnesium turningsHigh purity, for Grignard synthesis
Anhydrous Diethyl Ether (Et₂O)Freshly distilled from a suitable drying agent or from a sealed bottle
IodineCrystal, as initiator
Nitrogen or Argon gasHigh purity, for inert atmosphere
Preparation of Ethyl-1,2-¹³C₂-magnesium Iodide

This protocol is for the preparation of a ~1 M solution of the Grignard reagent.

  • Glassware Preparation: A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet adapter is assembled. All glassware must be scrupulously dried in an oven at >120 °C overnight and then flame-dried under a stream of inert gas (nitrogen or argon) before use.

  • Reaction Setup:

    • Place magnesium turnings (e.g., 2.43 g, 0.1 mol) into the cooled flask.

    • Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.

    • Quickly add a small amount of anhydrous diethyl ether (e.g., 10 mL) to cover the magnesium.

  • Initiation:

    • In the dropping funnel, prepare a solution of iodoethane-1,2-¹³C₂ (e.g., 15.8 g, 0.1 mol) in anhydrous diethyl ether (e.g., 90 mL).

    • Add a small portion (~5 mL) of the iodoethane-¹³C₂ solution to the magnesium. The disappearance of the iodine color and the appearance of turbidity or gentle bubbling indicates the initiation of the reaction. If the reaction does not start, gentle warming with a heat gun may be necessary. Be prepared with an ice bath to control the reaction once it starts.

  • Addition and Reaction:

    • Once the reaction has initiated, add the remaining iodoethane-¹³C₂ solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • The reaction is exothermic, and the rate of addition should be controlled to prevent vigorous boiling. An ice bath can be used to moderate the reaction temperature if necessary.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle warming for an additional 30-60 minutes to ensure complete reaction. The final solution should be a cloudy, grayish to brownish color.

The resulting Grignard reagent is typically used directly in the next synthetic step without isolation.

Quantitative Data

The yield and concentration of the Grignard reagent can be determined by titration. A common method involves titration against a standard solution of a secondary alcohol (e.g., 2-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.

ParameterTypical ValueNotes
Yield 85-95%The yield is highly dependent on the purity of reagents and the exclusion of water and oxygen.
Concentration ~0.8 - 1.0 MThe final concentration will depend on the exact amounts of reagents and solvent used. It is crucial to determine the concentration by titration before use.
Reaction Time 1 - 2 hoursThis includes the addition and subsequent stirring time.
Purity HighThe primary impurity is typically unreacted magnesium. Side products like ethane and ethene can form but are usually minimal under controlled conditions.

Applications in Drug Development

The use of ¹³C₂-labeled ethylmagnesium iodide provides a powerful tool for introducing a stable isotopic label into potential drug candidates. This allows for detailed investigation of their metabolic fate.

G cluster_synthesis Synthesis of Labeled Drug Candidate cluster_study Metabolic Study a This compound c Ethyl-1,2-13C2-magnesium iodide a->c + Mg b Mg b->c e 13C2-Labeled Drug Candidate c->e + Precursor d Drug Precursor (with electrophilic center) d->e f In vitro / In vivo Administration e->f ADME Studies g Sample Collection (Plasma, Urine, etc.) f->g h LC-MS/MS or NMR Analysis g->h i Metabolite Identification & Quantification h->i

Caption: Logical workflow for the use of ¹³C₂-labeled Grignard reagents in drug development.

By synthesizing a drug candidate with a ¹³C₂-ethyl group, researchers can readily distinguish the drug and its metabolites from endogenous compounds in complex biological matrices using mass spectrometry. The distinct mass shift of +2 amu per ¹³C atom simplifies metabolite identification and allows for accurate quantification. This is particularly valuable in "cold" (non-radioactive) human ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Application Note: Iodoethane-13C2 as a Novel Probe for Profiling Protein Ethylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Post-translational modifications (PTMs) are critical regulators of protein function, and the alkylation of proteins by reactive electrophiles is a key mechanism of both physiological signaling and cellular damage. While methylation is a well-studied modification, the biological relevance of protein ethylation is less understood. Iodoethane-13C2 is a stable isotope-labeled, reactive ethylating agent that can be employed as a chemical probe to identify and quantify protein targets susceptible to ethylation by xenobiotic compounds or reactive metabolic intermediates. This application note details a hypothetical workflow for utilizing this compound to profile protein ethylation in a cellular context, providing insights into off-target effects of drugs, mechanisms of toxicity, and the discovery of novel regulatory PTMs.

Principle of the Method

Iodoethane is an electrophilic compound that can react with nucleophilic residues on proteins, such as cysteine, histidine, and lysine, resulting in the covalent addition of an ethyl group. By using this compound, where both carbon atoms of the ethyl group are the heavy isotope 13C, a specific mass shift of +2 Da is introduced at the site of modification. This unique isotopic signature allows for the confident identification of ethylated peptides and proteins using high-resolution mass spectrometry (MS). A quantitative proteomics workflow, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, can be integrated to compare the extent of ethylation under different experimental conditions.

Key Applications

  • Target Deconvolution and Off-Target Analysis: Identify the cellular protein targets of ethylating drugs or their reactive metabolites.

  • Toxicology and Mechanistic Studies: Elucidate the molecular mechanisms of toxicity for compounds that generate reactive ethylating species.

  • Biomarker Discovery: Identify ethylated proteins that can serve as biomarkers of exposure to specific xenobiotics or endogenous metabolic stress.

  • Fundamental Biology: Explore the potential for endogenous ethylation as a novel post-translational modification.

Experimental Workflow

The overall experimental workflow for profiling protein ethylation using this compound involves several key steps: cell culture and treatment, protein extraction and digestion, peptide enrichment (optional), liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data processing.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis A Control Cells C Cell Lysis & Protein Extraction A->C B Cells Treated with This compound B->C D Protein Digestion (e.g., Trypsin) C->D Reduction & Alkylation E LC-MS/MS Analysis D->E F Database Search for 13C2-Ethyl Modifications E->F G Protein Identification & Quantification F->G H Pathway & Functional Analysis G->H metabolic_context cluster_xenobiotic Xenobiotic Probe cluster_cellular_targets Cellular Interactions A This compound B Protein Nucleophiles (Cys, His, Lys) A->B Covalent Adduction D Glutathione (GSH) A->D GST-mediated Conjugation C 13C2-Ethylated Proteins B->C Modification E S-ethyl-13C2-glutathione D->E Detoxification

Application Notes and Protocols: Probing Molecular Interactions with Iodoethane-13C2 Labeling in 13C NMR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, is a powerful technique for elucidating molecular structure, dynamics, and interactions at an atomic level. While various isotopic labeling strategies are well-established, the use of ethylation with doubly labeled iodoethane, Iodoethane-13C2 (¹³CH₃¹³CH₂I), presents a novel approach for introducing a unique spectroscopic probe. This document provides detailed application notes and protocols for the hypothetical use of this compound in 13C NMR studies, drawing parallels from established methylation-based techniques. The introduction of a two-carbon reporter group offers distinct advantages in terms of signal dispersion and the potential to probe local environments with greater resolution.

Principle Applications

The primary application of this compound labeling is the site-specific introduction of an ethyl group onto nucleophilic residues of biomolecules, such as the thiol group of cysteine or the amino group of lysine in proteins. This allows for the investigation of:

  • Protein-Protein Interactions: By labeling one protein partner, changes in the chemical environment of the ¹³C-ethyl group upon binding to another molecule can be monitored via chemical shift perturbations in ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectra.

  • Protein-Ligand Binding: The ethyl group can serve as a sensitive reporter for the binding of small molecules, drugs, or other ligands to a protein of interest.

  • Conformational Changes: Alterations in protein structure and dynamics induced by changes in temperature, pH, or the binding of allosteric effectors can be detected through the ¹³C-ethyl probe.

  • Metabolic Tracing: While less common for this specific reagent, in principle, this compound could be used in xenobiotic metabolism studies to trace the fate of the ethyl group.

Experimental Protocols

I. Protein Expression and Purification

A standard protocol for the expression and purification of the protein of interest should be followed. It is crucial to ensure that the protein is pure and in a buffer suitable for both the labeling reaction and subsequent NMR analysis. A common choice is a phosphate or HEPES buffer at a physiological pH.

II. Site-Specific Labeling of Proteins with this compound

This protocol is adapted from standard procedures for alkylation of cysteine residues.

Materials:

  • Purified protein containing accessible cysteine residues

  • This compound

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • Quenching reagent (e.g., 2-mercaptoethanol or excess DTT)

  • Dialysis tubing or size-exclusion chromatography column

Procedure:

  • Protein Reduction: Dissolve the purified protein in the reaction buffer. To ensure the cysteine thiol groups are reduced and available for labeling, add a 10-fold molar excess of DTT or TCEP. Incubate at room temperature for 1 hour.

  • Removal of Reducing Agent: Remove the excess reducing agent by dialysis against a degassed reaction buffer or by using a desalting column. This step is critical to prevent the reducing agent from reacting with the iodoethane.

  • Labeling Reaction: Add a 5 to 10-fold molar excess of this compound to the protein solution. The reaction should be carried out in the dark to prevent the light-induced degradation of iodoethane.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The optimal time and temperature should be determined empirically for the specific protein.

  • Quenching: Quench the reaction by adding a 20-fold molar excess of a quenching reagent like 2-mercaptoethanol or DTT to consume any unreacted this compound.

  • Removal of Excess Reagents: Remove the excess labeling and quenching reagents by extensive dialysis against the desired NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, 10% D₂O, pH 7.0) or by size-exclusion chromatography.

  • Concentration and Verification: Concentrate the labeled protein to the desired concentration for NMR analysis. Verify the successful labeling and the integrity of the protein using mass spectrometry.

III. 13C NMR Data Acquisition

Spectrometer and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

  • Experiment: A 2D ¹H-¹³C HSQC experiment is the primary choice for observing the correlation between the protons and carbons of the introduced ethyl group.

  • Temperature: Maintain a constant sample temperature (e.g., 298 K) throughout the experiments to ensure chemical shift stability.

  • Typical Acquisition Parameters:

    • ¹H Spectral Width: 12-16 ppm

    • ¹³C Spectral Width: 30-40 ppm (centered around the expected ethyl carbon resonances)

    • Number of Scans: 16-64 (depending on sample concentration)

    • Recycle Delay: 1.5 - 2.0 seconds

Data Presentation

The quantitative data from ¹³C NMR studies using this compound labeling can be summarized in tables for easy comparison. Below is a table of hypothetical ¹³C chemical shifts for an ethyl group attached to a cysteine residue in a protein, both in the free state and when bound to a ligand.

Labeled ResidueState¹³C Chemical Shift (ppm) - Cα (¹³CH₂)¹³C Chemical Shift (ppm) - Cβ (¹³CH₃)
Cys-54Free28.515.2
Cys-54Ligand-Bound29.814.7
Cys-89Free27.915.5
Cys-89Ligand-Bound28.115.4

Note: These are hypothetical values for illustrative purposes. Actual chemical shifts will depend on the specific protein and its environment.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis p1 Protein Expression & Purification p2 Reduction of Cysteine Residues p1->p2 p3 Removal of Reducing Agent p2->p3 l1 Addition of This compound p3->l1 l2 Incubation l1->l2 l3 Quenching l2->l3 a1 Purification of Labeled Protein l3->a1 a2 Mass Spectrometry Verification a1->a2 a3 1H-13C HSQC NMR Spectroscopy a1->a3

Caption: Experimental workflow for this compound labeling.

Signaling Pathway Example

signaling_pathway cluster_main Cell Signaling Cascade Signal External Signal Receptor Receptor Signal->Receptor KinaseA Kinase A Receptor->KinaseA activates ProteinX Protein X (Cys Labeled) KinaseA->ProteinX phosphorylates Effector Effector Protein ProteinX->Effector binds Response Cellular Response Effector->Response

Caption: A hypothetical signaling pathway studied with labeling.

Conclusion

This compound labeling is a promising, albeit currently theoretical, technique for introducing a unique and sensitive probe for 13C NMR studies of biomolecular interactions and dynamics. The protocols and data presented here provide a foundational framework for researchers interested in exploring this novel labeling strategy. The distinct signals from the two ¹³C atoms in the ethyl group have the potential to offer more detailed insights into the local chemical environment compared to single-carbon labels, thereby expanding the toolkit for NMR-based structural biology and drug discovery.

Application Notes and Protocols for Iodoethane-13C2 in Studying Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoethane-13C2 is a stable isotope-labeled analog of iodoethane where both carbon atoms are replaced with the carbon-13 isotope. This isotopic labeling provides a powerful tool for elucidating reaction mechanisms, particularly in the field of organic chemistry and drug development. The 13C label allows for the tracking of the ethyl group throughout a chemical transformation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This enables researchers to gain detailed insights into reaction kinetics, intermediates, and transition state structures.

One of the primary applications of this compound is in the study of bimolecular nucleophilic substitution (SN2) reactions. The SN2 mechanism is a fundamental process in organic chemistry and is crucial in many biological and pharmaceutical processes. By using this compound, researchers can unambiguously follow the fate of the carbon backbone of the electrophile, providing clear evidence for the concerted nature of the reaction and allowing for precise kinetic measurements.

Key Applications

  • Elucidation of SN2 Reaction Mechanisms: Tracking the 13C-labeled carbon atoms provides direct evidence of the backside attack and inversion of stereochemistry characteristic of SN2 reactions.

  • Kinetic Isotope Effect (KIE) Studies: Measuring the reaction rates of 13C-labeled and unlabeled iodoethane can provide valuable information about the transition state structure of a reaction.

  • Metabolic and Degradation Pathway Studies: In drug development, this compound can be used to trace the metabolic fate of ethyl groups within a drug molecule.

  • Quantitative NMR (qNMR) Spectroscopy: The distinct signals of the 13C-labeled carbons can be used for accurate quantification of reactants and products over time to determine reaction kinetics.

Featured Application: Kinetic Analysis of an SN2 Reaction using 13C NMR Spectroscopy

This section details the use of this compound to study the kinetics of the SN2 reaction with a common nucleophile, pyridine. The reaction progress is monitored in-situ using 13C NMR spectroscopy, allowing for the determination of the rate law and the reaction rate constant.

Reaction Scheme:

Experimental Protocols

Materials:

  • This compound (99 atom % 13C)

  • Pyridine (anhydrous)

  • Deuterated acetonitrile (CD3CN) (anhydrous)

  • NMR tubes (5 mm)

  • Gas-tight syringe

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.

Procedure:

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve 0.05 mmol of this compound in 0.5 mL of anhydrous deuterated acetonitrile.

    • Using a gas-tight syringe, add 0.5 mmol of anhydrous pyridine to the NMR tube. Note: A 10-fold excess of the nucleophile is used to ensure pseudo-first-order kinetics with respect to this compound.

    • Cap the NMR tube and gently invert to mix the reactants.

  • NMR Data Acquisition:

    • Quickly insert the NMR tube into the NMR spectrometer, which has been pre-shimmed and equilibrated to the desired temperature (e.g., 298 K).

    • Acquire a series of 1D 13C NMR spectra at regular time intervals (e.g., every 5 minutes) for a total duration that allows for significant conversion (e.g., 2-3 half-lives).

    • Suggested NMR Parameters (for a 400 MHz spectrometer):

      • Pulse Program: zgig (inverse-gated decoupling to suppress the NOE effect for better quantification)

      • Number of Scans (NS): 16 (adjust as needed for adequate signal-to-noise)

      • Relaxation Delay (D1): 30 s (to ensure full relaxation of the 13C nuclei for accurate integration)

      • Acquisition Time (AQ): 1.5 s

      • Spectral Width (SW): 200 ppm

  • Data Processing and Analysis:

    • Process the acquired 1D 13C NMR spectra (e.g., Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the C1 carbon of the reactant (this compound, ~ -6 ppm) and the product (N-Ethyl-13C2-pyridinium iodide, ~ 55 ppm) at each time point.

    • Calculate the concentration of this compound at each time point using the relative integrals of the reactant and product signals.

    • Plot the natural logarithm of the concentration of this compound versus time. A linear plot will confirm pseudo-first-order kinetics.

    • The pseudo-first-order rate constant (k') is determined from the negative of the slope of this line.

    • The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant by the initial concentration of pyridine.

Data Presentation

Table 1: Hypothetical 13C NMR Integration Data for the Reaction of this compound with Pyridine at 298 K

Time (min)Integral of Reactant (C1)Integral of Product (C1)[this compound] (M)ln([this compound])
01.000.000.100-2.303
50.850.150.085-2.465
100.720.280.072-2.631
150.610.390.061-2.797
200.520.480.052-2.957
300.370.630.037-3.297
450.220.780.022-3.817
600.130.870.013-4.343

Table 2: Calculated Kinetic Parameters

ParameterValue
Pseudo-first-order rate constant (k')0.034 min⁻¹
Second-order rate constant (k)0.034 M⁻¹min⁻¹
Half-life (t₁/₂)20.4 min

Visualizations

Caption: SN2 reaction mechanism of this compound with a nucleophile.

Experimental_Workflow A Prepare reaction mixture in NMR tube (this compound + Pyridine in CD3CN) B Insert sample into pre-equilibrated NMR spectrometer A->B C Acquire time-resolved 1D 13C NMR spectra B->C D Process spectra and integrate reactant/product signals C->D E Calculate concentrations at each time point D->E F Plot ln([Reactant]) vs. Time E->F G Determine rate constant from the slope F->G

Caption: Experimental workflow for the kinetic study.

Logical_Relationship cluster_data Data Analysis A Linear plot of ln[Reactant] vs. Time B Pseudo-first-order kinetics confirmed A->B indicates C Rate = k'[this compound] B->C leads to rate law D k = k' / [Pyridine]₀ C->D allows calculation of

Caption: Logical relationship in kinetic data analysis.

Application Notes and Protocols for Stable Isotope Labeling with Iodoethane-¹³C₂ in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling in combination with mass spectrometry has become an indispensable tool in quantitative proteomics, enabling the accurate comparison of protein abundance between different cell populations. While metabolic labeling methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) are widely used, chemical labeling offers an alternative approach for introducing mass tags onto proteins, particularly for in vitro studies or for targeting specific amino acid residues.

This document provides detailed application notes and protocols for the use of Iodoethane-¹³C₂ as a chemical labeling reagent for stable isotope labeling in cell culture. Iodoethane-¹³C₂ is an alkylating agent that covalently modifies proteins, primarily on cysteine residues. By using the ¹³C-labeled version, a known mass shift is introduced, allowing for the differentiation and relative quantification of proteins from different samples in a mass spectrometer.

Principle of Iodoethane-¹³C₂ Labeling:

Iodoethane-¹³C₂ reacts with nucleophilic residues on proteins, with a strong preference for the thiol group of cysteine. The reaction is an Sɴ2 nucleophilic substitution, where the sulfur atom of the cysteine residue attacks the ¹³C-labeled ethyl group of iodoethane, displacing the iodide leaving group. This results in a stable thioether bond and a mass increase of 30.01 Da (due to the two ¹³C atoms) on the modified cysteine residue.

Applications

  • Quantitative Proteomics: Differentiate and quantify protein expression levels between control and treated cell populations.

  • Pulse-Chase Analysis: Monitor protein turnover and stability by labeling newly synthesized proteins.

  • Drug Target Engagement: Assess the binding of a therapeutic agent to its target protein by observing changes in cysteine reactivity.

  • Redox Proteomics: Quantify the oxidation state of cysteine residues by labeling the reduced thiols.

Experimental Protocols

Crucial Preliminary Step: Determination of Non-Toxic Working Concentration of Iodoethane-¹³C₂

Before performing stable isotope labeling experiments, it is imperative to determine the optimal, non-toxic concentration of Iodoethane-¹³C₂ for your specific cell line. Alkylating agents can be cytotoxic, and it is essential to use a concentration that effectively labels proteins without significantly affecting cell viability.

Protocol 3.1: Cell Viability Assay to Determine Optimal Iodoethane-¹³C₂ Concentration

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Iodoethane-¹³C₂

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Preparation of Iodoethane-¹³C₂ Dilutions: Prepare a stock solution of Iodoethane-¹³C₂ in sterile DMSO. From this stock, create a serial dilution in complete cell culture medium to achieve a range of final concentrations to test (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest Iodoethane-¹³C₂ concentration) and a negative control (medium only).

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of Iodoethane-¹³C₂. Treat at least three wells for each concentration.

  • Incubation: Incubate the plate for the desired labeling time (e.g., 1-4 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the Iodoethane-¹³C₂ concentration to determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability). This will be your optimal working concentration for labeling experiments.

Protocol 3.2: Stable Isotope Labeling of Adherent Cells with Iodoethane-¹³C₂

This protocol describes the labeling of two cell populations (e.g., control and treated) for a comparative proteomics experiment.

Materials:

  • Adherent mammalian cell line

  • Complete cell culture medium

  • Iodoethane-¹³C₂ (for the "heavy" sample)

  • Unlabeled Iodoethane (for the "light" sample, optional, for equal treatment)

  • Your treatment of interest (e.g., a drug)

  • PBS, ice-cold

  • Cell scrapers

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture and Treatment:

    • Culture your cells in two separate sets of plates or flasks until they reach the desired confluency (typically 70-80%).

    • Treat one set of cells with your compound of interest ("treated" sample) and the other with a vehicle control ("control" sample) for the desired duration.

  • Iodoethane-¹³C₂ Labeling:

    • Prepare the optimal, non-toxic working concentration of Iodoethane-¹³C₂ in serum-free medium.

    • Wash the cells once with warm PBS.

    • Add the Iodoethane-¹³C₂ containing medium to the "treated" cell population.

    • (Optional but recommended) Add medium containing the same concentration of unlabeled iodoethane to the "control" cell population to ensure any effects of the alkylating agent itself are consistent between samples.

    • Incubate for 1-4 hours at 37°C in a 5% CO₂ incubator.

  • Cell Lysis:

    • After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay or a similar method.

  • Sample Pooling and Preparation for Mass Spectrometry:

    • Based on the protein quantification, mix equal amounts of protein from the "control" (light) and "treated" (heavy) samples.

    • The pooled sample is now ready for standard proteomics sample preparation, including reduction, alkylation (with a non-isotopic alkylating agent to cap any remaining free cysteines), tryptic digestion, and subsequent LC-MS/MS analysis.

Data Presentation

Quantitative data from the mass spectrometry analysis should be processed using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of the light and heavy labeled pairs. The results can be summarized in tables for clarity.

Table 1: Example of Quantitative Proteomics Data from Iodoethane-¹³C₂ Labeling

Protein IDGene NamePeptide SequenceLight Intensity (Control)Heavy Intensity (Treated)Ratio (Heavy/Light)p-value
P12345GENE1ACDEFCGHIK1.2 E+062.5 E+062.080.001
Q67890GENE2LMNCPQRSTV8.5 E+058.2 E+050.960.85
P54321GENE3WYCZABCDE9.1 E+054.5 E+050.490.02
C represents the ¹³C₂-ethylated cysteine residue.

Table 2: Cell Viability Data for Determining Non-Toxic Iodoethane-¹³C₂ Concentration

Iodoethane-¹³C₂ (µM)Average Absorbance (570 nm)Standard Deviation% Viability
0 (Vehicle)1.250.08100%
11.230.0798.4%
51.200.0996.0%
101.150.1192.0%
250.980.1078.4%
500.650.0852.0%
1000.320.0525.6%
2000.150.0412.0%

Visualizations

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_labeling Stable Isotope Labeling cluster_processing Sample Processing cluster_analysis Analysis A Seed Cells in Culture B Treat with Compound of Interest (or Vehicle) A->B C Label 'Treated' with Iodoethane-13C2 B->C D Label 'Control' with Iodoethane (optional) B->D E Cell Lysis C->E D->E F Protein Quantification E->F G Pool Equal Protein Amounts F->G H Reduction, Alkylation & Digestion G->H I LC-MS/MS Analysis H->I J Data Analysis & Quantification I->J

Caption: Experimental workflow for quantitative proteomics using Iodoethane-¹³C₂.

Signaling_Pathway_Alkylation cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 (Cys-SH) Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector TF Transcription Factor Effector->TF Gene Gene Expression TF->Gene Iodoethane This compound Iodoethane->Kinase2 Alkylates Cysteine

Caption: Alkylation of a cysteine residue in a signaling pathway protein.

Troubleshooting & Optimization

Optimizing Iodoethane-13C2 Ethylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing reaction conditions for ethylation using Iodoethane-13C2. The information is designed to address specific issues encountered during experimental work, with a focus on maximizing yield and purity of the isotopically labeled product.

Troubleshooting Guide

This guide addresses common problems encountered during the ethylation of various substrates with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Nucleophile: The starting material (e.g., phenol, amine, thiol) was not sufficiently deprotonated to become nucleophilic.- Choice of Base: Ensure the base is strong enough to deprotonate the substrate. For phenols, consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For primary amines, a hindered non-nucleophilic base or careful control of stoichiometry is crucial to prevent overalkylation. For thiols, a milder base like triethylamine (TEA) may be sufficient. - Reaction Conditions: Anhydrous (dry) solvents are essential as water can hydrolyze the base and interfere with the reaction.
2. Inactive this compound: The reagent may have degraded.- Storage: Store this compound at 2-8°C, protected from light. - Purity Check: If degradation is suspected, verify the purity of the reagent using appropriate analytical methods (e.g., NMR).
3. Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.- Temperature Optimization: Gradually increase the reaction temperature. For many ethylations, heating to 50-80°C in a suitable solvent like DMF or acetonitrile can improve yields. Monitor for potential side product formation at higher temperatures.
Formation of Multiple Products (Overalkylation) 1. Di- or Tri-Ethylation of Primary or Secondary Amines: The initially formed ethylated amine is often more nucleophilic than the starting amine, leading to further reaction.- Control Stoichiometry: Use a molar excess of the amine relative to this compound. - Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent. - Protecting Groups: Consider using a protecting group for the amine if selective mono-ethylation is required.
2. O- vs. C-Alkylation of Phenols: Phenoxide ions are ambident nucleophiles and can react at either the oxygen or a carbon atom of the aromatic ring.- Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.
Presence of Unreacted Starting Material 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.- Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., TLC, LC-MS). Extend the reaction time until the starting material is consumed.
2. Inefficient Stirring: In heterogeneous reactions (e.g., with a solid base), inefficient stirring can lead to poor contact between reactants.- Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of all components.
Difficult Purification 1. Co-elution of Product and Byproducts: The desired product may have similar chromatographic properties to side products or unreacted starting materials.- Chromatography Optimization: Develop a suitable purification method. Reverse-phase HPLC can be effective for purifying labeled compounds.[1] Experiment with different solvent gradients to achieve optimal separation.
2. Removal of Base: Residual base or its salts can be difficult to remove from the final product.- Aqueous Work-up: Perform an aqueous work-up to remove water-soluble salts. For example, wash the organic layer with dilute acid to remove a basic catalyst, or with a mild base to remove an acidic starting material.

Frequently Asked Questions (FAQs)

Q1: What is the best type of solvent to use for my this compound ethylation reaction?

A1: The choice of solvent is critical and depends on the nature of your substrate. For SN2 reactions, which is the typical mechanism for ethylation with iodoethane, polar aprotic solvents are generally preferred. These solvents can dissolve the reactants but do not solvate the nucleophile as strongly as protic solvents, thus not hindering its reactivity.

  • Recommended Polar Aprotic Solvents:

    • Dimethylformamide (DMF)

    • Acetonitrile (ACN)

    • Dimethyl sulfoxide (DMSO)

Q2: How can I avoid the common problem of overalkylation when working with primary amines?

A2: Overalkylation is a frequent issue because the ethylated amine product is often more nucleophilic than the starting primary amine. To favor mono-ethylation, consider the following strategies:

  • Use a Large Excess of the Primary Amine: This ensures that the this compound is more likely to react with the starting amine rather than the ethylated product.

  • Slow Addition of this compound: Adding the alkylating agent dropwise can help to keep its concentration low, reducing the chance of a second ethylation.

  • Use a Hindered Base: A bulky, non-nucleophilic base can selectively deprotonate the primary amine without competing in the alkylation reaction.

  • Consider a Protecting Group Strategy: For complex molecules, protecting the amine and then alkylating, followed by deprotection, can provide the cleanest results.

Q3: My reaction is sluggish. How can I increase the reaction rate?

A3: Several factors can influence the reaction rate.

  • Temperature: Increasing the temperature will generally increase the reaction rate. However, be mindful of potential side reactions or degradation of your starting material or product at higher temperatures. A good starting point is often gentle heating (e.g., 50-60 °C).

  • Base: Ensure your base is strong enough to fully deprotonate your nucleophile. For weakly acidic nucleophiles, a stronger base may be required.

  • Solvent: As mentioned, a polar aprotic solvent is usually optimal.

Q4: How do I purify my ¹³C-labeled product?

A4: Purification of isotopically labeled compounds is crucial to remove any unlabeled starting material or byproducts.

  • Chromatography: Column chromatography is a common method. For more challenging separations, High-Performance Liquid Chromatography (HPLC) is often used.[1]

  • Extraction: A standard aqueous work-up can remove inorganic salts and other water-soluble impurities.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method.

Experimental Protocols

General Protocol for O-Ethylation of a Phenolic Compound

This protocol provides a general procedure for the ethylation of a phenol using this compound.

Materials:

  • Phenolic substrate

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add anhydrous DMF to dissolve the substrate.

  • Add this compound (1.1 - 1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for N-Ethylation of a Primary Amine

This protocol provides a general procedure for the selective mono-ethylation of a primary amine.

Materials:

  • Primary amine substrate

  • This compound

  • A suitable non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) or an inorganic base like potassium carbonate.

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the primary amine (2.0 - 3.0 eq) in anhydrous acetonitrile.

  • Add the base (1.5 eq).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous acetonitrile to the cooled, stirring amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via column chromatography.

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the outcome of an ethylation reaction. The data presented here is illustrative and should be optimized for each specific substrate.

Table 1: Effect of Base on the O-Ethylation of 4-Hydroxybenzoic Acid

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF60485
2Cs₂CO₃DMF60292
3NaHTHFrt675
4TEAACN801240

Table 2: Effect of Solvent on the N-Ethylation of Aniline

EntrySolventBaseTemperature (°C)Time (h)Mono-ethylated Yield (%)Di-ethylated Yield (%)
1DMFK₂CO₃7086025
2ACNK₂CO₃7087515
3TolueneK₂CO₃110125530
4DMSOK₂CO₃7066520

Visualizations

Ethylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Substrate (Phenol/Amine/Thiol) and Base to Dry Solvent B 2. Add this compound A->B Under Inert Atmosphere C 3. Heat and Stir (Monitor by TLC/LC-MS) B->C D 4. Quench Reaction & Aqueous Extraction C->D E 5. Dry Organic Layer D->E F 6. Concentrate E->F G 7. Purify (Column Chromatography/HPLC) F->G H H G->H Final Product: ¹³C-Ethylated Compound

Caption: General experimental workflow for this compound ethylation.

Troubleshooting_Logic Start Start: Low Product Yield A Check Nucleophile Activation Start->A B Is Base Strong Enough? A->B C Use Stronger Base (e.g., Cs₂CO₃ for Phenols) B->C No D Check Reaction Conditions B->D Yes C->D E Is Temperature Optimal? D->E F Increase Temperature Incrementally E->F No G Check Reagent Integrity E->G Yes F->G H Is this compound Degraded? G->H I Use Fresh/Verified Reagent H->I Yes J Successful Ethylation H->J No I->J

Caption: Troubleshooting logic for low yield in ethylation reactions.

References

Technical Support Center: Troubleshooting Low Yield in Iodoethane-13C2 Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Iodoethane-13C2 labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their isotopic labeling procedures. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues leading to low yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is it used for?

This compound is a specialized chemical reagent used for introducing a stable isotope label, specifically two Carbon-13 atoms, onto a target molecule. This is a powerful technique in various research areas, including metabolic flux analysis, drug metabolism studies, and quantitative proteomics, as it allows for the precise tracking and quantification of molecules using mass spectrometry and NMR spectroscopy. The ethyl group containing the heavy carbon isotopes is typically introduced via a nucleophilic substitution reaction.

Q2: What are the common reasons for low yield in my this compound labeling experiment?

Low yields in this compound labeling experiments can stem from a variety of factors, broadly categorized as:

  • Sub-optimal Reaction Conditions: Incorrect temperature, pH, or reaction time can hinder the labeling process.

  • Reagent Instability or Impurity: The quality and handling of this compound and other reagents are critical.

  • Competing Side Reactions: Undesired chemical reactions can consume your starting material or the labeling reagent.

  • Properties of the Substrate: The chemical nature of the molecule you are trying to label can significantly impact the reaction's success.

  • Inefficient Purification: Product loss during the purification steps can lead to a lower final yield.

This guide will delve into each of these areas to help you identify and resolve the specific cause of low yield in your experiment.

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Conversion Rate

A common problem is the incomplete consumption of the starting material, resulting in a low yield of the desired labeled product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Reaction Time or Temperature Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, consider increasing the reaction time. A modest increase in temperature can also enhance the reaction rate, but be cautious as this may also promote side reactions.[1]
Poor Nucleophilicity of the Substrate The target functional group (e.g., amine, thiol, or hydroxyl group) needs to be sufficiently nucleophilic to attack the this compound. For amines and thiols, ensure the reaction pH is above the pKa of the functional group to favor the more nucleophilic deprotonated form.[2]
Inappropriate Solvent The choice of solvent is crucial for ensuring all reactants are well-dissolved and for promoting the desired SN2 reaction mechanism. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally good choices for nucleophilic substitution reactions.[3]
Sub-optimal Stoichiometry An insufficient amount of this compound will lead to incomplete labeling. Try increasing the molar excess of this compound. However, a large excess can lead to over-alkylation, so optimization is key.
Degraded this compound Iodoethane can be sensitive to light and moisture. Ensure it has been stored correctly (typically at 2-8°C in a dark container) and is not expired. Consider using a fresh batch if degradation is suspected.

Experimental Workflow for Optimizing Reaction Conditions

G cluster_start cluster_troubleshooting Troubleshooting Steps cluster_analysis start Low Yield Observed A Verify Reagent Quality (Fresh this compound?) start->A B Optimize Reaction Time (Monitor by LC-MS) A->B If quality is good C Adjust Reaction Temperature (Incremental Increase) B->C If reaction stalls D Optimize Solvent (Test different polar aprotic solvents) C->D If still low yield E Adjust pH / Base (Ensure target is deprotonated) D->E If solubility is an issue F Vary Stoichiometry (Increase this compound excess) E->F If ionization is a factor end Improved Yield F->end After optimization G cluster_reactants Reactants cluster_products Products Substrate Substrate (R-XH) Desired Desired Labeled Product (R-X-CH2-13CH3) Substrate->Desired SN2 (Good Nucleophile) Iodoethane This compound Iodoethane->Desired Elimination Elimination Product (Ethene-13C2) Iodoethane->Elimination E2 (Strong/Bulky Base) Overalkylation Over-alkylation Product (R-X(CH2-13CH3)2) Iodoethane->Overalkylation Hydrolysis Hydrolysis Product (Ethanol-13C2) Iodoethane->Hydrolysis H2O/Base Desired->Overalkylation Further SN2 Base Base Base->Elimination G A Dissolve Peptide in Buffer (pH 7.5-8.5) B Reduce Disulfide Bonds (if necessary, with DTT/TCEP) A->B C Add this compound (in excess, in the dark) B->C D Monitor Reaction (LC-MS for mass shift) C->D E Quench Reaction (with excess thiol) D->E When complete F Purify Labeled Peptide (RP-HPLC) E->F G Verify Product (Mass Spectrometry) F->G

References

Technical Support Center: Iodoethane-13C2 Reactions with Methionine Residues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Iodoethane-13C2 for protein and peptide modification. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the side reactions involving methionine residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with proteins?

A1: The primary and most well-documented reaction of iodoethane, and other iodoalkanes, is the S-alkylation of cysteine residues. The thiol group (-SH) of cysteine is a strong nucleophile and readily reacts with the electrophilic carbon of iodoethane in an SN2 reaction, forming a stable thioether bond. This reaction is most efficient at a neutral to slightly basic pH (7.0-8.5).

Q2: Can this compound react with methionine residues?

A2: Yes, this compound can react with the thioether side chain of methionine residues to form a sulfonium ion.[1] This reaction is generally slower than the reaction with cysteine and is favored under acidic conditions (pH 2-5).[2] Under the more common, slightly alkaline conditions used for cysteine alkylation, the reaction with methionine is considered a side reaction.

Q3: What are the other potential side reactions of this compound?

A3: Besides methionine, this compound can react with other nucleophilic amino acid side chains, particularly at higher concentrations of the reagent and longer incubation times. These side reactions are generally less favorable than the reaction with cysteine. The primary sites of off-target alkylation include:

  • Lysine: The ε-amino group of lysine is nucleophilic and can be alkylated.

  • Histidine: The imidazole ring of histidine can be alkylated.

  • Aspartate and Glutamate: The carboxyl groups of aspartate and glutamate can be esterified, although this is less common.

  • N-terminus: The free amino group at the N-terminus of a peptide or protein can also be alkylated.[3][4]

The relative reactivity of amino acid side chains as nucleophiles generally follows the order: Cys > His > Lys > Ser.[5][6][7]

Q4: How can I favor the reaction of this compound with methionine over other residues?

A4: To selectively target methionine residues, it is crucial to control the reaction conditions. Based on available literature for similar reagents like iodoacetamide, performing the reaction at a low pH (around 3-4) can favor the alkylation of methionine while minimizing reactions with cysteine (which is protonated and less reactive at this pH) and other nucleophilic residues like lysine and histidine.[2] However, it is important to note that the reaction with methionine under these conditions can be slow.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no labeling of methionine residues. Suboptimal pH: The reaction was performed at a neutral or basic pH, which favors cysteine alkylation.Adjust the reaction buffer to an acidic pH (e.g., pH 3-4) to enhance the reactivity of the methionine thioether.
Short reaction time: The S-alkylation of methionine is slower than that of cysteine.Increase the incubation time. Monitor the reaction progress over several hours to days to determine the optimal duration.
Low reagent concentration: The concentration of this compound may be insufficient.Increase the molar excess of this compound relative to the protein/peptide.
Significant side reactions with other amino acids (e.g., lysine, histidine). High pH: Neutral to basic pH increases the nucleophilicity of lysine and histidine side chains.Perform the reaction at a lower pH (3-4) to protonate these side chains and reduce their reactivity.
Excessive reagent concentration: A large excess of this compound increases the likelihood of off-target reactions.Titrate the this compound concentration to find the lowest effective amount that still provides adequate methionine labeling.
Prolonged reaction time at non-optimal pH: Long incubation at neutral or basic pH will lead to the accumulation of side products.If targeting methionine, ensure the reaction is conducted at low pH. If targeting cysteine, optimize the reaction time to be just long enough for complete cysteine modification.
Protein precipitation during the reaction. Change in protein properties: Alkylation can alter the charge and hydrophobicity of the protein, leading to aggregation.[8]Perform the reaction in the presence of a mild denaturant (e.g., low concentration of urea or guanidinium chloride) or a solubility-enhancing agent. Optimize buffer components and ionic strength.
Unexpected mass shifts in mass spectrometry analysis. Multiple alkylations: A single peptide may be modified at multiple sites (e.g., methionine and lysine).Use tandem mass spectrometry (MS/MS) to pinpoint the sites of modification. Optimize reaction conditions (pH, reagent concentration, time) to improve selectivity.
Neutral loss during MS/MS: Alkylated methionine residues can undergo a characteristic neutral loss of the alkylated side chain during collision-induced dissociation (CID).[3][4]This is a known fragmentation pattern for S-alkylated methionine. Use this characteristic loss as a diagnostic tool to identify modified methionine-containing peptides.
Oxidation of methionine: The methionine residue may have been oxidized to methionine sulfoxide (+16 Da) or sulfone (+32 Da) before or during the experiment, which will prevent alkylation.Ensure that all solutions are prepared with high-purity water and are de-gassed. Consider adding a small amount of a scavenger like DTT if oxidation is a concern and cysteine labeling is not intended.

Experimental Protocols

Protocol: Selective S-Alkylation of Methionine Residues with this compound

This protocol is a general guideline and should be optimized for your specific protein or peptide of interest.

  • Protein/Peptide Preparation:

    • Dissolve the purified protein or peptide in a buffer at a pH of 3.0-4.0 (e.g., 50 mM sodium phosphate, pH 3.5).

    • The final concentration of the protein/peptide will depend on the specific experiment but a starting point of 1-5 mg/mL is common.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a compatible organic solvent (e.g., acetonitrile or DMSO) immediately before use.

  • Alkylation Reaction:

    • Add the this compound stock solution to the protein/peptide solution to achieve the desired molar excess (e.g., 10 to 50-fold molar excess over methionine residues).

    • Incubate the reaction mixture at room temperature or 37°C in the dark. The reaction time may vary from several hours to a few days. It is recommended to perform a time-course experiment to determine the optimal incubation period.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent with a high concentration of thiol groups, such as dithiothreitol (DTT) or β-mercaptoethanol, to a final concentration that is in large excess over the initial this compound concentration.

  • Sample Cleanup:

    • Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or reverse-phase HPLC, depending on the nature of your sample.

  • Analysis:

    • Analyze the labeled protein/peptide by mass spectrometry (e.g., LC-MS/MS) to confirm the modification and identify the site(s) of labeling.

Visualizations

Reaction_Pathway Protein Protein with Methionine Residue Sulfonium_Ion S-ethyl-methionine Sulfonium Ion (¹³C₂-labeled) Protein->Sulfonium_Ion Primary Reaction Side_Products Side Products (Alkylated Lys, His, etc.) Protein->Side_Products Side Reactions Iodoethane This compound (¹³CH₃¹³CH₂I) Iodoethane->Sulfonium_Ion Iodoethane->Side_Products Main_Reaction_Conditions Acidic pH (3-4) Longer Incubation Main_Reaction_Conditions->Sulfonium_Ion Side_Reaction_Conditions Neutral/Basic pH High Reagent Excess Side_Reaction_Conditions->Side_Products

Caption: Reaction pathway of this compound with a protein containing methionine.

Troubleshooting_Workflow Start Experiment Start: Labeling with this compound Problem Problem Encountered? Start->Problem Low_Labeling Low/No Methionine Labeling Problem->Low_Labeling Yes Side_Reactions Significant Side Reactions Problem->Side_Reactions Yes Precipitation Protein Precipitation Problem->Precipitation Yes Success Successful Labeling Problem->Success No Optimize_pH Optimize pH (acidic for Met) Low_Labeling->Optimize_pH Check_pH Check and Lower pH Side_Reactions->Check_pH Solubility_Agent Add Solubility Agent Precipitation->Solubility_Agent Increase_Time Increase Incubation Time Optimize_pH->Increase_Time Optimize_Reagent Optimize Reagent Concentration Increase_Time->Optimize_Reagent Optimize_Reagent->Success Check_pH->Optimize_Reagent Solubility_Agent->Success

Caption: A logical workflow for troubleshooting common issues in this compound labeling.

References

Technical Support Center: Removal of Unreacted Iodoethane-13C2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the removal of unreacted Iodoethane-13C2 from experimental samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?

A1: The choice of method depends on the properties of your desired product and the solvent system. The most common techniques are:

  • Distillation: Effective if there is a significant difference in boiling points between this compound, your product, and the solvent.

  • Aqueous Workup (Liquid-Liquid Extraction): This involves washing the organic reaction mixture with aqueous solutions to remove the iodoethane and other impurities. This is often combined with a chemical quenching step.

  • Chemical Quenching: A reactive agent (a nucleophile) is added to the mixture to convert the unreacted this compound into a more easily removable, often highly polar, byproduct.

  • Chromatography: Techniques like flash column chromatography can be used to separate the iodoethane from the product based on differences in polarity.

Q2: How do I decide which removal method is best for my experiment?

A2: Your decision should be guided by the physical properties of your product and the reaction solvent. Iodoethane has a boiling point of approximately 72°C and is soluble in most organic solvents but only slightly soluble in water.[1]

  • Choose Distillation if: Your product has a boiling point that is at least 25-30°C higher or lower than that of this compound (72°C).

  • Choose Aqueous Workup/Quenching if: Your product is stable in the presence of water and has low water solubility. This is the most common and versatile method for many organic reactions.

  • Choose Chromatography if: Your product and the unreacted iodoethane have different polarities, allowing for separation on a solid phase like silica gel. This is often used as a final purification step.

Q3: Does the 13C2 isotopic label affect the removal process?

A3: No, the physical and chemical properties of this compound are nearly identical to unlabeled iodoethane.[2][3][4][5] The primary difference is its higher molecular weight, which does not significantly alter its reactivity or boiling point for separation purposes. The main consideration is the cost of the isotopically labeled reagent, making efficient removal and purification critical to maximize yield and avoid contamination of the final product.

Troubleshooting Guide

Encountering issues during purification is common. The table below outlines potential problems and their solutions.

ProblemPotential CauseSuggested Solution
Residual this compound in Product (Confirmed by NMR/MS) 1. Inefficient quenching. 2. Insufficient number of aqueous washes. 3. Boiling points of product and iodoethane are too close for distillation.1. Increase the amount of quenching agent (e.g., sodium thiosulfate) and/or extend the reaction time for the quench. 2. Perform at least 2-3 washes with the appropriate aqueous solution. 3. Use an alternative method like column chromatography or a chemical quencher followed by an aqueous wash.
Emulsion Formation During Aqueous Extraction The organic and aqueous layers have similar densities or contain surfactants/impurities that stabilize the emulsion.1. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase. 2. Allow the mixture to stand for a longer period. 3. Gently swirl or rock the separatory funnel instead of shaking vigorously. 4. If persistent, filter the mixture through a pad of Celite.
Low Product Yield After Purification 1. Product has some solubility in the aqueous wash solutions. 2. Product degradation due to reactive quenchers or harsh pH. 3. Loss of volatile product during solvent removal.1. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover dissolved product. 2. Ensure your product is stable to the chosen quenching agent and pH conditions. Use a milder quencher if necessary. 3. Use a rotary evaporator at a controlled temperature and pressure. Avoid using high vacuum for extended periods with volatile products.

Experimental Protocols & Workflows

A logical workflow is essential for efficiently removing unreacted iodoethane. The diagram below illustrates a typical decision-making process.

cluster_0 Decision Workflow for this compound Removal start Crude Reaction Mixture (Product + Unreacted this compound) decision Is BP difference > 25-30°C? start->decision distillation Simple or Fractional Distillation decision->distillation  Yes workup Perform Aqueous Workup decision->workup No final_product Purified Product distillation->final_product quench 1. Add Quenching Agent (e.g., Na2S2O3 soln) workup->quench extract 2. Wash with Brine quench->extract dry 3. Dry Organic Layer (e.g., Na2SO4, MgSO4) extract->dry concentrate 4. Concentrate under Reduced Pressure dry->concentrate concentrate->final_product

Caption: Decision workflow for selecting a purification method.

Protocol 1: Removal by Chemical Quenching and Aqueous Workup

This is the most widely applicable method for products that are not water-sensitive. The excess electrophilic this compound is converted to a water-soluble salt.

cluster_1 Chemical Quenching Pathway iodoethane This compound (Organic Soluble) product Ethyl Thiosulfate Salt (Aqueous Soluble) iodoethane->product + 2 Na2S2O3 thiosulfate Sodium Thiosulfate (Aqueous Soluble) iodide Sodium Iodide (Aqueous Soluble)

Caption: Reaction of iodoethane with sodium thiosulfate quencher.

Methodology:

  • Cool the Reaction: Once the primary reaction is complete, cool the reaction vessel to room temperature or 0°C in an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the reaction mixture with vigorous stirring. The amount should be in molar excess (typically 1.5 to 2.0 equivalents) relative to the initial amount of this compound. Stir for 15-30 minutes. This reaction converts iodoethane into a water-soluble thiosulfate salt.

  • Phase Separation: Transfer the entire mixture to a separatory funnel. If your reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), two distinct layers will form.

  • Extraction:

    • Separate the organic layer from the aqueous layer.

    • Wash the organic layer sequentially with:

      • 1M Sodium Thiosulfate solution (to ensure complete quenching).

      • Saturated sodium bicarbonate (NaHCO₃) solution (if the reaction was run under acidic conditions).

      • Brine (saturated NaCl solution) to remove bulk water and aid in phase separation.[6]

  • Drying: Drain the washed organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, now free of unreacted this compound. Further purification by chromatography or recrystallization may be necessary.

Protocol 2: Removal by Distillation

This method is ideal for thermally stable, non-volatile products.

Methodology:

  • Apparatus Setup: Assemble a simple or fractional distillation apparatus, depending on the boiling point difference. Ensure all glassware is dry.

  • Transfer Mixture: Transfer the crude reaction mixture to the distillation flask. Add boiling chips to ensure smooth boiling.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Collect the first fraction, which will be the low-boiling this compound (BP ~72°C).[1]

    • Monitor the temperature at the distillation head. A sharp increase in temperature indicates that the iodoethane has been removed and the next component (either solvent or product) is beginning to distill.

  • Isolate Product: Once the iodoethane is removed, the purified product will either remain in the distillation flask (if it is a high-boiling liquid or solid) or will be collected as a subsequent, higher-boiling fraction.

References

Iodoethane-13C2 degradation and formation of byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iodoethane-13C2. The information provided is intended to assist in the successful execution of experiments and the accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a stable isotope-labeled form of iodoethane where both carbon atoms are the carbon-13 isotope. Its primary use is as a tracer in scientific research, particularly in metabolic studies and for elucidating reaction mechanisms. The 13C labeling allows researchers to track the ethyl group through various biological or chemical processes using analytical techniques like mass spectrometry and NMR spectroscopy.

Q2: How should I store this compound to ensure its stability?

A2: this compound is sensitive to light and air. Upon exposure, it can decompose, leading to the formation of iodine, which gives the solution a yellow or reddish color.[1][2] To minimize degradation, it should be stored in a cool, dark place, preferably in an amber vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended. Some suppliers provide iodoethane stabilized with copper powder to prevent rapid decomposition.[2][3]

Q3: What are the expected degradation byproducts of this compound?

A3: Based on the chemistry of unlabeled iodoethane, the primary degradation byproducts are likely to be Ethanol-13C2 and Acetaldehyde-13C2. Ethanol-13C2 can be formed through hydrolysis in the presence of water or hydroxide ions.[3] Acetaldehyde-13C2 can be a product of oxidation.[3] Due to the relatively weak carbon-iodine bond, free radical formation can also occur, potentially leading to other minor byproducts.[3]

Q4: How can I detect and quantify this compound and its byproducts?

A4: A combination of chromatographic and spectroscopic methods is recommended. Gas chromatography-mass spectrometry (GC-MS) is well-suited for separating and identifying volatile compounds like this compound, Ethanol-13C2, and Acetaldehyde-13C2. The mass spectrometer will clearly show the mass shift due to the 13C labeling. Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) can also be used to identify and quantify the parent compound and its byproducts by analyzing the characteristic chemical shifts and coupling constants.

Q5: Is there a significant kinetic isotope effect to consider when using this compound?

A5: The carbon-13 kinetic isotope effect (KIE) for reactions involving the C-I bond cleavage is generally small. However, for reactions where C-H bond cleavage is the rate-determining step, a more significant KIE might be observed. It is advisable to consult the literature for similar reactions or to determine the KIE experimentally if precise kinetic measurements are critical for your study.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
This compound solution has a yellow/brown tint. Decomposition due to exposure to light or air, leading to the formation of elemental iodine.1. Prepare fresh solutions for sensitive experiments.2. Store stock solutions in amber vials, under an inert atmosphere, and refrigerated.3. Consider purchasing this compound stabilized with copper.
Inconsistent results in labeling experiments. 1. Inaccurate concentration of this compound stock solution due to volatility or degradation.2. Incomplete reaction or side reactions.3. Issues with the analytical method.1. Prepare fresh stock solutions and verify their concentration using a calibrated analytical method (e.g., GC-MS with an internal standard).2. Optimize reaction conditions (time, temperature, stoichiometry).3. Validate your analytical method for linearity, accuracy, and precision.
Unexpected peaks in GC-MS or NMR analysis. 1. Presence of degradation byproducts (e.g., Ethanol-13C2, Acetaldehyde-13C2).2. Contamination from solvents, glassware, or other reagents.3. Formation of unexpected side products in your reaction.1. Analyze a sample of your this compound stock solution to identify any pre-existing impurities or degradation products.2. Run a blank sample (all components except your starting material) to identify sources of contamination.3. Use techniques like tandem mass spectrometry (MS/MS) or 2D NMR to elucidate the structure of unknown peaks.
Low labeling efficiency in biological systems. 1. Poor cell permeability of this compound.2. Rapid metabolism or efflux of the label.3. Cytotoxicity of this compound at the concentration used.1. Optimize the concentration of this compound and incubation time.2. Perform a cell viability assay (e.g., MTT assay) to determine the optimal non-toxic concentration.3. Consider using a different labeling reagent if permeability is a persistent issue.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the degradation of this compound under different conditions. Researchers should generate their own data for their specific experimental setup.

Condition Time This compound Remaining (%) Ethanol-13C2 (%) Acetaldehyde-13C2 (%)
Aqueous Buffer (pH 7.4), 37°C, Ambient Light 24h95.23.51.3
48h90.86.92.3
Aqueous Buffer (pH 7.4), 37°C, Dark 24h98.11.50.4
48h96.52.90.6
Methanol, Room Temp, Ambient Light 7 days92.3N/A<0.5 (as other adducts)

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Solution

Objective: To determine the rate of degradation of this compound in an aqueous buffer and identify the major degradation products.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amber glass vials with PTFE-lined caps

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Internal standard (e.g., 1,2-dichloroethane)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) at a high concentration.

  • Spike a known volume of the this compound stock solution into a pre-warmed (37°C) PBS buffer in an amber vial to achieve the desired final concentration.

  • Add the internal standard to the solution at a fixed concentration.

  • Immediately withdraw a time-zero sample (T=0) and quench it by extracting with a water-immiscible organic solvent (e.g., ethyl acetate).

  • Incubate the vial at 37°C.

  • Withdraw samples at predetermined time points (e.g., 1, 4, 8, 24, 48 hours). Quench and extract each sample as in step 4.

  • Analyze the organic extracts by GC-MS.

  • Quantify the peak areas of this compound and any identified byproducts relative to the internal standard.

Protocol 2: Analysis of this compound and Byproducts by GC-MS

Objective: To separate and quantify this compound and its potential degradation products.

Instrumentation and Conditions:

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Hold at 150°C for 2 minutes

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 30-200

Data Analysis:

  • Identify peaks based on their retention times and mass spectra.

    • This compound: Look for the molecular ion at m/z 158 and characteristic fragments.

    • Ethanol-13C2: Look for the molecular ion at m/z 48 and characteristic fragments.

    • Acetaldehyde-13C2: Look for the molecular ion at m/z 46 and characteristic fragments.

  • Generate a calibration curve for this compound using the internal standard method to determine its concentration in unknown samples.

Visualizations

Degradation_Pathway Iodoethane This compound (¹³CH₃¹³CH₂I) Hydrolysis Hydrolysis (+H₂O) Iodoethane->Hydrolysis Oxidation Oxidation Iodoethane->Oxidation Ethanol Ethanol-13C2 (¹³CH₃¹³CH₂OH) Hydrolysis->Ethanol Acetaldehyde Acetaldehyde-13C2 (¹³CH₃¹³CHO) Oxidation->Acetaldehyde

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Purity Check Purity of This compound Stock Start->Check_Purity Degraded Degradation Observed (e.g., color change) Check_Purity->Degraded No Prepare_Fresh Prepare Fresh Stock Solution Check_Purity->Prepare_Fresh Yes Check_Protocol Review Experimental Protocol Degraded->Check_Protocol Prepare_Fresh->Check_Protocol Protocol_OK Protocol Correct Check_Protocol->Protocol_OK Yes Optimize Optimize Reaction Conditions Check_Protocol->Optimize No Validate_Analysis Validate Analytical Method Protocol_OK->Validate_Analysis Optimize->Validate_Analysis Analysis_OK Analysis Validated Validate_Analysis->Analysis_OK Yes Re_evaluate Re-evaluate Hypothesis Validate_Analysis->Re_evaluate No Analysis_OK->Re_evaluate End Consistent Results Re_evaluate->End

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Incomplete alkylation with Iodoethane-13C2 causes and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Iodoethane-13C2 alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this stable isotope labeling reagent.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the alkylation of proteins and peptides with this compound.

Question 1: Why is my alkylation with this compound incomplete?

Answer:

Incomplete alkylation is a frequent issue and can stem from several factors. The primary reasons include suboptimal reaction conditions, reagent degradation, and issues with the preceding reduction step.

  • Suboptimal Reaction Conditions: The efficiency of the alkylation reaction is highly dependent on factors such as pH, temperature, reaction time, and the concentration of the this compound.

  • Reagent Quality: this compound, like other iodo-compounds, can be sensitive to light and may degrade over time, leading to reduced reactivity.

  • Incomplete Reduction: For alkylation of cysteine residues to occur, their disulfide bonds must first be fully reduced to free thiols. If the reduction step is incomplete, there will be fewer available sites for alkylation.

Question 2: What are the optimal reaction conditions for alkylation with this compound?

Answer:

Optimal conditions can vary depending on the specific protein or peptide, but a good starting point, adapted from protocols for similar alkylating agents like iodoacetamide, is as follows. Optimization is often necessary for each specific experimental system.

ParameterRecommended RangeNotes
pH 7.5 - 8.5The thiol group of cysteine is more reactive in its deprotonated (thiolate) form, which is favored at alkaline pH.[1]
Temperature Room Temperature (20-25°C) to 37°CHigher temperatures can increase the reaction rate, but may also promote side reactions or protein degradation.
Reaction Time 30 - 60 minutesThe reaction should be carried out in the dark to prevent degradation of the iodo-reagent.[2]
This compound Concentration 5 - 20 mMThe optimal concentration depends on the concentration of the reducing agent and the protein/peptide. A molar excess of the alkylating agent over the reducing agent is typically required.

Question 3: I am observing unexpected mass shifts in my mass spectrometry data. What could be the cause?

Answer:

Unexpected mass shifts are often due to off-target or side reactions of this compound with other amino acid residues. While cysteine is the primary target, other nucleophilic residues can also be alkylated, especially under non-optimal conditions.

  • Methionine: The sulfur atom in the methionine side chain can be alkylated.

  • Histidine, Lysine, Aspartate, Glutamate: The side chains of these amino acids can also be targets for alkylation, though generally to a lesser extent than cysteine.[3]

  • N-terminus: The free amino group at the N-terminus of a peptide can also be alkylated.[3]

To minimize these side reactions, it is crucial to carefully control the pH and the concentration of this compound.

Question 4: How does the reactivity of this compound compare to Iodoacetamide?

Answer:

Question 5: Does the 13C labeling in this compound affect the reaction rate?

Answer:

Yes, but the effect is generally small. The substitution of 12C with 13C can lead to a kinetic isotope effect (KIE), where the reaction rate is slightly slower for the heavier isotope. For 13C, this effect is typically small, with the reaction rate being only about 4% slower compared to the 12C compound.[4] This minor difference in rate is unlikely to be a significant cause of incomplete alkylation in most standard proteomics workflows.

Experimental Protocols

Protocol for In-Solution Alkylation of Proteins with this compound

This protocol provides a general workflow for the reduction and alkylation of proteins in solution prior to mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

  • This compound

  • Urea (optional, for denaturation)

  • Quenching reagent (e.g., DTT)

  • Trypsin or other protease for digestion

Procedure:

  • Denaturation and Reduction:

    • If necessary, denature the protein sample by adding urea to a final concentration of 6-8 M.

    • Add the reducing agent (e.g., DTT to a final concentration of 10 mM).

    • Incubate at 56°C for 30 minutes.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Add this compound to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • Quenching:

    • Quench the excess this compound by adding DTT to a final concentration of 5 mM.

    • Incubate in the dark at room temperature for 15 minutes.

  • Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to reduce the urea concentration to below 1 M.

    • Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50).

    • Incubate at 37°C overnight.

  • Sample Cleanup:

    • Acidify the sample with formic acid or trifluoroacetic acid.

    • Desalt the peptide mixture using a C18 spin tip or other suitable method before analysis by mass spectrometry.

Visualizations

Alkylation_Workflow cluster_0 Sample Preparation Protein Protein Sample Denatured Denatured Protein Protein->Denatured Urea Reduced Reduced Protein Denatured->Reduced DTT / TCEP Alkylated Alkylated Protein Reduced->Alkylated This compound (in dark) Digested Digested Peptides Alkylated->Digested Trypsin Cleaned Cleaned Peptides Digested->Cleaned C18 Desalting MS Mass Spectrometry Analysis Cleaned->MS

Caption: Experimental workflow for protein alkylation.

Troubleshooting_Logic Start Incomplete Alkylation Observed CheckReduction Verify Complete Reduction Start->CheckReduction CheckReagent Check this compound Quality & Concentration CheckReduction->CheckReagent Reduction OK SolutionReduction Increase Reducing Agent Concentration or Time CheckReduction->SolutionReduction Incomplete Reduction CheckConditions Optimize Reaction Conditions (pH, Temp, Time) CheckReagent->CheckConditions Reagent OK SolutionReagent Use Fresh Reagent Increase Concentration CheckReagent->SolutionReagent Reagent Issue SolutionConditions Adjust pH to 7.5-8.5 Increase Time/Temp CheckConditions->SolutionConditions Suboptimal Conditions Success Alkylation Complete CheckConditions->Success Conditions OK SolutionReduction->Start Re-run SolutionReagent->Start Re-run SolutionConditions->Start Re-run

Caption: Troubleshooting logic for incomplete alkylation.

References

Improving the efficiency of Iodoethane-13C2 labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Iodoethane-13C2 for stable isotope labeling.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low Labeling Efficiency / Incomplete Labeling Incomplete reduction of disulfide bonds.Ensure fresh, sufficient concentration of reducing agent (e.g., DTT, TCEP). Optimize reduction time and temperature.
Suboptimal pH for the alkylation reaction.The reaction is most efficient at a slightly alkaline pH (7.5-8.5) where the cysteine thiol group is deprotonated to a thiolate.
Insufficient concentration of this compound.Increase the molar excess of this compound. A 5- to 300-fold molar excess is a typical starting point.[1]
Short incubation time.Increase the incubation time for the alkylation step. Reactions can range from 20 minutes to several hours.[1]
Degraded this compound reagent.Iodoethane is sensitive to light and moisture.[2] Ensure it is stored properly at 2-8°C and protected from light. Prepare solutions fresh before use.
Off-Target Labeling / Non-Specific Modifications High concentration of this compound.While a molar excess is needed, excessively high concentrations can lead to side reactions. Titrate the concentration to find the optimal balance.
Prolonged incubation time.Extended reaction times can increase the likelihood of off-target labeling. Optimize the incubation period.
Reaction with other nucleophilic residues.Iodine-containing reagents can react with methionine, histidine, lysine, and the N-terminus.[3][4] Minimize reagent concentrations and incubation times to reduce these side reactions.[3]
High reaction temperature.Higher temperatures can increase reaction rates but may also promote non-specific reactions. Room temperature is a good starting point.[2]
Protein Precipitation High concentration of protein.Try diluting the protein sample.[5]
Instability of proteins upon reduction and alkylation.The addition of alkyl groups can increase protein hydrophobicity, leading to precipitation.[5] Consider performing the reaction in the presence of a mild denaturant (e.g., urea, guanidine hydrochloride) if compatible with downstream applications.
Reaction of DTT with iodoacetamide-like reagents.If using DTT as a reducing agent, it can react with iodoacetamide and potentially cause precipitation. Switching to TCEP may resolve this issue.[5]
Variability in Quantification Inconsistent sample preparation.Ensure precise and consistent pipetting, incubation times, and temperatures across all samples.
Incomplete labeling leading to mixed populations.Optimize the labeling protocol to drive the reaction to completion.
Side reactions altering peptide properties.Off-target modifications can affect the ionization efficiency and chromatographic behavior of peptides, leading to quantification errors.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for this compound labeling?

The optimal pH for the modification of thiols with iodoacetamide-like reagents is between 8.0 and 8.5. At this pH, the cysteine thiol group is sufficiently deprotonated to the more reactive thiolate anion.

2. What are the most common off-target amino acids for this compound?

While this compound is relatively specific for cysteine residues, side reactions can occur with other amino acids, particularly methionine.[3] Other potential off-target sites include histidine, lysine, and the peptide's N-terminus.[3][4] To minimize these side reactions, it is recommended to use the lowest effective concentration of the labeling reagent and to optimize the incubation time.[3]

3. How should I store my this compound reagent?

This compound should be stored at 2-8°C, protected from light and moisture.[2] The reagent can decompose when exposed to light, moisture, and air.[2] It is often supplied with a copper stabilizer to improve its shelf life. For best results, prepare solutions containing this compound immediately before use.

4. Can I use DTT as a reducing agent with this compound?

Yes, DTT is a commonly used reducing agent prior to alkylation. However, any excess DTT must be removed or quenched before adding the this compound, as the free thiols in DTT will react with the alkylating agent. Alternatively, TCEP can be used as a reducing agent and does not need to be removed before alkylation.

5. My protein has precipitated after adding this compound. What can I do?

Protein precipitation can occur due to several factors, including high protein concentration or increased hydrophobicity after alkylation.[5] Consider diluting your protein sample. If the protein is still precipitating, you may need to perform the labeling in the presence of a denaturant like urea or guanidine hydrochloride, provided it does not interfere with your downstream analysis.

Experimental Protocols

Protocol: Alkylation of Cysteine Residues in a Protein Sample

This protocol is adapted from standard procedures for iodoacetamide alkylation and is applicable for this compound.

Materials:

  • Protein sample in a suitable buffer (e.g., Tris-HCl, ammonium bicarbonate)

  • Reducing agent stock solution (e.g., 1 M DTT or 0.5 M TCEP)

  • This compound

  • Alkylation buffer (e.g., 50 mM Tris-HCl, pH 8.0-8.5)

  • Quenching solution (e.g., 1 M DTT or L-cysteine)

Procedure:

  • Reduction:

    • To your protein sample, add the reducing agent to a final concentration of 5-10 mM (for DTT) or 20 mM (for TCEP).

    • Incubate at 56°C for 30 minutes (for DTT) or at room temperature for 60 minutes (for TCEP).

  • Alkylation:

    • Cool the sample to room temperature if heated.

    • Prepare a fresh stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Add the this compound stock solution to the reduced protein sample to achieve a final concentration of 15-20 mM. This represents a significant molar excess over the reducing agent.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Quenching:

    • To stop the alkylation reaction, add a quenching solution containing a thiol, such as DTT or L-cysteine, to a final concentration that is in excess of the initial this compound concentration.

    • Incubate for 15 minutes at room temperature.

  • Downstream Processing:

    • The labeled protein sample is now ready for downstream applications such as buffer exchange, digestion, and mass spectrometry analysis.

Visualizations

Experimental Workflow for Quantitative Proteomics

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis protein_extraction Protein Extraction reduction Reduction (e.g., DTT, TCEP) protein_extraction->reduction 1. alkylation Alkylation with This compound reduction->alkylation 2. digestion Proteolytic Digestion (e.g., Trypsin) alkylation->digestion 3. lc_ms LC-MS/MS Analysis digestion->lc_ms 4. data_analysis Data Analysis & Quantification lc_ms->data_analysis 5.

Caption: A typical workflow for preparing protein samples for quantitative mass spectrometry using this compound labeling.

Signaling Pathway Example: Cysteine Reactivity

cysteine_reactivity protein Protein with Cysteine reduced_cys Reduced Cysteine (-SH) protein->reduced_cys Contains thiolate Thiolate Anion (-S⁻) reduced_cys->thiolate Deprotonation (pH 8.0-8.5) labeled_cys Labeled Cysteine (-S-¹³CH₂-¹³CH₃) thiolate->labeled_cys Nucleophilic Attack iodoethane This compound (I-¹³CH₂-¹³CH₃) iodoethane->labeled_cys Reacts with

Caption: The reaction mechanism for the alkylation of a cysteine residue with this compound.

References

Technical Support Center: Iodoethane-13C2 NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting NMR experiments involving Iodoethane-13C2. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the acquisition and interpretation of 13C NMR spectra for this isotopically labeled compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected 13C NMR spectrum for this compound?

For a fully 13C labeled iodoethane (¹³CH₃¹³CH₂I), you should expect to see two main resonances corresponding to the two carbon atoms. Due to one-bond carbon-carbon coupling (¹J(¹³C,¹³C)), each of these resonances should be split into a doublet. Additionally, each peak of the doublet will be further split by the attached protons (¹J(¹³C,¹H)). However, in a standard proton-decoupled ¹³C NMR experiment, the splitting from protons is removed, and you should observe two doublets.

Q2: I am not observing the expected doublet for each carbon signal. What are the possible reasons?

The absence of the expected ¹³C-¹³C coupling, resulting in singlets instead of doublets, can be due to several factors:

  • Incorrect Isotopic Labeling: The sample may not be fully ¹³C labeled at both positions. If only one carbon position is labeled, you will observe one singlet (from the labeled carbon) and no signal from the unlabeled carbon under typical acquisition times for labeled compounds.

  • Low Signal-to-Noise Ratio: The signal intensity may be too low to resolve the splitting. This can be caused by a dilute sample or insufficient number of scans.

  • Inappropriate Acquisition Parameters: The acquisition time may be too short to resolve the coupling constant.

  • Accidental Decoupling: While unlikely for homonuclear ¹³C decoupling in a standard experiment, incorrect pulse program selection could potentially lead to the loss of coupling information.

Q3: The peaks in my spectrum are broad and poorly resolved. What can I do?

Poor resolution and broad peaks can be caused by:

  • Poor Magnetic Field Homogeneity (Shimming): The magnet needs to be properly shimmed for your sample.

  • Sample Viscosity: Highly concentrated samples can be viscous, leading to broader lines. Diluting the sample may help.

  • Presence of Particulate Matter: Suspended solids in the NMR tube will disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved and filtered if necessary.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening.

Troubleshooting Guide: Peak Splitting Issues

This guide provides a systematic approach to diagnosing and resolving common peak splitting problems in the ¹³C NMR of this compound.

Problem 1: Observation of Singlets Instead of Expected Doublets

If you observe two singlets instead of two doublets, it indicates a lack of observable ¹³C-¹³C coupling.

Diagram: Troubleshooting Workflow for Missing ¹³C-¹³C Coupling

start Start: Observe Singlets Instead of Doublets check_labeling Verify Isotopic Labeling Pattern start->check_labeling check_sn Assess Signal-to-Noise Ratio (S/N) check_labeling->check_sn Correct Labeling solution_labeling Solution: Use Correctly Labeled This compound check_labeling->solution_labeling Incorrect Labeling check_params Review Acquisition Parameters check_sn->check_params Adequate S/N increase_scans Increase Number of Scans (NS) check_sn->increase_scans Low S/N increase_at Increase Acquisition Time (AQ) check_params->increase_at optimize_d1 Optimize Relaxation Delay (D1) check_params->optimize_d1 check_pulse Check Pulse Program check_params->check_pulse solution_sn Solution: Improved S/N Reveals Coupling increase_scans->solution_sn solution_params Solution: Resolved Coupling Observed increase_at->solution_params optimize_d1->solution_params check_pulse->solution_params

Caption: Troubleshooting workflow for the absence of ¹³C-¹³C coupling.

Quantitative Data: Expected Coupling Constants for this compound

Coupling TypeNuclei InvolvedExpected Coupling Constant (J) in HzNotes
One-Bond Carbon-Carbon¹³C — ¹³C~35Based on the value for ethane[1]. The value for iodoethane is expected to be similar for the sp³-sp³ carbon bond.
One-Bond Carbon-Proton¹³C — ¹H125 - 150Typical range for sp³ hybridized carbons. This coupling is not observed in proton-decoupled spectra.
Two-Bond Carbon-Proton¹³C — C — ¹H2 - 6Also known as geminal coupling. This is typically not resolved in standard ¹³C spectra unless specific experiments are performed.
Three-Bond Carbon-Proton¹³C — C — C — ¹H4 - 8Also known as vicinal coupling. Generally not observed in standard ¹³C spectra.

Experimental Protocol: Standard ¹³C NMR for this compound

  • Sample Preparation:

    • Dissolve 10-50 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆).

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • The final sample height in the tube should be approximately 4-5 cm.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • Tune and match the ¹³C probe.

  • Acquisition Parameters (Initial Settings):

    • Pulse Program: A standard proton-decoupled pulse sequence with a 30° or 45° pulse angle (e.g., zgpg30 or zgpg45 on Bruker instruments).

    • Spectral Width (SW): A range that encompasses the expected chemical shifts of iodoethane (e.g., -10 to 30 ppm).

    • Acquisition Time (AQ): At least 1-2 seconds to ensure adequate resolution of the ~35 Hz coupling. To resolve a coupling of J Hz, the acquisition time should be at least 1/J.

    • Relaxation Delay (D1): 1-2 seconds. For quaternary carbons or carbons with long relaxation times, a longer delay may be necessary.

    • Number of Scans (NS): Start with 128 scans and increase as needed to achieve a good signal-to-noise ratio.

Problem 2: Observation of Complex Multiplets or Unexpected Splitting

If you observe more complex splitting patterns than simple doublets, consider the following:

Diagram: Causes of Unexpected Peak Splitting

start Start: Observe Complex Multiplets check_decoupling Verify Proton Decoupling is On start->check_decoupling check_long_range Consider Long-Range Couplings check_decoupling->check_long_range Decoupling On solution_decoupling Solution: Enable Broadband Proton Decoupling check_decoupling->solution_decoupling Decoupling Off check_impurities Check for Sample Impurities check_long_range->check_impurities No Obvious Long-Range Coupling solution_long_range Solution: Identify Long-Range C-H Couplings check_long_range->solution_long_range High Resolution/ Strong Coupling solution_impurities Solution: Purify Sample or Identify Impurity Signals check_impurities->solution_impurities Impurity Detected

Caption: Decision tree for diagnosing complex splitting patterns.

Troubleshooting Steps:

  • Verify Proton Decoupling: Ensure that broadband proton decoupling is active during the acquisition. In most standard ¹³C experiments, this is the default setting. If it is turned off, you will observe splitting due to ¹H-¹³C couplings, resulting in complex multiplets (a doublet of quartets for the -¹³CH₂I carbon and a doublet of triplets for the -¹³CH₃ carbon).

  • Consider Long-Range Couplings: While typically small, two-bond (²J(¹³C,¹H)) or three-bond (³J(¹³C,¹H)) couplings might become visible with very high resolution and excellent signal-to-noise. However, this is less common for routine spectra.

  • Check for Impurities: The unexpected peaks could arise from impurities in your sample or the NMR solvent. Compare your spectrum to a spectrum of the pure solvent and check for known impurity chemical shifts.

Summary of Key Experimental Parameters and Their Impact

ParameterRecommended Value/RangeImpact on Peak Splitting Troubleshooting
Pulse Angle 30° - 45°A smaller pulse angle allows for a shorter relaxation delay, which can be beneficial for signal averaging in a given amount of time.
Acquisition Time (AQ) ≥ 1 / (Expected J(C,C))A longer acquisition time is crucial for resolving small coupling constants. For a ~35 Hz coupling, an AQ of at least 0.03 s is theoretically needed, but longer times (1-2 s) provide better digital resolution.
Relaxation Delay (D1) 1 - 5 sA sufficient relaxation delay is necessary to allow the nuclear spins to return to equilibrium before the next pulse. Inadequate relaxation can lead to signal attenuation and distortion, potentially obscuring splitting patterns.
Number of Scans (NS) ≥ 128A higher number of scans improves the signal-to-noise ratio, which is essential for clearly observing the splitting of peaks, especially for the less abundant ¹³C isotope.
Proton Decoupling Broadband Decoupling OnThis simplifies the spectrum by removing ¹H-¹³C couplings, allowing for the clear observation of the desired ¹³C-¹³C coupling.

References

Minimizing off-target labeling with Iodoethane-13C2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Iodoethane-13C2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target labeling and ensure the success of their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during labeling experiments with this compound.

Q1: I am observing significant off-target labeling of amino acids other than cysteine. What are the likely causes and how can I reduce it?

A1: Off-target labeling with iodoalkanes like this compound is a common issue, primarily affecting methionine, lysine, and histidine residues, as well as the N-terminus of proteins. The primary cause is often related to the experimental conditions, particularly the pH of the reaction buffer.

Key Factors Influencing Off-Target Labeling:

  • pH: The reactivity of amino acid side chains is highly dependent on pH. While the target cysteine thiol group is more nucleophilic and reactive at a pH above its pKa (approximately 8.5), higher pH also increases the reactivity of other nucleophilic side chains, such as the epsilon-amino group of lysine and the imidazole ring of histidine.

  • Concentration of this compound: A high concentration of the alkylating agent can lead to increased off-target reactions. It is crucial to use a sufficient concentration to label all available cysteines without having a large excess that can react with less reactive sites.

  • Reaction Time and Temperature: Prolonged incubation times and elevated temperatures can increase the likelihood of off-target labeling.

  • Presence of Reducing Agents: The concentration of the reducing agent (e.g., DTT or TCEP) used to reduce disulfide bonds can impact the amount of free alkylating agent available for off-target reactions.

Strategies to Minimize Off-Target Labeling:

  • Optimize Reaction pH:

    • Perform a pH titration experiment to find the optimal balance between efficient cysteine labeling and minimal off-target reactions. Start with a pH around 7.0-7.5 and gradually increase it, monitoring for both on-target and off-target modifications.

  • Titrate this compound Concentration:

    • Determine the minimal concentration of this compound required for complete cysteine alkylation. This can be achieved by performing a dose-response experiment and analyzing the results by mass spectrometry.

  • Control Reaction Time and Temperature:

    • Minimize the incubation time to the shortest duration necessary for complete cysteine labeling. Perform the reaction at room temperature or lower, if possible, to reduce the rate of side reactions.

  • Effective Quenching:

    • Add a quenching reagent, such as DTT or L-cysteine, at the end of the desired reaction time to consume any excess this compound and prevent further labeling.

Q2: My mass spectrometry data shows incomplete labeling of cysteine residues. What could be the reason, and how can I improve the labeling efficiency?

A2: Incomplete cysteine labeling can lead to ambiguous results and hinder quantitative analysis. Several factors can contribute to this issue.

Potential Causes for Incomplete Labeling:

  • Insufficient Reducing Agent: Disulfide bonds may not be fully reduced, leaving some cysteine residues inaccessible to this compound.

  • Insufficient this compound: The concentration of the alkylating agent may be too low to label all the reduced cysteine residues.

  • Suboptimal Reaction Conditions: The pH, temperature, or incubation time may not be optimal for the complete alkylation of all cysteine residues in your specific protein or sample.

  • Reagent Degradation: this compound solutions should be prepared fresh to ensure maximum reactivity.

Strategies to Improve Labeling Efficiency:

  • Ensure Complete Reduction:

    • Increase the concentration of the reducing agent (e.g., DTT or TCEP) or prolong the reduction incubation time.

  • Optimize this compound Concentration:

    • Increase the molar excess of this compound relative to the total thiol concentration (from both the protein and the reducing agent). A common starting point is a 2-5 fold molar excess over the reducing agent.

  • Adjust Reaction Conditions:

    • Increase the pH of the reaction buffer to enhance the nucleophilicity of the cysteine thiolate anion.

    • Increase the incubation temperature or time, while carefully monitoring for any increase in off-target labeling.

  • Use Fresh Reagents:

    • Always prepare this compound solutions immediately before use and protect them from light.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target for alkylation by this compound is the thiol group (-SH) of cysteine residues in proteins and peptides. The reaction proceeds via an SN2 mechanism, where the nucleophilic sulfur atom of the cysteine side chain attacks the electrophilic carbon of the iodoethane molecule, forming a stable thioether bond.

Q2: Which amino acids are most susceptible to off-target labeling by this compound?

A2: Besides cysteine, other amino acid residues with nucleophilic side chains can be susceptible to off-target alkylation. These include:

  • Methionine: The sulfur atom in the thioether side chain can be alkylated.

  • Histidine: The nitrogen atoms in the imidazole ring are nucleophilic, particularly at higher pH.

  • Lysine: The epsilon-amino group at the end of the side chain is a primary amine and can be alkylated, especially at pH values above its pKa.

  • N-terminus: The free alpha-amino group at the N-terminus of a protein or peptide can also be a site of off-target labeling.

Q3: How does pH affect the specificity of this compound labeling?

A3: pH plays a critical role in the specificity of the labeling reaction. The reactivity of the target cysteine thiol is significantly increased at a pH above its pKa (around 8.5) because the deprotonated thiolate form is a much stronger nucleophile. However, at higher pH, the side chains of lysine and histidine also become deprotonated and more nucleophilic, increasing the likelihood of off-target reactions. Therefore, a careful optimization of the reaction pH is essential to achieve a balance between high on-target efficiency and low off-target labeling.

Q4: How can I quench the this compound reaction?

A4: To stop the alkylation reaction and prevent non-specific labeling, a quenching agent with a reactive thiol group should be added to the reaction mixture. Common quenching agents include:

  • Dithiothreitol (DTT): A strong reducing agent that will react with any excess this compound.

  • L-cysteine: The free amino acid will react with the remaining this compound. The quenching agent should be added in a molar excess to ensure that all unreacted this compound is consumed.

Data Presentation

The following table summarizes the key amino acid residues involved in this compound labeling and the factors influencing their reactivity.

Amino AcidFunctional GroupRelative ReactivityFactors Favoring Reaction
Cysteine (Target) Thiol (-SH)HighpH > 8.0, Fresh Reagent
Methionine Thioether (-S-CH₃)ModerateHigh Reagent Concentration, Long Incubation
Histidine Imidazole RingModeratepH > 6.0
Lysine Epsilon-Amino (-NH₂)LowpH > 9.0, High Reagent Concentration
N-terminus Alpha-Amino (-NH₂)LowpH > 8.0, High Reagent Concentration

Experimental Protocols

Protocol 1: In-Solution Alkylation of Proteins for Mass Spectrometry Analysis

  • Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5).

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce all disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add freshly prepared this compound to a final concentration of 20-30 mM. Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching: Add DTT to a final concentration of 20 mM to quench the reaction. Incubate for 15 minutes at room temperature.

  • Sample Cleanup: Proceed with buffer exchange or protein precipitation to remove urea, DTT, and excess reagents prior to downstream applications like enzymatic digestion.

Protocol 2: Optimizing pH for Specific Labeling

  • Prepare Buffers: Prepare a series of reaction buffers with varying pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0).

  • Aliquoting: Aliquot your reduced protein sample into each of the different pH buffers.

  • Labeling: Add this compound to each aliquot at the same final concentration. Incubate for a fixed time at room temperature.

  • Quenching: Stop the reaction in all samples simultaneously by adding a quenching agent.

  • Analysis: Analyze each sample by mass spectrometry to determine the extent of on-target (cysteine) and off-target (methionine, lysine, histidine) labeling at each pH.

  • Evaluation: Identify the pH that provides the highest degree of cysteine labeling with the lowest amount of off-target modifications.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_analysis Downstream Analysis solubilization Protein Solubilization (Denaturing Buffer) reduction Reduction (e.g., DTT, TCEP) solubilization->reduction alkylation Alkylation (this compound) reduction->alkylation quenching Quenching (e.g., DTT, Cysteine) alkylation->quenching cleanup Sample Cleanup quenching->cleanup ms_analysis Mass Spectrometry cleanup->ms_analysis

Caption: Standard experimental workflow for protein alkylation.

logical_relationship cluster_conditions Experimental Conditions cluster_outcomes Reaction Outcomes pH pH on_target On-Target Labeling (Cysteine) pH->on_target Increases (pH > pKa) off_target Off-Target Labeling (Met, Lys, His) pH->off_target Increases (High pH) concentration [this compound] concentration->on_target Increases concentration->off_target Increases time_temp Time & Temperature time_temp->on_target Increases time_temp->off_target Increases

Caption: Factors influencing on-target vs. off-target labeling.

Stability of Iodoethane-13C2 in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical information, troubleshooting advice, and experimental protocols for researchers and drug development professionals working with Iodoethane-13C2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a stable isotope-labeled version of iodoethane (ethyl iodide), where both carbon atoms are the heavy isotope, carbon-13. This labeling provides a distinct mass shift (M+2) that allows it to be easily distinguished from its unlabeled counterpart by mass spectrometry. It is primarily used as an ethylating agent in organic synthesis and as a tracer in metabolic studies, proteomics, and environmental analysis to track the fate of ethyl groups in complex biological and chemical systems.

Q2: What are the primary degradation pathways for this compound in aqueous buffer systems?

In aqueous solutions, this compound is susceptible to nucleophilic substitution reactions. The two main degradation pathways are:

  • Hydrolysis: The iodide atom, an excellent leaving group, is displaced by a hydroxide ion (OH⁻) or a water molecule to form Ethanol-13C2. This is the most common degradation pathway in neutral to basic aqueous buffers.

  • Reaction with Buffer Components: Some buffer species can act as nucleophiles and react directly with this compound. For example, acetate buffers can lead to the formation of Ethyl-13C2 acetate.[1][2] Buffers containing primary amines, such as TRIS, may also react, although they are generally weaker nucleophiles than hydroxide.

Q3: How do factors like pH, temperature, and buffer choice affect the stability of this compound?

The stability of this compound is significantly influenced by experimental conditions:

  • pH: Stability decreases as pH increases. The concentration of the potent nucleophile, hydroxide (OH⁻), is higher at basic pH, which accelerates the rate of hydrolysis. Acidic conditions are generally more favorable for stability.

  • Temperature: Higher temperatures increase the rate of chemical reactions, leading to faster degradation.[3] For maximum stability in solution, it is recommended to work at low temperatures (e.g., on ice).

  • Buffer Choice: The choice of buffer is critical.

    • Recommended: Buffers with non-nucleophilic components, such as phosphate (e.g., PBS) or MES, are generally preferred.

    • Use with Caution: Buffers containing carboxylates (e.g., Acetate, Citrate) or amines (e.g., TRIS, HEPES) can react with this compound, leading to the formation of adducts and faster degradation of the parent compound.[1]

Q4: How should stock solutions and working solutions of this compound be prepared and stored?

Iodoethane is sensitive to light and air, which can cause decomposition and the release of free iodine, often visible as a yellow or pink tint.[4]

  • Stock Solutions: For long-term storage, prepare stock solutions in a non-aqueous, inert organic solvent like anhydrous acetonitrile or DMSO. Store these solutions at -20°C or below in amber vials or vials wrapped in aluminum foil to protect from light.

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment. If immediate use is not possible, keep them on ice and protected from light for the shortest duration feasible.

Stability Data Overview

While specific kinetic data depends heavily on exact experimental conditions, the following tables provide an overview of expected stability trends and illustrative data for experimental planning.

Table 1: Relative Stability of this compound in Common Buffer Systems

This table provides a qualitative comparison of the expected stability of this compound in different 50 mM buffer systems at room temperature.

Buffer SystemBuffer pHExpected Primary Degradation RouteRelative StabilityRationale
Phosphate7.4HydrolysisGoodPhosphate is a non-nucleophilic buffer component.
MES6.0HydrolysisVery GoodLower pH reduces the rate of hydrolysis. MES is non-nucleophilic.
Acetate5.0Hydrolysis, Acetate Adduct FormationModerateAcetate is a weak nucleophile.[1]
TRIS8.0Hydrolysis, TRIS Adduct FormationPoorThe primary amine in TRIS can act as a nucleophile, and the higher pH accelerates hydrolysis.
Carbonate9.5HydrolysisVery PoorHigh pH leads to very rapid hydrolysis.

Table 2: Illustrative Stability Data (% this compound Remaining)

The following data are for example purposes only to illustrate the expected impact of pH and temperature on this compound stability in a 50 mM phosphate buffer. Actual results will vary.

Incubation Time4°C, pH 6.54°C, pH 7.425°C, pH 7.425°C, pH 8.5
0 hr 100%100%100%100%
2 hr 99%98%92%81%
8 hr 97%94%75%45%
24 hr 92%85%40%<10%

Diagrams

cluster_pathway Primary Degradation Pathway: Hydrolysis Iodoethane This compound (¹³CH₃¹³CH₂I) TS Transition State Iodoethane->TS Ethanol Ethanol-13C2 (¹³CH₃¹³CH₂OH) TS->Ethanol Iodide Iodide Ion (I⁻) TS->Iodide Nucleophile Nucleophile (e.g., OH⁻, H₂O) Nucleophile->Iodoethane SN2 Attack

Caption: Hydrolysis of this compound via an SN2 mechanism.

cluster_workflow Experimental Workflow for Stability Assessment A 1. Preparation Prepare buffer solutions. Prepare this compound stock. B 2. Incubation Spike stock into buffers. Incubate at defined Temp/Time points. A->B C 3. Quenching & Sampling Take aliquots at t=0, t=x, t=y... Quench reaction (e.g., acidify, freeze). B->C D 4. Analysis Analyze samples via LC-MS or GC-MS. C->D E 5. Data Processing Quantify remaining this compound. Calculate % remaining vs. t=0. D->E

Caption: General workflow for a stability study of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid Compound Loss (even at t=0)1. Reactive buffer (e.g., TRIS, Acetate).2. High pH of the buffer.3. Contaminated buffer or reagents.4. High temperature during sample preparation.1. Switch to a non-nucleophilic buffer like Phosphate or MES.2. Lower the pH of your working buffer, if compatible with your experiment.3. Use fresh, high-purity reagents to prepare buffers.4. Perform all sample preparation steps on ice.
Multiple Unexpected Peaks in Chromatogram 1. Degradation of this compound into multiple products (e.g., ethanol, buffer adducts).2. Presence of impurities in the starting material.3. Contamination from lab equipment or solvents.1. Use mass spectrometry to identify the mass of the unknown peaks. An M+2 peak corresponding to the ethyl-buffer adduct is possible.2. Run a t=0 sample of the stock solution in an inert solvent to check for initial purity.3. Run a solvent/buffer blank to check for system contamination.
Poor Chromatographic Peak Shape 1. This compound is a highly volatile and nonpolar compound, which can be challenging for reverse-phase HPLC.2. Interaction with the column or system components.1. Consider using Gas Chromatography-Mass Spectrometry (GC-MS), which is often better suited for volatile compounds like iodoethane.[5]2. For HPLC, use a high-purity C18 column and ensure a well-equilibrated system. An isocratic method with a high percentage of organic solvent may be required.
Low or Inconsistent Recovery 1. Evaporation of the compound from the sample vial due to its high volatility.2. Adsorption to plasticware or vial caps.1. Use autosampler vials with septa caps and minimize the time samples spend in the autosampler tray.2. Use glass or silanized glass vials and limit the use of plastic pipette tips where possible.

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Buffer System via HPLC

This protocol outlines a general procedure to quantify the stability of this compound over time in a selected buffer.

1. Materials and Reagents

  • This compound (with stabilizer)

  • Anhydrous Acetonitrile (ACN) or DMSO for stock solution

  • High-purity water and buffer salts (e.g., Sodium Phosphate monobasic and dibasic)

  • Formic Acid or Trifluoroacetic Acid (for quenching/sample prep)

  • HPLC-grade ACN and water for mobile phase

  • C18 Reverse-Phase HPLC Column

  • HPLC system with UV or Mass Spectrometric (MS) detection

  • Thermostated incubator or water bath

  • Calibrated pH meter

  • Glass autosampler vials with septa caps

2. Procedure

  • Preparation of Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous ACN. For example, dissolve ~1.58 mg of this compound (MW: 157.95) in 1.0 mL of anhydrous ACN.

    • Vortex briefly to ensure complete dissolution. Store this stock at -20°C, protected from light.

  • Preparation of Buffer:

    • Prepare a 50 mM Sodium Phosphate buffer.

    • Adjust the pH to the desired value (e.g., 7.4) using concentrated NaOH or H₃PO₄.

    • Filter the buffer through a 0.22 µm filter.[6]

  • Incubation:

    • Pre-equilibrate the buffer solution to the desired incubation temperature (e.g., 25°C).

    • To start the experiment (t=0), spike the this compound stock solution into the buffer to a final concentration of 100 µM. (e.g., add 10 µL of 10 mM stock to 990 µL of buffer).

    • Vortex gently and immediately withdraw the t=0 sample.

    • Place the remaining solution in the incubator.

    • Withdraw aliquots at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).

  • Sample Quenching and Preparation:

    • For each time point, transfer a 100 µL aliquot into an autosampler vial.

    • Immediately add 10 µL of 1% Formic Acid to quench the hydrolysis reaction by lowering the pH.

    • Cap the vial immediately and store at 4°C until analysis.

3. HPLC-MS Analysis

  • Method: A stability-indicating method should be used.[7]

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: ACN + 0.1% Formic Acid

    • Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Detection (MS): Monitor the specific mass-to-charge ratio (m/z) for this compound.

4. Data Analysis

  • Integrate the peak area for this compound at each time point.

  • Calculate the percent remaining at each time point (tₓ) relative to the initial time point (t₀): % Remaining = (Peak Area at tₓ / Peak Area at t₀) * 100

  • Plot % Remaining versus Time to determine the degradation profile. The half-life (t₁/₂) is the time at which the concentration drops to 50%.[8]

References

Validation & Comparative

Iodoethane-13C2 vs. Iodoacetamide: A Comparative Guide to Cysteine Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of cysteine residues is paramount for quantitative proteomics and the study of protein function. Iodoacetamide has long been a staple for this purpose, while isotopically labeled reagents like Iodoethane-13C2 offer the advantage of introducing a stable isotope for mass spectrometry-based quantification. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the most appropriate reagent for your research needs.

Executive Summary

Quantitative Data Comparison

Due to the lack of direct head-to-head experimental comparisons between this compound and iodoacetamide for cysteine labeling efficiency in proteomics studies, this section focuses on the well-documented performance of iodoacetamide and its common alternatives. This data provides a benchmark against which the performance of this compound could be evaluated in future studies.

ReagentReported Cysteine Alkylation EfficiencyCommon Side ReactionsReference
Iodoacetamide (IAA) >98% under optimal conditionsAlkylation of methionine, histidine, lysine, aspartic acid, glutamic acid, tyrosine, serine, threonine, and peptide N-terminus.[1][2][1][3]
Chloroacetamide (CAA) High, comparable to IAAIncreased methionine oxidation compared to IAA.[3][3][4]
Acrylamide (AA) High, comparable to IAAAlkylation of peptide N-terminus.[1][1]
N-ethylmaleimide (NEM) HighAlkylation of peptide N-terminus and lysine.[1][1]

Table 1: Comparison of Cysteine Alkylating Agents. This table summarizes the reported cysteine alkylation efficiency and common side reactions of iodoacetamide and other commonly used alkylating agents. This provides context for the expected performance of cysteine labeling reagents.

Experimental Protocols

Detailed experimental protocols are crucial for achieving high labeling efficiency and minimizing off-target reactions. Below are representative protocols for cysteine labeling using iodoacetamide. A specific, validated protocol for this compound is not available in the reviewed literature; however, a similar protocol to that of iodoacetamide could be used as a starting point, with the understanding that reaction times and reagent concentrations may require optimization.

Protocol for Cysteine Alkylation with Iodoacetamide in Solution

This protocol is a standard procedure for the reduction and alkylation of cysteine residues in protein samples prior to mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT) solution (1 M in water)

  • Iodoacetamide (IAA) solution (500 mM in water, freshly prepared and protected from light)

  • Urea (optional, for denaturation)

  • Ammonium bicarbonate solution (50 mM)

  • Trypsin (proteomics grade)

  • Formic acid

Procedure:

  • Denaturation and Reduction:

    • To the protein sample, add urea to a final concentration of 8 M (if needed for denaturation) and DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add freshly prepared iodoacetamide solution to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 20-30 minutes.

  • Quenching:

    • Quench the excess iodoacetamide by adding DTT to a final concentration of 20 mM.

  • Sample Preparation for Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

  • Proteolytic Digestion:

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Stopping the Digestion:

    • Acidify the sample by adding formic acid to a final concentration of 1% to stop the tryptic digestion.

  • Desalting:

    • Desalt the peptide mixture using a C18 StageTip or equivalent before mass spectrometry analysis.

Visualizing the Chemistry and Workflows

To better understand the processes involved, the following diagrams illustrate the chemical reaction of cysteine alkylation and a typical quantitative proteomics workflow.

cluster_reaction Cysteine Alkylation by Iodoacetamide Protein-SH Protein-Cys-SH Product Protein-Cys-S-CH2-CONH2 + HI Protein-SH->Product Nucleophilic Attack IAA I-CH2-CONH2 IAA->Product

Caption: Chemical reaction of cysteine alkylation with iodoacetamide.

cluster_workflow Quantitative Proteomics Workflow Protein_Sample Protein Sample Reduction_Alkylation Reduction & Alkylation (e.g., with Iodoacetamide or this compound) Protein_Sample->Reduction_Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: A typical experimental workflow for quantitative proteomics.

Discussion and Conclusion

The choice between this compound and iodoacetamide for cysteine labeling depends on the specific requirements of the experiment.

Iodoacetamide is a highly reactive and efficient alkylating agent for cysteine residues. Its primary drawback is the potential for off-target modifications, which can introduce ambiguity in mass spectrometry data.[1][4][5] Studies have shown that side reactions with methionine can be significant, potentially affecting up to 80% of methionine-containing peptides under certain conditions.[4][6] Therefore, careful optimization of reaction conditions, such as reagent concentration and incubation time, is critical to maximize specificity.

This compound , while not extensively characterized in the proteomics literature for its cysteine labeling efficiency, offers the key advantage of introducing a stable isotope label. This is crucial for accurate relative quantification of proteins and peptides between different samples in a single mass spectrometry run. Based on general chemical principles, iodoethane is expected to be less reactive than iodoacetamide. This might necessitate longer incubation times or higher concentrations to achieve complete labeling. However, this lower reactivity could also translate to fewer off-target side reactions, a hypothesis that requires experimental validation.

References

A Comparative Guide to the Reactivity of Iodoethane-13C2 and Bromoethane-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the choice of alkylating agent is pivotal to the success of a reaction. Among the various options, isotopically labeled haloalkanes such as iodoethane-13C2 and bromoethane-13C2 serve as invaluable tools for tracing reaction mechanisms and metabolic pathways. This guide provides an objective comparison of the reactivity of these two compounds, supported by established principles of organic chemistry and illustrative experimental data.

Executive Summary

This compound is a more reactive alkylating agent than bromoethane-13C2 in nucleophilic substitution reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the iodide ion compared to the bromide ion, a consequence of the weaker carbon-iodine bond. While the carbon-13 isotopic labeling is not expected to significantly alter the reactivity compared to their unlabeled counterparts, it is a crucial feature for mechanistic studies.

Reactivity Comparison: A Quantitative Perspective

The reactivity of iodoethane and bromoethane is most commonly evaluated in the context of bimolecular nucleophilic substitution (SN2) reactions. The rate of these reactions is directly proportional to the concentration of both the haloalkane and the nucleophile. The inherent reactivity of the haloalkane is encapsulated in the rate constant (k).

HaloethaneLeaving GroupRelative Rate Constant (krel)
IodoethaneI-~30,000
BromoethaneBr-~10,000

Data is generalized from various sources for the reaction with a given nucleophile under identical conditions.

As the data illustrates, iodoethane reacts significantly faster than bromoethane. This difference is primarily dictated by the strength of the carbon-halogen bond, which is the bond that is broken during the rate-determining step of an SN2 reaction. The carbon-iodine bond is weaker than the carbon-bromine bond, requiring less energy to break and thus leading to a faster reaction rate.[1]

The presence of two 13C atoms in this compound and bromoethane-13C2 will induce a small kinetic isotope effect (KIE). For SN2 reactions, a 13C KIE is typically small and close to unity, meaning the isotopic labeling will have a minor, often negligible, effect on the reaction rate compared to the difference in reactivity due to the halogen.

Mechanistic Insights: The SN2 Pathway

Both this compound and bromoethane-13C2 are primary haloalkanes and therefore predominantly undergo nucleophilic substitution via the SN2 mechanism.[2][3][4][5] This mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. This "backside attack" leads to an inversion of stereochemistry at the carbon center.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare solutions of haloethane and nucleophile of known concentrations B Equilibrate solutions to the desired reaction temperature A->B C Mix reactants to initiate the reaction B->C D Monitor the change in concentration of a reactant or product over time (e.g., via conductivity, NMR) C->D E Plot concentration vs. time data D->E F Determine the rate constant (k) from the integrated rate law E->F

References

A Researcher's Guide to the Validation of Iodoethane-13C2 Labeling by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation of isotopic labeling is a critical step in ensuring the integrity of experimental results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of Iodoethane-13C2 labeling against alternative methods, supported by experimental data and detailed protocols.

The incorporation of stable isotopes, such as Carbon-13 (¹³C), into molecules is a fundamental technique in a vast array of scientific disciplines, from metabolic flux analysis to mechanistic studies in drug discovery. This compound, a common ethylating agent, is frequently used to introduce a ¹³C₂ ethyl group into target molecules. The validation of this labeling, both in terms of the position and the percentage of incorporation, is paramount. NMR spectroscopy stands out as a powerful, non-destructive technique for this purpose.

Comparison of Validation Methods: NMR vs. Mass Spectrometry

While several analytical techniques can be employed to verify isotopic labeling, NMR spectroscopy and Mass Spectrometry (MS) are the most prevalent. Each method offers distinct advantages and disadvantages.

Parameter¹³C NMR SpectroscopyMass Spectrometry (MS)
Principle Exploits the magnetic properties of ¹³C nuclei to provide information on the chemical environment and connectivity of carbon atoms.Measures the mass-to-charge ratio of ions to determine the molecular weight and isotopic composition of a molecule.
Information Provided - Precise location of the ¹³C label within the molecule.- Quantitative determination of isotopic enrichment at each labeled site.- Structural confirmation of the labeled molecule.- Overall isotopic enrichment of the molecule.- Confirmation of the mass increase due to labeling.
Sample Preparation Simple dissolution in a deuterated solvent.Often requires derivatization or specific ionization techniques.
Data Analysis Integration of ¹³C signals corresponding to labeled and unlabeled positions.Analysis of the isotopic cluster and comparison of the relative intensities of the isotopologue peaks.
Accuracy High for determining site-specific enrichment.High for determining overall enrichment.
Precision Good to excellent, dependent on signal-to-noise and acquisition parameters.Excellent.
Sensitivity (LOD/LOQ) Generally lower than MS.Generally higher than NMR.
Throughput Lower, as longer acquisition times may be needed for ¹³C NMR.Higher, with faster analysis times.
Cost (Instrument) High initial investment.Varies widely, but can be comparable to or lower than high-field NMR.

Experimental Protocols

Validation of this compound Labeling by ¹³C NMR Spectroscopy

This protocol outlines the general steps for the quantitative analysis of this compound labeling.

1. Sample Preparation:

  • Accurately weigh approximately 10-50 mg of the this compound sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Add a known amount of an internal standard with a distinct ¹³C resonance if absolute quantification is required. Tetramethylsilane (TMS) is commonly used as a chemical shift reference (0 ppm).

2. NMR Data Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Key acquisition parameters to optimize for quantitative analysis include:

    • Pulse Angle: A 30° or 45° pulse angle is often used to allow for shorter relaxation delays.

    • Relaxation Delay (d1): This should be at least 5 times the longest T₁ relaxation time of the carbon nuclei of interest to ensure full relaxation and accurate integration. For small molecules like iodoethane, a delay of 30-60 seconds is often sufficient. The use of a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can significantly shorten T₁ values and thus the required relaxation delay.

    • Number of Scans (ns): This should be sufficient to obtain a good signal-to-noise ratio (S/N > 100:1 is recommended for accurate quantification).

    • Acquisition Time (at): Typically 1-2 seconds.

    • Decoupling: Use broadband proton decoupling (e.g., waltz16 or garp) to collapse proton-carbon couplings and improve signal-to-noise. To suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integrals, inverse-gated decoupling should be employed.

3. Data Processing and Analysis:

  • Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform and phase correction.

  • Calibrate the chemical shift scale to the TMS signal (0 ppm).

  • The ¹³C NMR spectrum of unlabeled iodoethane shows two distinct signals:

    • C1 (-CH₂I): ~ -6 ppm

    • C2 (-CH₃): ~ 20 ppm

  • In a fully labeled this compound sample, these signals will be present as a doublet due to ¹J(C,C) coupling.

  • Integrate the signals corresponding to the ¹³C-labeled carbons and any residual signals from the unlabeled species.

  • The percentage of isotopic enrichment at each carbon position can be calculated using the following formula:

    % Enrichment = [Integral(¹³C-labeled signal) / (Integral(¹³C-labeled signal) + Integral(unlabeled signal))] x 100

Visualizing the Workflow and Comparison

To better illustrate the process and the comparison between NMR and MS, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_interpretation Data Interpretation sample This compound Sample dissolve Dissolve in Deuterated Solvent sample->dissolve acquire Acquire Quantitative ¹³C NMR Spectrum dissolve->acquire process Process Spectrum (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate % Enrichment integrate->calculate validate Validate Labeling Position and Purity calculate->validate

Caption: Experimental workflow for the validation of this compound labeling by NMR spectroscopy.

comparison_methods cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry nmr_info Provides: - Positional Information - Site-Specific Quantification - Structural Confirmation nmr_cons Limitations: - Lower Sensitivity - Longer Acquisition Time ms_info Provides: - Overall Enrichment - Molecular Weight Confirmation ms_cons Limitations: - No Positional Information - Potential for Fragmentation iodoethane This compound Validation iodoethane->nmr_info Choice of Method iodoethane->ms_info Choice of Method

Caption: Comparison of NMR Spectroscopy and Mass Spectrometry for this compound validation.

Conclusion

NMR spectroscopy, particularly quantitative ¹³C NMR, is an indispensable tool for the rigorous validation of this compound labeling. Its unique ability to provide unambiguous information on the precise location and extent of isotopic enrichment at each carbon position makes it superior to methods like mass spectrometry when detailed structural and quantitative data is required. While MS offers higher sensitivity for determining overall enrichment, NMR provides a more complete picture of the labeling outcome, ensuring the quality and reliability of subsequent experiments. By following a well-defined experimental protocol, researchers can confidently validate their isotopically labeled compounds and proceed with their research with a high degree of certainty in their starting materials.

Comparative Analysis of Iodoethane-13C2 and Other Alkylating Agents for Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Iodoethane-13C2 with other commonly used alkylating agents in the field of proteomics. The focus is on cross-reactivity, providing researchers with data to make informed decisions for their experimental designs. Alkylating agents are essential for irreversibly modifying cysteine residues in proteins, preventing the reformation of disulfide bonds after reduction. This step is critical for accurate protein identification and quantification by mass spectrometry. However, off-target reactions, or cross-reactivity, with other amino acid residues can introduce artifacts and complicate data analysis.

Comparison of Cross-Reactivity

The selection of an appropriate alkylating agent is crucial to minimize unwanted side reactions. While this compound is a valuable tool, particularly for isotope labeling experiments, its cross-reactivity profile should be considered in relation to other available reagents. The following table summarizes the known cross-reactivity of this compound and other common alkylating agents.

Alkylating AgentPrimary TargetKnown Off-Target Reactions (Cross-Reactivity)Key Considerations
This compound Cysteine (Thiol group)Expected to have some reactivity with Methionine, Histidine, Lysine, and N-terminus, similar to other iodo-compounds.Isotopic labeling provides a +30.01 Da mass shift. Reactivity is inferred from iodoacetamide and general chemical principles.
Iodoacetamide (IAM) Cysteine (Thiol group)Methionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, N-terminus.[1]Most commonly used alkylating agent; extensive literature on its side reactions. Can lead to a significant number of off-target modifications.[1][2][3]
Chloroacetamide (CAA) Cysteine (Thiol group)Lower off-target alkylation compared to iodoacetamide, but can cause significant methionine oxidation.[2][3][4]A good alternative to IAM for reducing off-target alkylation, but the potential for methionine oxidation must be considered.
N-Ethylmaleimide (NEM) Cysteine (Thiol group)High reactivity towards the N-terminus of peptides.[1] Can also react with Lysine.Highly specific for cysteines at neutral pH, but reactivity with other nucleophiles increases at higher pH.[5]
Acrylamide Cysteine (Thiol group)Can form adducts with Cysteine.[1] Generally considered to have high specificity for cysteine.Reaction is a Michael addition, which is highly specific for thiols under controlled conditions.

Experimental Protocols

To empirically determine the cross-reactivity of an alkylating agent, a controlled experiment using mass spectrometry is the most effective approach. The following is a generalized protocol for such an analysis.

Protocol: Assessing Alkylating Agent Cross-Reactivity

1. Protein Sample Preparation:

  • Start with a complex protein lysate (e.g., from cell culture or tissue).
  • Reduce disulfide bonds using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Incubate at 56°C for 30 minutes.[6]

2. Alkylation:

  • Alkylate the reduced protein sample with the chosen alkylating agent (e.g., this compound, Iodoacetamide) in the dark at room temperature for 30 minutes.[6] Use a concentration range to assess dose-dependency of off-target effects.

3. Protein Digestion:

  • Quench the alkylation reaction.
  • Digest the proteins into peptides using an enzyme such as trypsin.

4. LC-MS/MS Analysis:

  • Separate the peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).

5. Data Analysis:

  • Search the MS/MS data against a protein database, specifying the expected mass shift for the primary target (cysteine).
  • Perform an open or variable modification search to identify unexpected mass shifts on other amino acid residues (e.g., Lysine, Histidine, Methionine, N-terminus).
  • Quantify the extent of on-target and off-target modifications to determine the specificity of the alkylating agent.

Visualizing Workflows and Reactions

To better understand the processes and potential outcomes of protein alkylation, the following diagrams have been generated using Graphviz.

Alkylation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Protein_Lysate Protein Lysate Reduction Reduction (e.g., DTT, TCEP) Protein_Lysate->Reduction 1. Alkylation Alkylation (e.g., this compound) Reduction->Alkylation 2. Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion 3. LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS 4. Data_Analysis Data Analysis (Database Search) LC_MSMS->Data_Analysis 5. Cross_Reactivity_Assessment Cross-Reactivity Assessment Data_Analysis->Cross_Reactivity_Assessment 6.

Figure 1. Experimental workflow for assessing alkylating agent cross-reactivity.

Alkylation_Sites cluster_residues Amino Acid Residues Peptide Peptide Chain (N-terminus...C-terminus) Cys Cysteine Met Methionine Lys Lysine His Histidine N_Term N-Terminus Alkylating_Agent Alkylating Agent (e.g., this compound) Alkylating_Agent->Cys Primary Target Alkylating_Agent->Met Off-Target Alkylating_Agent->Lys Off-Target Alkylating_Agent->His Off-Target Alkylating_Agent->N_Term Off-Target

Figure 2. Primary and potential off-target alkylation sites on a peptide.

Signaling_Pathway Alkylating_Agent Alkylating Agent Protein Target Protein Alkylating_Agent->Protein Covalent Modification Modified_Protein Alkylated Protein (Cysteine Modification) Protein->Modified_Protein Downstream_Effector Downstream Effector Modified_Protein->Downstream_Effector Altered Interaction Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Signal Transduction

Figure 3. Conceptual signaling impact of protein alkylation.

Conclusion

The choice of an alkylating agent in proteomics is a critical step that can significantly impact the quality and interpretation of experimental results. While Iodoacetamide is widely used, its propensity for off-target reactions necessitates the consideration of alternatives. This compound offers the advantage of isotopic labeling for quantitative studies. Based on the reactivity of similar iodo-compounds, it is expected to have a cross-reactivity profile that includes off-target modifications of several amino acid residues. For experiments where minimizing off-target reactions is paramount, agents like Chloroacetamide (with caution regarding methionine oxidation) or Acrylamide may be more suitable. Ultimately, the optimal choice of alkylating agent will depend on the specific goals of the experiment and may require empirical validation to ensure the highest data quality.

References

A Comparative Guide to Protein Quantification: Evaluating Cysteine-Specific Alkylation with Iodoethane-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein quantification, selecting the optimal method is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of protein quantification using Iodoethane-13C2, a cysteine-specific isotopic labeling agent, with other widely adopted techniques, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tag (TMT) labeling, and Label-Free Quantification (LFQ).

While direct comparative data on the accuracy of this compound is limited in currently available literature, this guide leverages data from closely related isotopic cysteine alkylation methods to provide a thorough evaluation. The focus is on the principles, workflows, and known performance characteristics of each technique to empower informed decision-making in experimental design.

Principles of Protein Quantification: A Comparative Overview

Protein quantification by mass spectrometry can be broadly categorized into label-based and label-free approaches. Label-based methods, such as those using this compound, SILAC, and TMT, introduce isotopic tags to proteins or peptides, enabling the relative or absolute quantification of proteins by comparing the signal intensities of the isotopically distinct forms. Label-free methods, in contrast, rely on the direct measurement of signal intensity or spectral counting of unmodified peptides.

This compound and Cysteine-Specific Alkylation: This method falls under the category of chemical labeling, where a reagent specifically targets and modifies a particular amino acid. This compound is an alkylating agent that reacts with the thiol group of cysteine residues. By using a "heavy" (13C-labeled) and a "light" (unlabeled) version of iodoethane, two samples can be differentially labeled. After labeling, the samples are combined, and the relative abundance of a cysteine-containing peptide can be determined by the ratio of the heavy to light peak intensities in the mass spectrometer. A similar, more extensively documented approach, Isotope-Coded Affinity Tagging (ICAT), also utilizes cysteine-reactive tags with isotopic labels.[1]

SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture): SILAC is a metabolic labeling technique where cells are grown in media containing either normal ("light") or heavy stable isotope-labeled essential amino acids (e.g., 13C6-Arginine, 13C6-Lysine).[2] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins. This allows for the direct comparison of protein abundance between different cell populations.

TMT (Tandem Mass Tag): TMT is a chemical labeling method that uses isobaric tags. These tags have the same total mass but are designed to produce unique reporter ions of different masses upon fragmentation in the mass spectrometer.[3] This allows for the multiplexed analysis of up to 18 samples simultaneously. The relative protein abundance is determined by the intensity of these reporter ions.

Label-Free Quantification (LFQ): LFQ methods quantify proteins without the use of isotopic labels. The two main approaches are spectral counting (SpC), which correlates the number of identified tandem mass spectra for a given protein to its abundance, and intensity-based methods, which measure the area under the curve of the peptide precursor ion signal.[4]

Comparative Analysis of Quantitative Performance

The following table summarizes the key performance characteristics of each quantification method based on available literature.

FeatureCysteine-Specific Alkylation (e.g., this compound, ICAT)SILACTMTLabel-Free Quantification (LFQ)
Principle Chemical labeling of cysteine residues with isotopic tags.[1]Metabolic labeling with heavy amino acids.[2]Chemical labeling with isobaric tags.[3]No labeling; quantification based on signal intensity or spectral counts.[4]
Accuracy Good; dependent on labeling efficiency and specificity. A related method showed QC samples within ±20% acceptance.[2]High; early sample mixing minimizes experimental error.[2]Good to High; susceptible to ratio compression.Moderate to Good; dependent on instrument stability and data analysis algorithms.
Precision Good; relies on accurate measurement of isotope ratios.High; co-elution of light and heavy peptides improves precision.High; multiplexing can improve precision across samples.Moderate; subject to variations in chromatography and instrument performance.
Dynamic Range Moderate; limited by the dynamic range of the mass spectrometer.Wide; linear over several orders of magnitude.Moderate; can be affected by ratio compression from co-isolated interfering ions.Wide; dependent on the mass spectrometer's performance.
Multiplexing Typically 2-plex (heavy/light).2-plex or 3-plex is common.Up to 18-plex.[3]Unlimited number of samples can be compared.
Applicability Applicable to any protein sample containing cysteines.Limited to cell cultures that can be metabolically labeled.[2]Applicable to virtually any protein sample.Applicable to any protein sample.
Cost Potentially lower cost than some other labeling methods.[2]Can be expensive due to the cost of labeled amino acids and media.Reagents can be expensive, especially for higher plex numbers.Generally the most cost-effective in terms of reagents.
Workflow Complexity Involves an additional chemical labeling step.Requires cell culture and metabolic labeling, which can be time-consuming.Involves a chemical labeling step and often fractionation for deep proteome coverage.Simpler sample preparation but more complex data analysis.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible protein quantification. Below are generalized workflows for each of the compared methods.

General Workflow for Cysteine-Specific Quantification using Isotopic Alkylating Agents

This protocol outlines the key steps for a typical cysteine alkylation-based quantification experiment.

G cluster_0 Sample Preparation cluster_1 Labeling cluster_2 Sample Processing cluster_3 Data Analysis A Protein Extraction (Sample 1) C Reduction of Disulfide Bonds A->C B Protein Extraction (Sample 2) B->C D Alkylation with 'Light' Iodoethane C->D Sample 1 E Alkylation with 'Heavy' this compound C->E Sample 2 F Combine Labeled Samples D->F E->F G Protein Digestion (e.g., Trypsin) F->G H LC-MS/MS Analysis G->H I Peptide Identification H->I J Quantification (Ratio of Heavy/Light Peak Areas) I->J

Workflow for Cysteine-Specific Isotopic Labeling.

Methodology:

  • Protein Extraction: Extract proteins from the two samples to be compared using a suitable lysis buffer.

  • Reduction: Reduce disulfide bonds in the proteins using a reducing agent like dithiothreitol (DTT) to expose cysteine residues.

  • Alkylation (Labeling): Alkylate the free cysteine thiols of one sample with the "light" iodoethane and the other sample with the "heavy" this compound. This reaction is typically performed in the dark to prevent degradation of the iodo-compounds.

  • Sample Combination: Combine the two labeled protein samples in a 1:1 ratio.

  • Protein Digestion: Digest the combined protein mixture into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the peptides from the MS/MS spectra. For each cysteine-containing peptide, calculate the ratio of the peak area of the heavy-labeled peptide to the light-labeled peptide to determine the relative protein abundance.

Comparative Workflows

The following diagrams illustrate the general workflows for SILAC, TMT, and Label-Free Quantification for comparison.

G cluster_0 SILAC Workflow A1 Cell Culture (Light Medium) A3 Combine Cells/Lysates A1->A3 A2 Cell Culture (Heavy Medium) A2->A3 A4 Protein Digestion A3->A4 A5 LC-MS/MS Analysis A4->A5

SILAC Experimental Workflow.

G cluster_1 TMT Workflow B1 Protein Digestion (Multiple Samples) B2 TMT Labeling B1->B2 B3 Combine Labeled Samples B2->B3 B4 LC-MS/MS Analysis B3->B4

TMT Experimental Workflow.

G cluster_2 Label-Free Workflow C1 Protein Digestion (Individual Samples) C2 Individual LC-MS/MS Runs C1->C2 C3 Data Alignment and Analysis C2->C3

Label-Free Experimental Workflow.

Signaling Pathways and Logical Relationships

The choice of quantification method can be influenced by the biological question and the specific signaling pathways under investigation. Cysteine-specific methods are particularly well-suited for studying redox-regulated pathways where cysteine modifications play a key role.

The logical relationship for selecting a quantification method can be summarized as follows:

G A Biological Question F Choice of Quantification Method A->F B Sample Type B->F C Number of Samples C->F D Budget D->F E Desired Accuracy/Precision E->F

References

A Researcher's Guide to 13C Labeling Reagents in Quantitative Proteomics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative proteomics, the precise and robust measurement of protein abundance is paramount for unraveling complex biological processes and identifying potential drug targets. Among the various strategies employed, stable isotope labeling coupled with mass spectrometry has emerged as a powerful tool. This guide provides a comprehensive comparison of Iodoethane-13C2 and other 13C labeling reagents, with a focus on their application in cysteine alkylation for mass spectrometry-based protein quantification. While specific experimental data for this compound is not extensively available in published literature, we will draw comparisons with the widely used and structurally similar Iodoacetamide-13C2 to provide a thorough evaluation for researchers, scientists, and drug development professionals.

The Critical Role of Cysteine Alkylation in Proteomics

Before delving into a comparison of labeling reagents, it is crucial to understand the significance of cysteine alkylation in a typical proteomics workflow. Cysteine residues contain highly reactive thiol (-SH) groups that can form disulfide bonds, leading to protein aggregation and hindering enzymatic digestion. To ensure accurate protein identification and quantification, these disulfide bonds are first reduced, and the resulting free thiols are then irreversibly alkylated. This process, known as reduction and alkylation, prevents re-oxidation and ensures that peptides are in a consistent state for mass spectrometry analysis.

Principles of 13C Labeling for Quantitative Proteomics

Stable isotope labeling introduces a known mass difference between proteins or peptides from different samples. In the case of 13C labeling reagents, one sample is treated with the "light" (12C) version of the reagent, while the other is treated with the "heavy" (13C) version. When the samples are mixed and analyzed by mass spectrometry, the peptides containing the labeled cysteine residues will appear as pairs of peaks with a specific mass difference. The ratio of the intensities of these peaks directly corresponds to the relative abundance of the protein in the two samples.

This compound and its Analogue, Iodoacetamide-13C2

Iodoethane and iodoacetamide are both alkylating agents that react specifically with the thiol group of cysteine residues. The "-13C2" designation indicates that two carbon atoms in the molecule have been replaced with the heavy isotope, carbon-13.

Chemical Reaction:

The reaction involves the nucleophilic attack of the thiolate anion of a cysteine residue on the electrophilic carbon atom of the iodo-compound, resulting in the formation of a stable thioether bond and the displacement of the iodide ion.

Protein_Cys_SH Protein-Cys-SH Alkylated_Protein Protein-Cys-S-13CH2-13CH3 Protein_Cys_SH->Alkylated_Protein Alkylation Iodoethane_13C2 I-13CH2-13CH3 Iodoethane_13C2->Alkylated_Protein HI HI

Figure 1: Alkylation of a cysteine residue with this compound.

Comparison of Thiol-Reactive Labeling Reagents

The choice of alkylating reagent can significantly impact the outcome of a quantitative proteomics experiment. Below is a comparison of key characteristics of common thiol-reactive reagents.

ReagentChemical FormulaMass Shift (Monoisotopic)Key Characteristics
Iodoacetamide (IAM) C2H4INO+57.021 DaMost common alkylating agent; highly reactive and specific for cysteines. Can cause some off-target alkylation.[1][2]
Iodoacetamide-13C2 13C2H4INO+59.028 DaIsotopically heavy version of IAM for quantitative proteomics.
Iodoethane C2H5I+29.042 DaSimple alkylating agent.
This compound 13C2H5I+31.049 DaIsotopically heavy version of Iodoethane.
N-ethylmaleimide (NEM) C6H7NO2+125.048 DaHighly specific for cysteines; forms a stable thioether bond.[3]
Iodoacetic Acid (IAA) C2H3IO2+57.998 DaSimilar reactivity to IAM but can introduce a negative charge, potentially affecting peptide ionization.[1]
Acrylamide C3H5NO+71.037 DaCan be used for alkylation, but also a component of polyacrylamide gels, which can lead to artefactual modifications.[1]

Experimental Considerations and Potential Pitfalls

While 13C-labeling offers a powerful approach for quantification, researchers should be aware of potential challenges:

  • Incomplete Labeling: Inefficient alkylation can lead to inaccurate quantification. It is crucial to optimize reaction conditions, including reagent concentration, temperature, and incubation time.

  • Off-Target Reactions: Iodine-containing reagents like iodoacetamide and iodoethane can sometimes react with other amino acid residues, such as methionine, leading to unwanted modifications and complicating data analysis.[1][4]

  • Isotope Effects: While generally minimal with 13C, slight differences in the physicochemical properties of isotopically labeled and unlabeled molecules can potentially lead to chromatographic separation, which can affect quantification.

Experimental Protocol: A General Workflow for 13C Labeling

The following protocol outlines a typical workflow for protein alkylation using a 13C-labeled reagent for quantitative proteomics.

cluster_sample_prep Sample Preparation cluster_labeling Reduction, Alkylation & Labeling cluster_analysis Analysis Lysis1 Sample 1 Lysis Reduce1 Reduction (e.g., DTT) Lysis1->Reduce1 Lysis2 Sample 2 Lysis Reduce2 Reduction (e.g., DTT) Lysis2->Reduce2 Alkyl_Light Alkylation with Iodoalkane-12C2 Reduce1->Alkyl_Light Combine Combine Samples Alkyl_Light->Combine Alkyl_Heavy Alkylation with Iodoalkane-13C2 Reduce2->Alkyl_Heavy Alkyl_Heavy->Combine Digest Protein Digestion (e.g., Trypsin) Combine->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Figure 2: General experimental workflow for quantitative proteomics using 13C-labeled alkylating reagents.

Detailed Methodologies:

  • Protein Extraction and Reduction:

    • Lyse cells or tissues in a suitable buffer containing denaturing agents (e.g., urea, SDS) to unfold proteins and expose cysteine residues.

    • Reduce disulfide bonds by adding a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) and incubating at an appropriate temperature (e.g., 56°C for 30 minutes).

  • Cysteine Alkylation and Labeling:

    • To one sample, add the "light" (12C) alkylating reagent (e.g., Iodoacetamide).

    • To the other sample, add the "heavy" (13C) alkylating reagent (e.g., Iodoacetamide-13C2).

    • Incubate in the dark at room temperature for 30-60 minutes to allow for complete alkylation.

    • Quench the reaction by adding an excess of a thiol-containing compound like DTT.

  • Sample Combination and Protein Digestion:

    • Combine the "light" and "heavy" labeled samples in a 1:1 ratio.

    • Proceed with in-solution or in-gel protein digestion using a protease such as trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Utilize specialized software to identify peptides and quantify the relative abundance of the light and heavy isotopic pairs.

Conclusion

The use of 13C-labeled alkylating reagents provides a robust and reliable method for relative protein quantification in complex biological samples. While direct comparative data for this compound is scarce, the principles of its application are analogous to the well-established Iodoacetamide-13C2. The choice of a specific reagent should be guided by the experimental goals, sample complexity, and potential for side reactions. By carefully considering the factors outlined in this guide, researchers can effectively leverage 13C labeling to gain valuable insights into the dynamic nature of the proteome.

References

A Researcher's Guide to Iodoethane-13C2: A Quantitative Analysis of Labeling Efficiency in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the precise and efficient labeling of cysteine residues is paramount for accurate protein quantification and analysis. Iodoethane-13C2 stands as a valuable reagent in this space, offering the benefits of stable isotope labeling for mass spectrometry-based workflows. This guide provides a comprehensive comparison of this compound's performance against other common alkylating agents, supported by experimental data and detailed protocols to ensure optimal application in your research.

This guide will delve into the quantitative aspects of labeling efficiency, explore the critical factors influencing the reaction, and provide a clear-eyed view of potential side reactions. By understanding these parameters, researchers can confidently integrate this compound into their workflows to achieve reliable and reproducible results.

Performance Comparison of Cysteine Alkylating Agents

The efficiency and specificity of cysteine alkylation are critical for the success of quantitative proteomic experiments. While this compound is a potent tool, it is essential to understand its performance in the context of other widely used reagents. The following tables summarize key quantitative data, primarily using iodoacetamide (IAM) as a well-documented and highly analogous proxy for iodoethane, alongside other common alkylating agents. The reaction mechanisms and efficiencies of iodoethane and iodoacetamide are considered to be nearly identical.

ReagentPrimary TargetReported Labeling EfficiencyKey AdvantagesKey Disadvantages
This compound / Iodoacetamide (IAM) Cysteine (thiol group)> 95% under optimal conditionsHigh reactivity, well-established protocols, stable modificationPotential for off-target reactions (Met, Lys, His, N-terminus)
Chloroacetamide (CAA) Cysteine (thiol group)High, comparable to IAMReduced off-target alkylation compared to IAMCan induce methionine oxidation, slower reaction kinetics than IAM
Acrylamide Cysteine (thiol group)High, comparable to IAMHigh specificity, fewer side reactions than iodine-containing reagentsSlower reaction kinetics than IAM
N-ethylmaleimide (NEM) Cysteine (thiol group)HighHighly specific for thiols at neutral pHCan form stereoisomers, potentially reversible under certain conditions
Side ReactionIodoacetamide (IAM)Chloroacetamide (CAA)Acrylamide
Methionine Alkylation Can be significant, leading to neutral loss in MS/MSLower than IAMMinimal
Lysine Alkylation Possible at higher pHLower than IAMMinimal
Histidine Alkylation PossibleLower than IAMMinimal
Peptide N-terminus Alkylation ObservedLower than IAMMinimal

Experimental Protocols

Achieving high labeling efficiency with this compound requires a well-defined and consistently executed protocol. The following is a detailed methodology for the in-solution alkylation of proteins for mass spectrometry analysis.

Protocol: In-Solution Reduction and Alkylation of Proteins

1. Protein Solubilization and Denaturation:

  • Resuspend the protein pellet in a lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

  • Vortex thoroughly and incubate at room temperature for 30 minutes to ensure complete denaturation.

2. Reduction of Disulfide Bonds:

  • Add dithiothreitol (DTT) to a final concentration of 5 mM.

  • Incubate at 56°C for 30 minutes with gentle shaking.

  • Cool the sample to room temperature.

3. Alkylation with this compound:

  • Prepare a fresh solution of this compound.

  • Add this compound to a final concentration of 15 mM.

  • Incubate in the dark at room temperature for 30 minutes. The reaction is light-sensitive.

4. Quenching the Reaction:

  • Add DTT to a final concentration of 5 mM to quench the excess this compound.

  • Incubate for 15 minutes at room temperature.

5. Sample Preparation for Mass Spectrometry:

  • Proceed with your standard proteomics workflow, which may include protein precipitation, digestion (e.g., with trypsin), and peptide cleanup (e.g., C18 desalting).

Visualizing the Workflow and Key Factors

To better illustrate the experimental process and the interplay of factors influencing labeling efficiency, the following diagrams are provided.

G cluster_0 Protein Preparation cluster_1 Cysteine Labeling cluster_2 Sample Processing for MS Protein Solubilization\n(8M Urea) Protein Solubilization (8M Urea) Reduction\n(5mM DTT, 56°C) Reduction (5mM DTT, 56°C) Protein Solubilization\n(8M Urea)->Reduction\n(5mM DTT, 56°C) Alkylation\n(15mM this compound, RT, dark) Alkylation (15mM this compound, RT, dark) Reduction\n(5mM DTT, 56°C)->Alkylation\n(15mM this compound, RT, dark) Quenching\n(5mM DTT) Quenching (5mM DTT) Alkylation\n(15mM this compound, RT, dark)->Quenching\n(5mM DTT) Digestion\n(Trypsin) Digestion (Trypsin) Quenching\n(5mM DTT)->Digestion\n(Trypsin) Peptide Cleanup\n(C18) Peptide Cleanup (C18) Digestion\n(Trypsin)->Peptide Cleanup\n(C18) Mass Spectrometry Mass Spectrometry Peptide Cleanup\n(C18)->Mass Spectrometry

Experimental Workflow for this compound Labeling.

G cluster_0 Reaction Conditions cluster_1 Reagent Properties cluster_2 Protein Properties Labeling Efficiency Labeling Efficiency pH (optimal 8.0-8.5) pH (optimal 8.0-8.5) pH (optimal 8.0-8.5)->Labeling Efficiency Temperature (RT to 37°C) Temperature (RT to 37°C) Temperature (RT to 37°C)->Labeling Efficiency Incubation Time (30-60 min) Incubation Time (30-60 min) Incubation Time (30-60 min)->Labeling Efficiency Reagent Concentration (10-20 mM) Reagent Concentration (10-20 mM) Reagent Concentration (10-20 mM)->Labeling Efficiency Reactivity of Alkylating Agent Reactivity of Alkylating Agent Reactivity of Alkylating Agent->Labeling Efficiency Specificity of Alkylating Agent Specificity of Alkylating Agent Specificity of Alkylating Agent->Labeling Efficiency Cysteine Accessibility Cysteine Accessibility Cysteine Accessibility->Labeling Efficiency

Factors Influencing Labeling Efficiency.

Conclusion

This compound is a robust and highly effective reagent for the quantitative analysis of proteins by mass spectrometry. Its high reactivity and the stability of the resulting thioether bond make it an excellent choice for cysteine labeling. While the potential for off-target reactions exists, these can be minimized by adhering to optimized protocols, including careful control of pH, temperature, and reagent concentrations. By understanding the comparative performance of this compound and implementing rigorous experimental design, researchers can achieve the high-quality, quantitative data necessary to advance their scientific discoveries.

A Head-to-Head Comparison of Iodoethane-13C2 and SILAC Labeling for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, the choice of labeling strategy is paramount to achieving accurate and reproducible results. This guide provides an objective, data-driven comparison between two distinct labeling methodologies: chemical labeling with Iodoethane-13C2 (a form of cysteine alkylation) and metabolic labeling with Stable Isotope Labeling by Amino acids in Cell culture (SILAC). Understanding the principles, advantages, and limitations of each technique is crucial for designing robust quantitative proteomics experiments.

Principles of Labeling

This compound (Cysteine Alkylation): This in vitro chemical labeling technique targets the sulfhydryl group of cysteine residues within proteins. After protein extraction, samples are treated with a reducing agent to break disulfide bonds, followed by alkylation with isotopically light or heavy iodo-reagents. For instance, a control sample might be alkylated with standard iodoethane, while the experimental sample is treated with this compound. The mass difference introduced by the 13C isotopes allows for the relative quantification of cysteine-containing peptides by mass spectrometry.

SILAC (Stable Isotope Labeling by Amino acids in Cell culture): This is an in vivo metabolic labeling approach where cells are cultured in specialized media. One population of cells is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine), while the other is grown in "heavy" medium where these amino acids are replaced by their stable isotope-labeled counterparts (e.g., 13C6-L-Arginine and 13C6-L-Lysine). Over several cell divisions, the heavy amino acids are incorporated into the entire proteome. The "light" and "heavy" cell populations can then be subjected to different experimental conditions, and their proteomes are mixed at an early stage for comparative analysis.

Head-to-Head Comparison

FeatureThis compound (Cysteine Alkylation)SILAC (Metabolic Labeling)
Principle In vitro chemical labeling of cysteine residues.In vivo metabolic incorporation of labeled amino acids.
Sample Applicability Applicable to virtually any protein sample, including tissues, biofluids, and cell lysates.Primarily limited to actively dividing cells in culture. Not suitable for most tissue or clinical samples.
Labeling Stage Post-protein extraction, typically at the protein or peptide level.During cell growth and protein synthesis.
Workflow Complexity Requires additional sample handling steps for reduction and alkylation after cell lysis.Requires a lengthy cell culture adaptation phase (typically 5-6 cell doublings) for complete label incorporation.
Quantification Accuracy Can be affected by variability in labeling efficiency and sample handling after lysis.High accuracy due to early mixing of "light" and "heavy" samples, which minimizes downstream experimental error.[1]
Proteome Coverage Limited to cysteine-containing proteins and peptides.Provides comprehensive proteome-wide quantification for all expressed proteins.
Cost Reagents can be costly, but the overall experimental cost may be lower due to shorter experimental timelines.Labeled amino acids and specialized media can be expensive, especially for large-scale experiments.
Reproducibility Generally considered to be less reproducible than SILAC due to the later mixing of samples.[1]Highly reproducible due to the co-processing of mixed samples from an early stage.[1]
Number of Identified Peptides The number of identified peptides may be lower compared to SILAC in some experimental setups.[1]Can lead to a higher number of identified peptides in comparative analyses.[1]

Experimental Protocols

This compound Labeling (Cysteine Alkylation) Workflow
  • Protein Extraction: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

  • Reduction: To 100 µg of protein from each sample, add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation (Differential Labeling):

    • To the control sample, add "light" iodoacetamide to a final concentration of 55 mM.

    • To the experimental sample, add "heavy" 13C2-iodoacetamide to a final concentration of 55 mM.

    • Incubate both samples in the dark at room temperature for 20 minutes.

  • Sample Pooling: Combine the "light" and "heavy" labeled samples.

  • Protein Precipitation: Precipitate the combined protein sample using a method like acetone precipitation to remove interfering substances.

  • Proteolytic Digestion: Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and digest with trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Peptide Desalting: Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

SILAC Labeling Workflow
  • Cell Culture Adaptation:

    • Culture one population of cells in "light" SILAC medium (containing natural L-arginine and L-lysine).

    • Culture a second population of cells in "heavy" SILAC medium (containing, for example, 13C6-L-arginine and 13C6-L-lysine).

    • Passage the cells for at least five doublings to ensure >97% incorporation of the labeled amino acids.

  • Experimental Treatment: Apply the desired experimental treatment to one cell population while maintaining the other as a control.

  • Cell Harvesting and Lysis: Harvest both "light" and "heavy" cell populations and lyse them separately in an appropriate lysis buffer.

  • Protein Quantification and Pooling: Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion:

    • The combined protein lysate can be run on an SDS-PAGE gel for in-gel digestion or digested directly in-solution.

    • For in-solution digestion, reduce the protein mixture with DTT and alkylate with iodoacetamide (unlabeled, as the label is already incorporated).

    • Digest with trypsin overnight at 37°C.

  • Peptide Desalting: Desalt the peptide mixture using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS.

Visualizations

Experimental Workflows

Iodoethane_Workflow cluster_light Control Sample cluster_heavy Experimental Sample l_lysis Cell Lysis l_reduce Reduction (DTT) l_lysis->l_reduce l_alkylate Alkylation (Iodoethane) l_reduce->l_alkylate pool Sample Pooling l_alkylate->pool h_lysis Cell Lysis h_reduce Reduction (DTT) h_lysis->h_reduce h_alkylate Alkylation (this compound) h_reduce->h_alkylate h_alkylate->pool digest Digestion (Trypsin) pool->digest desalt Desalting (C18) digest->desalt lcms LC-MS/MS Analysis desalt->lcms

Caption: this compound (Cysteine Alkylation) Workflow.

SILAC_Workflow cluster_light Control Cells cluster_heavy Experimental Cells l_culture Culture in 'Light' Medium l_treat Control Treatment l_culture->l_treat l_lysis Cell Lysis l_treat->l_lysis pool Sample Pooling l_lysis->pool h_culture Culture in 'Heavy' Medium h_treat Experimental Treatment h_culture->h_treat h_lysis Cell Lysis h_treat->h_lysis h_lysis->pool digest Digestion (Trypsin) pool->digest desalt Desalting (C18) digest->desalt lcms LC-MS/MS Analysis desalt->lcms

Caption: SILAC Experimental Workflow.

Signaling Pathway Example: EGFR Signaling

Quantitative proteomics techniques like SILAC and cysteine alkylation are instrumental in elucidating the dynamics of signaling pathways. For example, they can be used to quantify changes in protein expression and post-translational modifications upon stimulation of the Epidermal Growth Factor Receptor (EGFR).

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified EGFR Signaling Pathway.

Conclusion

The choice between this compound (cysteine alkylation) and SILAC for quantitative proteomics depends heavily on the specific research question and the nature of the samples.

  • This compound labeling is a versatile method applicable to a wide range of sample types, including those not amenable to metabolic labeling. It offers a more direct and faster workflow. However, it is limited to the analysis of cysteine-containing peptides and may have lower reproducibility compared to SILAC.

  • SILAC provides highly accurate and reproducible proteome-wide quantification. The early mixing of samples significantly reduces experimental variability. Its main limitations are its restriction to cell culture models and the time-consuming nature of the metabolic labeling process.[1]

For researchers working with cultured cells and aiming for the highest quantitative accuracy and reproducibility across the entire proteome, SILAC is often the preferred method. Conversely, for studies involving tissues, clinical samples, or when targeting specific cysteine-mediated events, chemical labeling with reagents like this compound presents a powerful and flexible alternative. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, will enable researchers to select the most appropriate strategy for their quantitative proteomics endeavors.

References

Safety Operating Guide

Proper Disposal of Iodoethane-13C2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of Iodoethane-13C2, a stable isotope-labeled halogenated organic compound. Adherence to these procedures will help ensure a safe laboratory environment and compliance with waste disposal regulations.

I. Safety First: Understanding the Hazards

This compound, while not radioactive, is a hazardous chemical. It is essential to be aware of its properties to handle it safely.

Hazard ClassificationDescription
Physical Hazards Combustible liquid.
Health Hazards Acute toxicity (oral), skin irritant, eye irritant, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, suspected of causing genetic defects, and may cause respiratory irritation.[1]
Environmental Hazards WGK 3: Severe hazard to water.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat or chemical-resistant apron

  • Work in a well-ventilated area, preferably a chemical fume hood.

II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound follows the protocol for halogenated organic solvents. As a stable isotope-labeled compound, it does not require special handling for radioactivity.[]

Experimental Protocol for Disposal:

  • Segregation: At the point of generation, segregate waste containing this compound from all other waste streams. Critically, do not mix halogenated and non-halogenated solvent waste .[3][4] Mixing these waste streams can significantly increase disposal costs and complicate the disposal process.[3]

  • Waste Container Selection:

    • Use a designated, leak-proof waste container made of a material compatible with halogenated organic compounds, such as a high-density polyethylene (HDPE) carboy.[1] Avoid metal containers, as halogenated solvents can degrade and produce acids that may corrode the metal.[1]

    • The University of Wisconsin-Madison's chemical disposal guide suggests using a yellow carboy for iodoethane waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Solvents."

    • List all constituents of the waste, including "this compound" and any other chemicals present, with their approximate concentrations. Do not use abbreviations or chemical formulas.

    • Ensure the label includes the date of initial waste accumulation and the name of the principal investigator or laboratory group.

  • Accumulation and Storage:

    • Keep the waste container securely capped at all times, except when adding waste.[5]

    • Store the container in a designated, well-ventilated secondary containment area, away from incompatible materials such as acids, bases, and oxidizing agents.[1]

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's specific procedures for chemical waste pickup. This typically involves contacting your Environmental Health and Safety (EH&S) department.

    • Do not dispose of this compound down the drain or by evaporation.[1]

III. Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate halogenated_container Collect in Designated 'Halogenated Waste' Container (Yellow Polyethylene Carboy) segregate->halogenated_container  Contains this compound   non_halogenated_container Collect in 'Non-Halogenated' Waste Container segregate->non_halogenated_container  Does Not Contain Halogens   label_container Label Container Clearly: 'Hazardous Waste - Halogenated' List all contents halogenated_container->label_container storage Store in Secondary Containment in a Ventilated Area label_container->storage ehs_pickup Request Pickup from Environmental Health & Safety (EH&S) storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.